molecular formula C17H26ClNO4S B123023 Clethodim Sulfoxide CAS No. 111031-14-2

Clethodim Sulfoxide

Cat. No.: B123023
CAS No.: 111031-14-2
M. Wt: 375.9 g/mol
InChI Key: UABMGBLIZYILDD-UHFFFAOYSA-N
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Description

Clethodim Sulfoxide is a primary oxidation metabolite of the post-emergence herbicide clethodim, playing a crucial role in environmental and agricultural residue studies . It is formed in soil, plants, and rats, and is recognized by regulatory bodies like the Joint Meeting on Pesticide Residues (JMPR) in the definition of clethodim residues for compliance with Maximum Residue Limits (MRLs) and dietary intake assessments . As a major degradation product in the field, its monitoring is essential for understanding the dissipation dynamics of clethodim and for ensuring public health and environmental safety . Research utilizing this compound is vital for developing sensitive analytical methods, such as QuEChERS combined with LC-MS/MS, to track residue levels in crops like oilseed rape and in soil, providing guidance for the safe and proper application of the parent herbicide . The compound's environmental fate has been characterized, with studies indicating it is non-persistent in soil under laboratory conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABMGBLIZYILDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Clethodim Sulfoxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and properties of Clethodim sulfoxide (B87167), a primary metabolite of the herbicide Clethodim. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who may encounter this compound in environmental analysis, toxicology studies, or as a reference standard.

Chemical Structure and Properties

Clethodim sulfoxide is the product of the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent compound, Clethodim. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number111031-14-2[1][2][3]
Molecular FormulaC₁₇H₂₆ClNO₄S[1][2]
Molecular Weight375.91 g/mol [1][2]
IUPAC Name2-[1-[[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one[1][2]
InChIInChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+[2]
InChIKeyUABMGBLIZYILDD-KUZBFYBWSA-N[2]
SMILESCC/C(=N\OC/C=C/Cl)C1=C(O)CC(CC(C)S(=O)CC)CC1=O[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical FormWhite Powder/Solid[2][4]
SolubilitySoluble in Chloroform, Methanol (B129727)[4]
Water Solubility (at 20°C, pH 7)73.0 mg/L[5]
Octanol-water partition coefficient (logP)2.2[6]
Melting PointNot explicitly available
Boiling PointNot explicitly available
Flash PointNot explicitly available

Metabolic Pathway and Logical Relationships

This compound is a significant metabolite of the herbicide Clethodim. In biological systems and the environment, Clethodim undergoes oxidation to form this compound, which can be further oxidized to Clethodim sulfone.[7][8] This metabolic cascade is a critical consideration in residue analysis and toxicological assessment.

Clethodim Metabolic Pathway Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Metabolic conversion of Clethodim.

Experimental Protocols and Workflows

The determination of Clethodim and its metabolites, including this compound, in various matrices such as crops, soil, and animal tissues is crucial for regulatory and safety evaluations. A common analytical approach involves the oxidation of both Clethodim and this compound to a single, more stable analyte, Clethodim sulfone, which is then quantified.[7]

General Analytical Workflow

A generalized workflow for the analysis of Clethodim and its oxidative metabolites is presented below. This approach simplifies the quantification by converting the parent compound and the sulfoxide metabolite to the sulfone.

Analytical Workflow for Clethodim Metabolites cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Extraction Extraction from Matrix (e.g., QuEChERS) Oxidation Chemical Oxidation (e.g., with m-CPBA) Extraction->Oxidation Oxidizes Clethodim and This compound Cleanup Solid Phase Extraction (SPE) Cleanup Oxidation->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Quantification Quantification of Clethodim Sulfone LC_MS->Quantification Total Residue Determination

Generalized workflow for Clethodim residue analysis.
Key Experimental Methodologies

While detailed, step-by-step protocols are highly dependent on the specific matrix and available instrumentation, the principles of common methods are outlined below.

1. Sample Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is frequently employed for the extraction of pesticide residues from food and environmental samples.

  • Principle: A homogenized sample is first extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and enhance extraction efficiency.

  • General Steps:

    • A representative sample is weighed and homogenized.

    • Acetonitrile (B52724) and a salt mixture are added, and the sample is shaken vigorously.

    • The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.

    • An aliquot of the acetonitrile supernatant is taken for the next step.

2. Chemical Oxidation

To simplify analysis, both Clethodim and this compound are often oxidized to Clethodim sulfone.

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidizing agent for this purpose.[7]

  • Procedure: The extract from the previous step is treated with m-CPBA under controlled conditions (e.g., specific temperature and reaction time) to ensure complete conversion.

3. Clean-up (Dispersive Solid-Phase Extraction - dSPE)

The crude extract is cleaned to remove interfering matrix components.

  • Principle: The extract is mixed with a combination of sorbents that retain interfering substances while leaving the analyte of interest in solution.

  • Common Sorbents:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.

    • C18: Removes nonpolar interferences.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar analytes).

  • Procedure: The appropriate dSPE sorbents are added to the extract, the mixture is vortexed and then centrifuged. The cleaned supernatant is then collected for analysis.

4. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of Clethodim sulfone.

  • Principle: The cleaned extract is injected into a liquid chromatograph to separate the analyte from any remaining matrix components. The analyte then enters the mass spectrometer where it is ionized, and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Typical Conditions:

    • Chromatographic Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

References

In-Depth Technical Guide: Synthesis and Characterization of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clethodim (B606718) sulfoxide (B87167), the primary metabolite of the widely used herbicide clethodim, is a molecule of significant interest in environmental science, toxicology, and drug development. Understanding its synthesis and characterizing its physicochemical properties are crucial for regulatory compliance, metabolic studies, and the development of analytical standards. This technical guide provides a comprehensive overview of the synthesis of clethodim sulfoxide via the controlled oxidation of clethodim, along with detailed characterization data. The synthesis of clethodim's key precursors is also outlined to provide a complete chemical context.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide effective against a broad spectrum of annual and perennial grasses. In biological systems and the environment, clethodim is rapidly metabolized, primarily through oxidation of its sulfide (B99878) group to form this compound and, subsequently, clethodim sulfone.[1][2] this compound is therefore the most prominent degradation product and a key analyte in residue analysis.[2] This guide details a reliable method for the laboratory-scale synthesis of this compound and provides a summary of its key characterization parameters.

Synthesis of Clethodim Precursors

The synthesis of clethodim involves the condensation of two key intermediates: 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one and O-(3-chloro-2-propenyl)hydroxylamine.

Synthesis of 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (Intermediate A)

This intermediate provides the core cyclohexanedione structure of clethodim. Its synthesis is a multi-step process. A crucial precursor for this intermediate is 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. This can be synthesized by reacting crotonaldehyde (B89634) with ethanethiol (B150549) to produce 3-ethylthiobutanal, which then undergoes further reactions to form the desired cyclohexanedione.[3]

Table 1: Key Precursors for Clethodim Synthesis

IntermediateIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
A 5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one111031-74-4C₁₄H₂₂O₃S270.39[4][5]
B O-(3-chloro-2-propenyl)hydroxylamine96451-29-9C₃H₆ClNO107.54
Synthesis of O-(3-chloro-2-propenyl)hydroxylamine (Intermediate B)

This intermediate provides the chloro-propenyl side chain of clethodim. Several synthetic routes have been reported, often involving the protection of hydroxylamine (B1172632), followed by alkylation with 1,3-dichloropropene (B49464) and subsequent deprotection. One method involves reacting a hydroxylamine solution with methyl isobutyl ketone to form the ketoxime, which is then reacted with 1,3-dichloropropene and alkali, followed by acidification to yield the final product.[1] Another approach utilizes N-hydroxyphthalimide as a starting material.[6][7] More recently, enzymatic synthesis via deacetylases has been explored as a more sustainable alternative to traditional chemical methods.[8] Continuous flow processes have also been developed to improve the efficiency and safety of its production.[9]

Synthesis of Clethodim

The synthesis of clethodim is achieved through the reaction of 5-[2-(ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one (Intermediate A) with O-(3-chloro-2-propenyl)hydroxylamine (Intermediate B).

Synthesis of this compound

The synthesis of this compound is accomplished through the selective oxidation of the thioether group in clethodim. meta-Chloroperoxybenzoic acid (m-CPBA) is a suitable reagent for this transformation. Careful control of the reaction conditions is necessary to favor the formation of the sulfoxide and minimize over-oxidation to the corresponding sulfone.

Experimental Protocol: Selective Oxidation of Clethodim

This protocol is based on general procedures for the selective oxidation of thioethers to sulfoxides.

Materials:

Procedure:

  • Dissolve clethodim (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in dichloromethane.

  • Slowly add the m-CPBA solution dropwise to the cooled clethodim solution over a period of 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Clethodim Clethodim in DCM Reaction Reaction at 0°C Clethodim->Reaction mCPBA m-CPBA in DCM mCPBA->Reaction Quenching Quenching (Na2SO3, NaHCO3) Reaction->Quenching Workup Extraction & Drying Quenching->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 111031-14-2[10]
Molecular Formula C₁₇H₂₆ClNO₄S[10]
Molecular Weight 375.91 g/mol [10]
Appearance White to off-white solid
Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Chemical shifts for protons adjacent to the sulfoxide group are expected to be downfield compared to clethodim. The presence of multiple diastereomers due to the chiral centers at the sulfur and the propyl side chain may result in complex splitting patterns.
¹³C NMR The carbon atom attached to the sulfoxide group will show a characteristic downfield shift compared to the corresponding carbon in clethodim.
Infrared (IR) A strong absorption band characteristic of the S=O stretch is expected in the region of 1030-1070 cm⁻¹.
Mass Spectrometry (MS) The protonated molecule [M+H]⁺ is expected at m/z 376. Fragmentation patterns observed in analytical studies can be used for confirmation.[11]

Metabolic Pathway of Clethodim:

Metabolic_Pathway Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Primary metabolic pathway of clethodim.

Analytical Methods

The analysis of this compound, often in conjunction with the parent compound and the sulfone metabolite, is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2] For quantitative analysis in residue studies, a common approach involves the oxidation of both clethodim and this compound to clethodim sulfone, which is then quantified.[11][12]

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol for the controlled oxidation of clethodim offers a reliable method for producing this important metabolite for research and as an analytical standard. The provided information on the synthesis of clethodim precursors and the characterization data serves as a valuable resource for researchers in the fields of agricultural science, environmental chemistry, and drug metabolism. Further research to fully elucidate and publish the complete spectroscopic data of isolated this compound would be a valuable contribution to the scientific community.

References

Clethodim Sulfoxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Clethodim (B606718) Sulfoxide (B87167), a primary metabolite of the herbicide Clethodim. This document details its chemical identity, physicochemical properties, metabolic pathway, and analytical methodologies.

Chemical Identity and Properties

Clethodim Sulfoxide is the primary metabolite of Clethodim, a selective post-emergence cyclohexanedione herbicide. The sulfoxidation of the ethylthio group in the parent compound leads to the formation of this compound.

CAS Number: 111031-14-2[1][2]

Molecular Formula: C17H26ClNO4S[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound and its parent compound, Clethodim, is presented in the table below. It is important to note that while extensive data is available for Clethodim, specific experimental data for this compound is less common in publicly available literature.

PropertyValueSource
This compound
Molecular Weight375.91 g/mol [1]
PurityMin. 95%[3]
AppearanceWhite Powder[3]
Storage Temperature-18°C[4]
Clethodim (Parent Compound)
AppearanceClear, viscous, amber liquid[5]
Oral LD50 (rat)1,360 - 1,630 mg/kg[5]
Dermal LD50 (rabbit)>5,000 mg/kg[5]
Soil Half-lifeApproximately 3 days[5][6]
Water SolubilitypH dependent[5]
Vapor Pressure<1 x 10-2 mPa (20°C)[5]

Metabolic Pathway of Clethodim

In biological systems, such as plants and animals, and in the environment, Clethodim undergoes a two-step oxidation process. The initial and dominant metabolic step is the oxidation of the sulfur atom to form this compound. This is followed by a further oxidation to form Clethodim Sulfone. This metabolic conversion is a critical aspect of assessing the environmental fate and residual toxicity of the parent herbicide.[7][8]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Metabolic pathway of Clethodim to its primary metabolites.

Experimental Protocols: Analysis of Clethodim and its Metabolites

The detection and quantification of Clethodim and its metabolites, including this compound, are crucial for environmental monitoring and food safety. The most common analytical approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Residue Analysis

A generalized workflow for the analysis of Clethodim and its metabolites in a solid matrix (e.g., soil, crops) is depicted below. This process involves sample preparation, extraction of the analytes, cleanup of the extract, and subsequent analysis by LC-MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Acetonitrile Extraction with Acetonitrile (e.g., QuEChERS) Homogenization->Acetonitrile dSPE Dispersive Solid-Phase Extraction (dSPE) Acetonitrile->dSPE LCMS LC-MS/MS Analysis dSPE->LCMS

General workflow for the analysis of Clethodim residues.
Detailed Analytical Method

The following protocol is a representative method for the simultaneous determination of Clethodim, this compound, and Clethodim Sulfone in food matrices, based on published methodologies.[2][9]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

3. LC-MS/MS Analysis:

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to each analyte.

4. Common Moiety Analysis Approach: An alternative analytical strategy involves the oxidation of both Clethodim and this compound to Clethodim Sulfone.[10][11] This approach simplifies the analysis by quantifying a single common moiety.

  • Following the extraction step, the sample extract is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA).[10][11]

  • This converts all residues of Clethodim and this compound into Clethodim Sulfone.

  • The resulting solution is then analyzed by LC, and the total amount of Clethodim and its primary metabolites is determined as a single peak of Clethodim Sulfone.[10]

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided information on its chemical properties, metabolic fate, and analytical methodologies can serve as a valuable resource for further investigation and application.

References

Environmental Fate and Transport of Clethodim Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim is rapidly oxidized in the environment and in biological systems to its major metabolite, clethodim sulfoxide (B87167). This transformation is a critical first step in the environmental degradation of the parent compound. Understanding the environmental fate and transport of clethodim sulfoxide is therefore essential for a comprehensive assessment of the potential environmental impact of clethodim use. This technical guide provides an in-depth overview of the current scientific understanding of the environmental behavior of this compound, including its degradation pathways, mobility in soil and water, and potential for bioaccumulation.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C₁₇H₂₆ClNO₄S[1]
Molecular Weight 375.91 g/mol [1]
Appearance White Powder[1]
Water Solubility Expected to be higher than clethodim due to increased polarity.Inferred
Vapor Pressure Expected to be low, similar to or lower than clethodim.Inferred
Octanol-Water Partition Coefficient (Log Kow) Expected to be lower than clethodim, indicating lower lipophilicity.Inferred

Environmental Fate

Degradation

This compound is a transient intermediate in the degradation of clethodim, and it undergoes further transformation through various abiotic and biotic processes.

Aerobic soil metabolism is a primary route of dissipation for this compound. It is further oxidized to clethodim sulfone, which is also non-persistent in the environment. Other degradation products include various oxazole (B20620) derivatives.[2][3][4]

Table 1: Aerobic Soil Metabolism Half-life (DT₅₀) of this compound

Soil TypeTemperature (°C)DT₅₀ (days)Source
Various251.6 - 2.5[5]
Not SpecifiedNot Specified2.5 - 3.7[6]

Photolysis can contribute to the degradation of clethodim and its metabolites. While specific photolysis studies focusing solely on this compound are not extensively detailed in the provided results, the overall degradation of clethodim residues is influenced by sunlight.[7] The cleavage of the O-N bond of the oxime moiety and isomerization are reported as important transformation processes for clethodim under photolytic conditions.[8]

Clethodim itself is stable to hydrolysis at neutral and alkaline pH but degrades at acidic pH.[9] While specific hydrolysis data for this compound is not detailed, it is expected to be a relevant degradation pathway, particularly under acidic conditions.

Transport

The mobility of this compound in the environment is a key factor in determining its potential to contaminate water resources.

This compound is considered to be more mobile in soil than its parent compound, clethodim.[3] Its mobility is influenced by soil properties such as organic carbon content.

Table 2: Soil Adsorption and Mobility of this compound

ParameterValueSoil TypeSource
Koc (L/kg) 12, 27, 38, 57, 86Not Specified[3]
Mean Koc (L/kg) 44Not Specified[3]

A mean Koc value of 44 L/kg suggests that this compound has a high to very high mobility potential in soil.[3]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is an important aspect of its environmental risk assessment. For clethodim and its residues of concern, which include this compound, the potential for bioaccumulation is considered to be low.[3][10]

Table 3: Bioaccumulation Potential of Clethodim and its Metabolites

OrganismBCF ValueFindingSource
Fish2.3 - 3.6 (total residues)Low bioconcentration and rapid depuration.[3]

The low bioconcentration factor (BCF) and rapid depuration from fish indicate that bioaccumulation of this compound in aquatic organisms is not expected to be significant.[3]

Environmental Signaling Pathways and Workflows

Degradation Pathway of Clethodim

The following diagram illustrates the primary degradation pathway of clethodim, highlighting the formation of this compound and its subsequent transformation products.

Clethodim_Degradation Clethodim Clethodim Clethodim_Sulfoxide This compound (Major Metabolite) Clethodim->Clethodim_Sulfoxide Oxidation Clethodim_Sulfone Clethodim Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation Other_Metabolites Other Metabolites (e.g., Oxazole Sulfoxides/Sulfones) Clethodim_Sulfoxide->Other_Metabolites Clethodim_Sulfone->Other_Metabolites Bound_Residues Bound Residues Other_Metabolites->Bound_Residues CO2 Mineralization (CO2) Other_Metabolites->CO2 Bound_Residues->CO2

Figure 1. Primary degradation pathway of clethodim.
Environmental Fate and Transport Logic

This diagram outlines the key processes governing the environmental fate and transport of this compound.

Environmental_Fate_Transport cluster_environment Environmental Compartments cluster_processes Transformation Processes Soil Soil Water Water Soil->Water Leaching & Runoff Biota Biota Soil->Biota Uptake Biodegradation Biodegradation Soil->Biodegradation Sediment Sediment Water->Sediment Sorption Water->Biota Uptake Water->Biodegradation Photodegradation Photodegradation Water->Photodegradation Clethodim_Sulfoxide This compound Clethodim_Sulfoxide->Soil Application/Formation

Figure 2. Environmental fate and transport of this compound.

Experimental Protocols

The environmental fate studies for pesticides like clethodim and its metabolites are typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)
  • Objective: To determine the rate and route of degradation of this compound in aerobic soil.

  • Methodology:

    • Test System: Multiple soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture) are used. Soils are typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

    • Test Substance: Radiolabeled ([¹⁴C]) this compound is applied to the soil samples to facilitate tracking of the parent compound and its transformation products.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) under aerobic conditions, which are maintained by a continuous flow of air.

    • Sampling and Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents (e.g., methanol (B129727)/water).[11] The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites.[11] Volatile organic compounds and CO₂ in the effluent air are trapped to determine mineralization.

    • Data Analysis: The disappearance time of this compound is used to calculate its half-life (DT₅₀) in each soil type.

Soil Adsorption/Desorption (based on OECD Guideline 106)
  • Objective: To determine the potential of this compound to adsorb to soil particles and its mobility in the soil environment.

  • Methodology:

    • Test System: A batch equilibrium method is used with several different soil types.

    • Test Substance: A solution of known concentration of radiolabeled this compound in a calcium chloride solution is prepared.

    • Adsorption Phase: The soil is equilibrated with the test solution for a defined period (e.g., 24 hours) with continuous shaking. The concentration of this compound remaining in the solution is measured.

    • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is equilibrated again to determine the amount of this compound that desorbs from the soil.

    • Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Analytical Methods

The determination of clethodim and its metabolites, including this compound, in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

  • Extraction: Soil samples are often extracted with a mixture of methanol and water.[11]

  • Cleanup: The extracts may undergo liquid-liquid partitioning and solid-phase extraction (e.g., using silica (B1680970) Sep-Pak) to remove interfering substances.[11]

  • Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique.[11] For confirmation and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) can be employed.[12][13] In some methods, clethodim and this compound are oxidized to clethodim sulfone prior to analysis.

Conclusion

This compound is a primary and transient metabolite of the herbicide clethodim. It is formed rapidly in the environment and is further degraded through microbial action to clethodim sulfone and other minor products, ultimately leading to mineralization. This compound exhibits higher mobility in soil compared to its parent compound, indicating a potential for leaching. However, its rapid degradation mitigates this potential to some extent. The bioaccumulation potential of this compound is low. A thorough understanding of the environmental fate and transport of this compound is crucial for conducting accurate environmental risk assessments for the use of clethodim-based herbicides. This guide provides a consolidated resource for researchers and professionals involved in the study and regulation of this important herbicide metabolite.

References

Degradation of Clethodim Sulfoxide in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of clethodim (B606718) sulfoxide (B87167) in soil. Clethodim, a post-emergence herbicide, is rapidly oxidized in the soil to clethodim sulfoxide and subsequently to other metabolites. Understanding the fate of these transformation products is crucial for environmental risk assessment and regulatory purposes. This document details the primary degradation pathways, presents quantitative data from soil metabolism studies, outlines relevant experimental protocols, and provides visual representations of the key processes.

Core Degradation Pathways

Clethodim undergoes rapid degradation in soil, primarily through microbial oxidation. The initial and principal metabolite formed is this compound.[1][2][3][4] This transformation is followed by further oxidation and cyclization reactions, leading to a series of subsequent degradation products. The main degradation pathway of clethodim in aerobic soil proceeds via the oxidation of the thio group to form this compound, which is then further oxidized to clethodim sulfone.[1][5] Concurrently, microbial hydrolysis and cyclization of these compounds can occur, leading to the formation of oxazole (B20620) derivatives.[1][5] Ultimately, these transient metabolites are biodegraded to carbon dioxide and become incorporated into soil-bound residues.[1]

The primary metabolites of clethodim identified in soil studies include:

  • This compound: The first and most significant metabolite.[1][2][3][4]

  • Clethodim Sulfone: Formed by the further oxidation of this compound.[1][2][3][4]

  • Clethodim Oxazole Sulfoxide: A product of cyclization and oxidation.[1][3][4]

  • Clethodim Oxazole Sulfone: A more persistent metabolite formed from the oxazole pathway.[1][2][3][4]

  • Clethodim Imine Sulfoxide: A minor metabolite.[1]

Photolysis can also contribute to the degradation of clethodim and its metabolites on the soil surface, although microbial degradation is the dominant process in the soil matrix.[5][6]

Quantitative Data on Soil Degradation

The following tables summarize the dissipation times (DT50) and the formation and decline of major metabolites of clethodim in soil from aerobic metabolism studies. The data is presented as the percentage of the applied radioactivity (% AR) at various time points.

Table 1: Dissipation Time (DT50) of Clethodim and its Major Metabolites in Aerobic Soil

CompoundDT50 (days)Reference
Clethodim< 2.5[1][3][4]
This compound1.6 - 18[1][3][4]
Clethodim Sulfone3.8 - 28[1][3][4]
Clethodim Oxazole Sulfone20 - 68[1][3][4]

Table 2: Formation and Decline of Clethodim Metabolites in Sandy Loam Soil (% of Applied Radioactivity)

Days of IncubationClethodimThis compoundClethodim SulfoneClethodim OxazoleClethodim Oxazole SulfoxideClethodim Oxazole SulfoneClethodim Imine Sulfoxide
0 100NDNDNDNDNDND
1 7716ND1.3NDNDND
3 46400.42.1NDNDND
7 10631.51.71.7ND0.6
14 2.8573.70.53.1ND1.1
30 0.9369.1ND5.01.51.1
61 0.21511ND4.22.50.7
91 ND2.24.4ND6.06.60.5
124 0.20.32.3ND5.37.50.2
183 ND0.10.5ND4.89.4ND
275 NDND0.4ND3.69.5ND
380 NDND0.3ND3.010ND

ND: Not Detected Source: Adapted from FAO, 2019[1]

Experimental Protocols

This section details a generalized methodology for conducting aerobic soil metabolism studies of clethodim, based on established guidelines and published research.

Soil Sample Collection and Preparation
  • Soil Sourcing: Collect soil from a location with no prior history of clethodim application. A common soil type used in these studies is sandy loam.

  • Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity.

  • Sieving and Equilibration: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity. Adjust the moisture content to 40-60% of its maximum water-holding capacity and pre-incubate the soil in the dark at the study temperature for at least seven days to allow the microbial population to stabilize.

Test Substance Application
  • Radiolabeling: Utilize [14C]-labeled clethodim, with the label positioned on a stable part of the molecule (e.g., the propyl or ring structure), to facilitate tracking of the parent compound and its metabolites.

  • Application: Apply the [14C]-clethodim solution evenly to the soil surface to achieve a concentration relevant to typical agricultural application rates. Use a suitable solvent that can be easily evaporated, leaving the test substance uniformly distributed.

Incubation Conditions
  • Temperature and Light: Incubate the treated soil samples in the dark at a constant temperature, typically 20 ± 2 °C or 25 °C.

  • Aerobic Environment: Maintain aerobic conditions by ensuring a continuous flow of moistened, carbon dioxide-free air over the soil surface.

  • Volatile Trapping: Pass the effluent air through traps to capture any volatile organic compounds and 14CO2 that may be formed. Common trapping solutions include ethylene (B1197577) glycol for organic volatiles and a sodium hydroxide (B78521) solution for CO2.

Sample Extraction and Analysis
  • Sampling: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, 183, 275, and 380 days).

  • Extraction (QuEChERS Method):

    • Weigh a subsample of the moist soil (e.g., 10 g) into a centrifuge tube.

    • Add water to hydrate (B1144303) the sample, followed by acetonitrile (B52724) as the extraction solvent.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

    • Shake vigorously and centrifuge to separate the organic layer.

    • The resulting extract contains clethodim and its metabolites.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the acetonitrile extract and add it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).

    • Vortex and centrifuge. The supernatant is ready for analysis.

  • Analytical Determination (HPLC-MS/MS):

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) for the separation and quantification of clethodim, this compound, and other metabolites.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol.

      • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Mass Spectrometry Conditions:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

      • Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the target analytes. Specific precursor-to-product ion transitions for each compound should be optimized.

Data Analysis
  • Quantification: Calculate the concentration of clethodim and its metabolites in each sample using a calibration curve prepared from analytical standards.

  • Degradation Kinetics: Determine the dissipation rate of clethodim and the formation and decline of its metabolites. Calculate the DT50 and DT90 values by fitting the data to appropriate kinetic models (e.g., first-order kinetics).

Visualizations

The following diagrams illustrate the degradation pathway of this compound in soil and a typical experimental workflow for its study.

Clethodim_Degradation_Pathway Clethodim Clethodim Clethodim_Sulfoxide This compound Clethodim->Clethodim_Sulfoxide Oxidation Clethodim_Sulfone Clethodim Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation Clethodim_Oxazole_Sulfoxide Clethodim Oxazole Sulfoxide Clethodim_Sulfoxide->Clethodim_Oxazole_Sulfoxide Cyclization/ Oxidation Clethodim_Oxazole_Sulfone Clethodim Oxazole Sulfone Clethodim_Sulfone->Clethodim_Oxazole_Sulfone Cyclization/ Oxidation Bound_Residues Bound Residues Clethodim_Sulfone->Bound_Residues CO2 CO2 Clethodim_Sulfone->CO2 Mineralization Clethodim_Oxazole_Sulfoxide->Clethodim_Oxazole_Sulfone Oxidation Clethodim_Oxazole_Sulfone->Bound_Residues Clethodim_Oxazole_Sulfone->CO2 Mineralization

Caption: Aerobic soil degradation pathway of Clethodim.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Incubation Experiment cluster_analysis Sample Analysis cluster_data Data Processing Soil_Collection Soil Collection & Characterization Sieving_Equilibration Sieving & Pre-incubation Soil_Collection->Sieving_Equilibration Application [14C]-Clethodim Application Sieving_Equilibration->Application Incubation Aerobic Incubation (Dark, 20-25°C) Application->Incubation Trapping Volatile Trapping (CO2 & Organics) Incubation->Trapping Sampling Soil Sampling (Time Intervals) Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Cleanup dSPE Cleanup Extraction->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Kinetics Degradation Kinetics (DT50) Quantification->Kinetics

Caption: Workflow for a soil metabolism study.

References

The Sunlight's Toll: An In-depth Technical Guide to the Photodegradation of Clethodim and the Formation of its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The herbicide clethodim (B606718), a vital tool in modern agriculture for the post-emergence control of grassy weeds, undergoes rapid transformation when exposed to sunlight. This photodegradation process is a critical factor in its environmental fate and efficacy. A primary and significant step in this degradation cascade is the oxidation of the sulfur atom within the clethodim molecule, leading to the formation of clethodim sulfoxide (B87167). This guide provides a comprehensive technical overview of the photodegradation of clethodim, with a specific focus on the mechanisms, kinetics, and analytical methodologies involved in the formation of its sulfoxide and other key degradants.

The Photodegradation Pathway of Clethodim

The interaction of clethodim with ultraviolet (UV) radiation from sunlight initiates a series of chemical reactions. The principal transformation is the oxidation of the thioether group to a sulfoxide, and subsequently to a sulfone.[1][2][3][4] Concurrently, isomerization of the oxime ether bond between its E and Z forms occurs.[3][5] Another major degradation route involves the cleavage of the N-O bond in the oxime moiety, resulting in dealkoxylated derivatives.[5][6] Further degradation can lead to the formation of other metabolites, including clethodim imine and its corresponding sulfoxide, as well as oxazole (B20620) sulfone.[7][3][8]

Clethodim_Photodegradation Clethodim Clethodim Sulfoxide Clethodim Sulfoxide Clethodim->Sulfoxide Oxidation Z_Isomer Z-Clethodim Clethodim->Z_Isomer E/Z Isomerization Dealkoxylated Dealkoxylated Derivative Clethodim->Dealkoxylated N-O Cleavage Imine Clethodim Imine Clethodim->Imine Reduction Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation Imine_Sulfoxide Clethodim Imine Sulfoxide Imine->Imine_Sulfoxide Oxidation Experimental_Workflow Sample Sample (Water, Soil, etc.) + Clethodim Irradiation Irradiation (Simulated Sunlight) Sample->Irradiation Extraction Extraction (e.g., Acetonitrile) Irradiation->Extraction Purification Purification (e.g., SPE, QuEChERS) Extraction->Purification HPLC HPLC Separation Purification->HPLC Detection Detection (DAD, MS, QTOF-MS) HPLC->Detection Quantification Quantification of Clethodim & Metabolites Detection->Quantification Identification Identification of Degradation Products Detection->Identification Kinetics Kinetic Analysis (DT50 Calculation) Quantification->Kinetics

References

Clethodim Sulfoxide: An In-depth Technical Examination of a Key Herbicide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim undergoes rapid and extensive metabolism in plants, animals, and the environment. A primary and significant metabolite formed through this process is Clethodim sulfoxide (B87167). This technical guide provides a comprehensive overview of Clethodim sulfoxide, focusing on its formation, chemical properties, metabolic fate, analytical determination, and toxicological significance.

Chemical Properties

This compound is formed by the oxidation of the sulfur atom in the ethylthio propyl side chain of the parent clethodim molecule.[1] Its chemical identity and key properties are summarized below.

PropertyValueSource
IUPAC Name 2-[1-[[((E)-3-Chloro-2-propen-1-yl)oxy]imino]propyl]-5-[2-(ethylsulfinyl)propyl]-3-hydroxy-2-cyclohexen-1-one[2]
CAS Number 111031-14-2[2]
Molecular Formula C₁₇H₂₆ClNO₄S[2]
Molecular Weight 375.91 g/mol [2]
Appearance White Powder[2]
Purity Min. 95%[2]

Metabolic Pathways of Clethodim

The metabolism of clethodim is a complex process involving multiple enzymatic reactions. The primary transformation is the oxidation of clethodim to this compound, which is then further metabolized. The metabolic pathways in plants, animals, and soil share similarities, with sulfoxidation being a central step.

Plant Metabolism

In plants, clethodim is readily absorbed and metabolized, with little to no parent compound remaining in mature crops.[1] The major metabolic pathway involves the initial sulfoxidation to this compound, followed by further oxidation to clethodim sulfone.[1][3] Other identified metabolites include conjugates of this compound and sulfone, as well as products resulting from the cleavage of the chloroallyl side chain.[1][3]

G Clethodim Clethodim Clethodim_Sulfoxide Clethodim_Sulfoxide Clethodim->Clethodim_Sulfoxide Sulfoxidation Imine_Metabolites Imine_Metabolites Clethodim->Imine_Metabolites Side-chain cleavage Hydroxy_Metabolites Hydroxy_Metabolites Clethodim->Hydroxy_Metabolites Hydroxylation Clethodim_Sulfone Clethodim_Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation Conjugates Conjugates Clethodim_Sulfoxide->Conjugates Clethodim_Sulfone->Conjugates

Animal Metabolism

In animals such as rats, goats, and hens, orally administered clethodim is readily absorbed and extensively metabolized. The dominant metabolic process is the oxidation of clethodim to this compound.[4] In rats, this compound is the major metabolite found in urine, accounting for a significant portion of the administered dose.[4][5] Further metabolism can lead to the formation of clethodim sulfone, imine sulfoxide, and 5-hydroxy sulfoxide/sulfone.[4][6] The metabolic pathway in hens is noted to be simpler, with this compound and sulfone being the major metabolites identified in tissues and eggs.[4]

G cluster_urine Urinary Metabolites (Rat) Clethodim Clethodim Clethodim_Sulfoxide Clethodim_Sulfoxide Clethodim->Clethodim_Sulfoxide Oxidation (Major) Imine_Sulfoxide Imine_Sulfoxide Clethodim->Imine_Sulfoxide Side-chain cleavage & Oxidation Hydroxy_Sulfoxide_Sulfone Hydroxy_Sulfoxide_Sulfone Clethodim->Hydroxy_Sulfoxide_Sulfone Hydroxylation & Oxidation S_Methyl_Sulfoxide S_Methyl_Sulfoxide Clethodim->S_Methyl_Sulfoxide S-methylation & Oxidation Clethodim_Sulfone Clethodim_Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation

Environmental Fate in Soil

In soil, clethodim is of low persistence, with a reported half-life of approximately 3 days.[7][8][9] The primary degradation pathway is microbial oxidation to this compound, which is the main degradate, followed by further oxidation to clethodim sulfone.[1][8][10] this compound and sulfone are more persistent and mobile in soil than the parent compound.[10][11]

CompoundHalf-life (Aerobic Soil)Formation in SoilReference
Clethodim < 2.5 days to 3 days-[5][7][8]
This compound -Up to 75% of applied clethodim after 3 days[10]
Clethodim Sulfone -Up to 16% of applied clethodim after 30 days[10]

Analytical Methodology

The determination of clethodim and its metabolites, including this compound, in various matrices requires sensitive and specific analytical methods. Common approaches involve extraction, cleanup, and chromatographic analysis.

Common Moiety vs. Specific Analyte Methods

Two main types of analytical methods are employed for clethodim residues:

  • Common Moiety Methods: These methods involve the oxidation of clethodim and its related metabolites (including the sulfoxide and sulfone) to a common chemical moiety, which is then quantified.[1][12] For instance, oxidation with hydrogen peroxide can yield dicarboxylic acids that are then methylated to form dimethyl 3-[2-(ethylsulphonyl)propyl]pentanedioate (DME) and its hydroxylated analog (DME-OH) for analysis by gas chromatography (GC).[1] A similar approach using m-chloroperoxybenzoic acid oxidizes both clethodim and this compound to clethodim sulfone, which is then determined by liquid chromatography (LC).[13][14][15]

  • Specific Individual Methods: These methods aim to quantify clethodim, this compound, and clethodim sulfone as individual compounds. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity.[16][17][18]

Sample Preparation and Extraction

A widely used technique for the extraction of clethodim and its metabolites from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or modifications thereof.[18]

Experimental Protocol: Extraction and Cleanup for LC-MS/MS Analysis

The following provides a generalized protocol based on published methods for the analysis of clethodim and its metabolites in food matrices.[16][17][18]

G Start Sample Homogenization Extraction Extraction with Acetonitrile (B52724) Start->Extraction Partitioning Liquid-Liquid Partitioning with n-hexane (for fatty matrices) Extraction->Partitioning Cleanup Dispersive Solid-Phase Extraction (d-SPE) with C18 Partitioning->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

  • Sample Homogenization: A representative sample of the matrix (e.g., pork, chicken liver, milk, tobacco, fruits, vegetables) is homogenized.[16][17][18]

  • Extraction: The homogenized sample is extracted with acetonitrile.[16][17]

  • Liquid-Liquid Partitioning (for fatty matrices): For samples with high-fat content, a liquid-liquid partitioning step with n-hexane may be employed to remove lipids.[16]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The extract is cleaned up using a d-SPE procedure with a sorbent such as C18 (octadecyl silane) to remove interfering matrix components.[16][17]

  • Analysis: The final extract is analyzed by LC-MS/MS.

LC-MS/MS Parameters:

The specific parameters for LC-MS/MS analysis, such as the column, mobile phase, and mass transitions, will vary depending on the instrument and the specific method being followed. Generally, a C18 column is used with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and acetonitrile or methanol.[19] Detection is performed in multiple reaction monitoring (MRM) mode for high specificity.

Analytical Method Performance
Linearity (R²) ≥ 0.9956 to ≥ 0.9973
Limits of Quantification (LOQ) 0.005 mg/L (milk) to 0.2 mg/kg (soil/tobacco)
Recoveries 74.8% to 119%
Relative Standard Deviations (RSD) 1% to 12.1%
(Data compiled from multiple sources)[16][17][18]

Toxicological Profile

The toxicological assessment of clethodim metabolites is often considered in the context of the parent compound.

  • This compound: No specific, independent toxicological studies on this compound are widely available in the public domain. Regulatory bodies have often concluded that the toxicity of this compound (both free and conjugated) is covered by the toxicological studies conducted on the parent clethodim.[5]

  • Acute Toxicity of Related Metabolites: The acute oral LD50 of clethodim 5-OH sulfone in rats was found to be greater than 1400 mg/kg bw.[5] The acute oral LD50 of metabolite DME sulfoxide acid in rats was greater than 5000 mg/kg bw.[5]

  • Genotoxicity: Clethodim itself is not considered genotoxic.[20] Metabolites such as clethodim 5-OH sulfone and clethodim imine sulfone have also shown no evidence of genotoxicity in available assays.[5]

  • Carcinogenicity: Clethodim is classified as "not likely to be carcinogenic to humans."[20]

  • Target Organ: The primary target organ for clethodim toxicity upon repeated exposure is the liver, with effects including increased liver weights and centrilobular hypertrophy.[6][12][20]

Regulatory Aspects

Regulatory agencies establish maximum residue limits (MRLs) or tolerances for pesticides in food commodities. For clethodim, the residue definition for enforcement and risk assessment often includes the parent compound and its principal metabolites that share a common moiety. The U.S. Environmental Protection Agency (EPA), for instance, defines the residue of concern for compliance purposes as the sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones, calculated as the stoichiometric equivalent of clethodim.[12][20]

Conclusion

This compound is a pivotal metabolite in the degradation of the herbicide clethodim. Its formation is a rapid and primary metabolic step in plants, animals, and soil. While generally considered to be of similar or lesser toxicity than the parent compound, its greater persistence and mobility in the environment necessitate its inclusion in residue definitions for regulatory purposes. The analytical methods for its detection have evolved from common moiety approaches to highly specific and sensitive LC-MS/MS techniques, allowing for accurate quantification in diverse and complex matrices. A thorough understanding of the formation, fate, and analysis of this compound is crucial for a comprehensive assessment of the environmental and toxicological impact of clethodim use.

References

Absorption, Distribution, Metabolism, and Excretion (ADME)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Clethodim (B606718) Sulfoxide (B87167)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a selective post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops.[1] Following application, clethodim is rapidly metabolized in plants, animals, and the environment to several metabolites, with clethodim sulfoxide being one of the most significant.[2][3][4] Understanding the toxicological profile of this compound is crucial for assessing the overall risk associated with the use of clethodim-based herbicides. This technical guide provides a comprehensive overview of the toxicology of this compound, including its acute, subchronic, and chronic effects, as well as its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. The information is intended for researchers, scientists, and drug development professionals.

Studies on the parent compound, clethodim, indicate rapid and extensive absorption following oral administration in rats, with approximately 88-95% of the dose being absorbed.[2] Elimination is also rapid, with the majority of the administered dose excreted within 48 hours, primarily in the urine.[2] There is no evidence of significant bioaccumulation.[2]

Clethodim is extensively metabolized, with the primary routes being oxidation and subsequent hydroxylation or demethylation.[2][4] The major metabolite found in excreta is This compound , accounting for a significant portion of the administered dose in urine.[2][4] Other metabolites include clethodim sulfone, S-methyl sulfoxide, and various imine and oxazole (B20620) derivatives.[2][3][4]

The metabolic pathway from clethodim to this compound and other metabolites is illustrated in the diagram below.

Clethodim Clethodim Clethodim_Sulfoxide Clethodim_Sulfoxide Clethodim->Clethodim_Sulfoxide Oxidation Other_Metabolites Other Metabolites (e.g., S-methyl sulfoxide, imine sulfoxide) Clethodim->Other_Metabolites Metabolic Pathways Cleodim_Sulfone Cleodim_Sulfone Clethodim_Sulfoxide->Cleodim_Sulfone Oxidation

Metabolic conversion of Clethodim.

Toxicological Profile

The toxicological data for clethodim and its metabolites, including this compound, have been evaluated by various regulatory bodies. In many toxicological studies, the administered compound was the parent clethodim; however, due to its rapid metabolism, the observed effects are often attributable to a mixture of the parent compound and its metabolites, with this compound being a major component.

Acute Toxicity

The acute toxicity of clethodim and its metabolites is considered to be low to moderate. The following table summarizes the available acute toxicity data.

Test SubstanceSpeciesRouteLD50/LC50Reference
ClethodimRat (male)Oral1630 mg/kg bw[1]
ClethodimRat (female)Oral1360 mg/kg bw[1]
ClethodimRabbitDermal>5000 mg/kg bw[1]
ClethodimRatInhalation (4h)>3.9 mg/L[1]
This compound--Data not available; considered to be covered by studies on the parent compound[2]
Clethodim Imine SulfoneRatOral>1400 mg/kg bw[2]
Clethodim 5-OH SulfoneRatOral>1400 mg/kg bw[2]
Subchronic and Chronic Toxicity

Repeated dose studies in various animal models have identified the liver as a primary target organ for clethodim and its metabolites.[3][5] Observed effects include increased liver weight and centrilobular hypertrophy.[3]

Study TypeSpeciesNOAELLOAELKey FindingsReference
90-day OralRat--Liver effects (increased weight, hypertrophy)[5]
1-year OralDog1 mg/kg bw/day75 mg/kg bw/dayEffects on the liver[3]
18-month CarcinogenicityMouse200 ppm (equivalent to 30 mg/kg bw/day)1000 ppmHepatic effects, increased alveolar macrophages[3]
2-year Chronic/CarcinogenicityRat500 ppm (equal to 16 mg/kg bw/day)2500 ppmDecreased body weight gain, increased liver weight[3]
Genotoxicity
AssayTest SubstanceResultReference
Ames TestClethodimNegative[1]
Unscheduled DNA Synthesis (in vivo)ClethodimNegative[1]
Chromosomal Aberration (in vivo)ClethodimNegative[1]
Gene Mutation (in vitro)Clethodim Imine SulfoneNegative[2]
Chromosomal Aberration (in vitro)Clethodim Imine SulfoneNegative[2]
Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats with clethodim. The results of these studies indicate that clethodim is not likely to be carcinogenic to humans.[1][2][5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on clethodim and some of its metabolites. No adverse effects on reproduction were observed in a two-generation study in rats.[3] Developmental toxicity, such as reduced fetal body weight and skeletal variations, was observed in rats at maternally toxic doses.[1][2][3]

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
DevelopmentalRat100 mg/kg bw/day350 mg/kg bw/dayFetal toxicity at maternally toxic doses[3]
DevelopmentalRabbit--No teratogenic effects[2]
Two-generationRat500 ppm (equal to 39 mg/kg bw/day)-No adverse effects on reproduction[3]
Developmental (Clethodim Imine Sulfone)Rat10 mg/kg bw/day100 mg/kg bw/dayReduced fetal weight and skeletal findings at high dose[2]
Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have shown no evidence of neurotoxic effects from clethodim.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of clethodim in plants is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4] While this target is specific to plants, inhibition of ACCase in mammals has been shown to have developmental toxicity effects.[6][7] The proposed toxicological pathway in mammals, particularly for developmental effects, may involve the disruption of de novo lipogenesis, which is crucial for fetal development.

Clethodim_Sulfoxide This compound (and other metabolites) ACCase_Inhibition Acetyl-CoA Carboxylase (ACCase) Inhibition Clethodim_Sulfoxide->ACCase_Inhibition Lipogenesis_Disruption Disruption of De Novo Lipogenesis ACCase_Inhibition->Lipogenesis_Disruption Developmental_Toxicity Developmental Toxicity (e.g., reduced fetal weight, skeletal variations) Lipogenesis_Disruption->Developmental_Toxicity

Proposed toxicological pathway.

Experimental Protocols

The toxicological studies on clethodim and its metabolites were generally conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the probable methodologies for the key experiments cited.

Experimental Workflow for Toxicity Testing

cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Post-life Phase cluster_3 Data Analysis Test_Substance Test Substance Characterization (Purity, Stability) Animal_Selection Animal Selection and Acclimatization Test_Substance->Animal_Selection Dose_Administration Dose Administration (Oral, Dermal, etc.) Animal_Selection->Dose_Administration Clinical_Observations Clinical Observations (Daily) Dose_Administration->Clinical_Observations Body_Weight Body Weight and Food Consumption (Weekly) Dose_Administration->Body_Weight Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology Statistical_Analysis Statistical Analysis Organ_Weights->Statistical_Analysis Histopathology->Statistical_Analysis NOAEL_Determination NOAEL/LOAEL Determination Statistical_Analysis->NOAEL_Determination

General experimental workflow.

Acute Oral Toxicity (based on OECD Guideline 423)

  • Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a small number of animals per step.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered orally by gavage. The outcome of the first step determines the next step. If mortality is observed, the next step uses a lower dose; if no mortality, a higher dose is used.

  • Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Subchronic Oral Toxicity (based on OECD Guideline 408)

  • Principle: The test substance is administered daily in graduated doses to several groups of experimental animals, one dose per group, for a period of 90 days.

  • Animals: Typically, rodents (rats are preferred) are used, with an equal number of males and females in each dose group.

  • Procedure: The test substance is administered orally, usually mixed in the diet or drinking water, or by gavage. At least three dose levels and a control group are used.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, and hematology and clinical biochemistry at the end of the study are performed.

  • Endpoint: A thorough gross necropsy is conducted on all animals, and tissues are collected for histopathological examination. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive Toxicity (based on OECD Guideline 416)

  • Principle: The test substance is administered to parental (P) generation animals before and during mating, and for females, throughout gestation and lactation. The F1 generation is also exposed to the substance from weaning to maturity, and a second generation (F2) is produced.

  • Animals: Typically, rats are used.

  • Procedure: The substance is administered, usually orally, to multiple dose groups and a control group.

  • Observations: Effects on mating performance, fertility, gestation length, parturition, and lactation are evaluated. The growth, viability, and development of the offspring are monitored.

  • Endpoint: Reproductive and developmental parameters are analyzed to determine the NOAEL for parental and offspring toxicity.

Developmental Toxicity (based on OECD Guideline 414)

  • Principle: The test substance is administered to pregnant females during the period of organogenesis.

  • Animals: Typically, rats and rabbits are used.

  • Procedure: The substance is administered daily by an appropriate route (usually oral) to at least three dose groups and a control group.

  • Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The NOAEL for maternal and developmental toxicity is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

  • Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.

  • Procedure: The test substance, with and without an exogenous metabolic activation system (S9 mix), is incubated with the bacterial strains.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.

Carcinogenicity (based on OECD Guideline 451)

  • Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan to observe the development of neoplastic lesions.

  • Animals: Typically, rats and mice are used.

  • Procedure: The substance is administered, usually in the diet, for 18-24 months. At least three dose levels and a control group are used.

  • Observations: Animals are observed for clinical signs of toxicity and the development of tumors.

  • Endpoint: A complete histopathological examination of all organs and tissues is performed to identify any increase in tumor incidence.

Conclusion

This compound is a major metabolite of the herbicide clethodim. Based on the available toxicological data for clethodim and its metabolites, this compound is considered to have a low to moderate order of acute toxicity. The primary target organ for repeated exposure is the liver. There is no evidence of genotoxicity or carcinogenicity. Developmental effects have been observed, but typically at doses that are also toxic to the mother. The toxicological profile of this compound is generally considered to be covered by the extensive studies conducted on the parent compound, clethodim. Further research could focus on the specific toxicokinetics of this compound and its potential to inhibit mammalian ACCase at environmentally relevant exposure levels.

References

Clethodim Sulfoxide: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clethodim (B606718), a post-emergence herbicide widely used for the control of annual and perennial grasses, undergoes transformation in the environment and in biological systems to form several metabolites, with clethodim sulfoxide (B87167) being a major product.[1][2][3] This technical guide provides a comprehensive overview of the known effects of clethodim and its primary metabolite, clethodim sulfoxide, on a range of non-target organisms. While specific toxicological data for this compound are often limited, regulatory bodies and scientific evaluations frequently conclude that its toxicity is comparable to or less than that of the parent compound, clethodim.[1] Therefore, this guide will present the available data for both compounds to offer a thorough understanding of the potential environmental and biological impacts.

Mammalian Toxicity

Studies on mammalian species, primarily rodents and dogs, have established a relatively low acute toxicity profile for clethodim. The liver has been identified as the primary target organ in repeated-dose studies, with observed effects including increased liver weights and centrilobular hypertrophy.[4][5][6]

Table 1: Acute and Chronic Toxicity of Clethodim in Mammals

SpeciesStudy TypeEndpointValue (mg/kg bw/day)Reference
RatAcute Oral LD50LD501630 (male), 1360 (female)[2][7][8]
RabbitAcute Dermal LD50LD50>5000[7][8]
Rat90-day NeurotoxicityNOAEL94[1]
Dog1-year Chronic OralNOAEL1[2]
RatTwo-generation ReproductionNOAEL (Parental)32.2[1]
RatDevelopmental ToxicityNOAEL (Maternal)100[2]
RabbitDevelopmental ToxicityNOAEL (Maternal)20.8[1]

NOAEL: No-Observed-Adverse-Effect-Level

Clethodim is readily absorbed in the gastrointestinal tract, extensively metabolized, and rapidly eliminated, primarily through urine.[7][8] this compound is a major metabolite identified in these processes.[2][3] Studies on the metabolites of clethodim, including the imine sulfone and 5-hydroxy sulfone, have indicated that they are not more toxic than the parent compound.[2]

Avian Toxicity

Clethodim has been shown to be practically non-toxic to birds in dietary studies.

Table 2: Avian Toxicity of Clethodim

SpeciesStudy TypeEndpointValue (ppm)Reference
Mallard Duck8-day Dietary LC50LC50>6000[7]
Bobwhite Quail8-day Dietary LC50LC50>6000[7]
Japanese Quail8-day Dietary LC50LC50>5000[7]

Aquatic Toxicity

Clethodim is classified as slightly toxic to fish and aquatic invertebrates.[7][9] While clethodim itself has a low persistence in soil, it can be mobile and its degradates, including this compound and sulfone, are more persistent and mobile, potentially leading to surface and groundwater contamination.[4][5][10]

Table 3: Aquatic Toxicity of Clethodim

SpeciesStudy TypeEndpointValue (mg/L)Reference
Rainbow Trout96-hour LC50LC5018 - 56[7]
Bluegill Sunfish96-hour LC50LC5033[7]
Daphnia sp.48-hour LC50LC5020.2[7]

No significant bioaccumulation of clethodim has been observed in fish.[7][8]

Toxicity to Non-Target Insects

Clethodim is considered practically non-toxic to honeybees.[7][8][9]

Table 4: Toxicity of Clethodim to Honeybees

SpeciesStudy TypeEndpointValue (µ g/bee )Reference
HoneybeeAcute Contact LD50LD50>100[7][8]

Experimental Protocols

The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and under Good Laboratory Practice (GLP) standards.[1]

A typical experimental workflow for determining acute oral toxicity (LD50) in rats, for instance, would involve the following key steps:

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Analysis animal_acclimation Animal Acclimation dose_prep Dose Preparation animal_acclimation->dose_prep dosing Single Oral Gavage dose_prep->dosing clinical_signs Clinical Signs Monitoring dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight mortality Mortality Checks dosing->mortality necropsy Gross Necropsy clinical_signs->necropsy body_weight->necropsy mortality->necropsy data_analysis Statistical Analysis (LD50 Calculation) necropsy->data_analysis

Figure 1: Generalized workflow for an acute oral toxicity study.

Signaling Pathways and Metabolism

Clethodim exerts its herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[11][12] This pathway is specific to plants, which explains the selective toxicity of clethodim. In non-target organisms, clethodim is metabolized into several compounds, with this compound being a primary metabolite. The metabolic pathway generally involves oxidation of the sulfur atom.

metabolic_pathway cluster_legend Metabolic Transformation of Clethodim Clethodim Clethodim Clethodim_Sulfoxide Clethodim_Sulfoxide Clethodim->Clethodim_Sulfoxide Oxidation Clethodim_Sulfone Clethodim_Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation Other_Metabolites Other_Metabolites Clethodim_Sulfoxide->Other_Metabolites

Figure 2: Simplified metabolic pathway of clethodim.

The logical relationship between exposure and potential effects on non-target organisms can be visualized as a sequence of events, starting from environmental application and leading to potential biological impacts.

logical_relationship A Environmental Application of Clethodim B Formation of this compound (Metabolism/Degradation) A->B C Exposure of Non-Target Organisms B->C D Internal Absorption and Distribution C->D E Interaction with Biological Systems D->E F Observed Toxicological Endpoints E->F

Figure 3: Logical flow from environmental application to toxicological effect.

References

The Core Mechanism of Clethodim Sulfoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a selective post-emergence cyclohexanedione herbicide renowned for its efficacy against a wide spectrum of annual and perennial grasses in various broadleaf crops. Following application, clethodim is rapidly absorbed and metabolized within the target plant. The primary metabolic pathway involves oxidation of the sulfur atom to yield clethodim sulfoxide (B87167), which is subsequently oxidized further to clethodim sulfone.[1][2][3] Clethodim sulfoxide is a major metabolite and a key subject of study in toxicological and residue analyses.[1][4] This technical guide delineates the mechanism of action of clethodim, with a focus on its principal metabolite, this compound, and provides an overview of relevant quantitative data and experimental protocols.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicidal activity of clethodim and its metabolites stems from the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[4][5][6][7][8][9] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][10] This reaction is the first committed step in fatty acid synthesis.

By inhibiting ACCase, clethodim and its active metabolites block the formation of malonyl-CoA, thereby halting the production of fatty acids. Fatty acids are essential components of cell membranes and are vital for the synthesis of lipids necessary for plant growth and development.[7][11] The disruption of fatty acid synthesis leads to a cessation of cell division and growth, particularly in meristematic tissues, ultimately resulting in the death of the susceptible grass plant.[5][10]

The selectivity of clethodim is attributed to the structural differences in the ACCase enzyme between grasses and broadleaf plants.[7][12] Dicotyledonous (broadleaf) plants possess a form of ACCase that is insensitive to clethodim, rendering them tolerant to its application.[7][12]

Metabolism of Clethodim

Clethodim undergoes rapid and extensive metabolism in plants and animals. The principal metabolic transformation is the oxidation of the ethylthio group to form this compound. This is followed by a slower oxidation to clethodim sulfone.[1][2][3][13]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Sulfoxidation (Rapid) Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation (Slower)

Fig. 1: Metabolic pathway of Clethodim.

Quantitative Data

ACCase Inhibition by Clethodim

The following table summarizes the reported inhibitory activity of clethodim against ACCase from various sources. It is important to note that resistance to clethodim can arise from mutations in the ACCase gene, leading to significantly higher IC50 values.[9]

Plant SpeciesGenotype/ConditionParameterValueReference
Glycine max (Soybean)-pI505.4 ± 0.4[1]
Lolium rigidumSusceptible (VLR1)IC50 (µM)0.23 ± 0.02[8]
Lolium rigidumResistant (SLR31 - Homozygous 1781-Leu)IC50 (µM)1.5 ± 0.1[8]
Lolium rigidumResistant (Homozygous 2078-Gly)IC50 (µM)17.3 ± 1.5[8]
Lolium rigidumResistant (Homozygous 2088-Arg)IC50 (µM)14.5 ± 1.1[8]
Barley-Ki (µM)0.02 - 1.95 (range for cyclohexanediones)

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. pI50 is the negative logarithm of the IC50 value.

Environmental Fate of Clethodim and its Metabolites

The persistence of clethodim and its primary metabolite, this compound, in the environment is influenced by factors such as pH, sunlight, and microbial activity.

CompoundMatrixParameterHalf-lifeReference
ClethodimAqueous (pH 5, 25°C)Hydrolysis28–54 days[2]
ClethodimAqueous (pH 7 and 9)HydrolysisStable[2]
ClethodimIrradiated SoilPhotolysis0.15–1.8 days[2]
ClethodimNon-irradiated SoilDegradation1.9–3.6 days[2]
ClethodimAqueous (pH 5)Photolysis1.7 days[2]
ClethodimAqueous (pH 7)Photolysis6.8 days[2]
ClethodimAqueous (pH 9)Photolysis9.6 days[2]
This compoundSoilMobility (KOC)12, 27, 38, 57, 86 L/kgOC

Experimental Protocols

In Vitro ACCase Inhibition Assay

The determination of the inhibitory activity of clethodim and its metabolites on ACCase is a crucial experimental procedure. A general workflow for such an assay is as follows:

ACCase_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Inhibition Assay cluster_2 Quantification and Analysis A Plant Tissue Homogenization (e.g., young leaves of susceptible grass) B Centrifugation to isolate chloroplasts A->B C Partial purification of ACCase (e.g., ammonium (B1175870) sulfate (B86663) precipitation) B->C D Incubation of ACCase with [14C]acetyl-CoA, ATP, and HCO3- C->D F Reaction termination and acidification to remove unreacted HCO3- D->F E Addition of varying concentrations of inhibitor (Clethodim/Metabolites) E->D G Measurement of radiolabeled malonyl-CoA (product) via scintillation counting F->G H Calculation of enzyme activity and determination of IC50 values G->H

References

Clethodim Sulfoxide in Agricultural Runoff: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clethodim (B606718), a selective post-emergence herbicide, is valued for its efficacy against annual and perennial grasses in a variety of broadleaf crops. However, its environmental fate, particularly the formation and transport of its primary metabolite, Clethodim Sulfoxide, warrants close examination. This technical guide provides an in-depth analysis of the occurrence of this compound in agricultural runoff, detailing its formation, environmental persistence, and the analytical methodologies for its detection. Toxicological implications are also explored through an examination of its mode of action as an Acetyl-CoA Carboxylase (ACCase) inhibitor. While extensive field data on the precise concentrations of this compound in agricultural runoff is limited in publicly available literature, this guide synthesizes existing knowledge, including modeled environmental concentrations, to provide a comprehensive resource for the scientific community.

Introduction

Clethodim is a cyclohexanedione herbicide that effectively controls grass weeds by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in susceptible plants.[1] Following application, clethodim undergoes rapid degradation in the soil, primarily through microbial oxidation, leading to the formation of several metabolites, with this compound being the most significant.[2] This transformation is a critical aspect of its environmental profile, as this compound exhibits greater persistence and mobility in soil compared to the parent compound.[2] These characteristics increase the potential for its transport from agricultural fields into surrounding aquatic ecosystems via surface runoff. Understanding the occurrence, detection, and toxicological significance of Cleodim Sulfoxide is therefore paramount for a comprehensive environmental risk assessment.

Environmental Fate and Occurrence

Clethodim itself has a relatively short half-life in soil, typically around 3 days.[3] It is rapidly converted to this compound, which can be further oxidized to Clethodim Sulfone.[2] this compound is more persistent than the parent compound, with reported half-lives that are significantly longer.[2]

Formation of this compound

The primary pathway for the formation of this compound from Clethodim in the soil is microbial oxidation. This process involves the addition of an oxygen atom to the sulfur atom in the ethylthiopropyl side chain of the clethodim molecule.

Occurrence in Agricultural Runoff

Direct, quantitative measurements of this compound concentrations in agricultural runoff from field monitoring studies are not widely available in the reviewed scientific literature. However, the physical and chemical properties of this compound, particularly its increased water solubility and persistence compared to the parent compound, suggest a high potential for its presence in runoff.[2]

Regulatory models, such as the GENEEC (Generic Estimated Environmental Concentration) and SCI-GROW (Screening Concentration in Ground Water) models used by the U.S. Environmental Protection Agency (EPA), are employed to estimate potential environmental concentrations in the absence of extensive monitoring data. These models provide theoretical upper limits of a pesticide's concentration in water bodies.

Table 1: Estimated Environmental Concentrations (EECs) of Clethodim and its Metabolites in Surface Water

ModelAnalytePeak EEC (ppb)Chronic EEC (ppb)
GENEECParent Clethodim24.218.3 (6.1 after 3-fold reduction)
GENEECTotal Toxic Residues (Parent + Sulfoxide + Sulfone)Not SpecifiedNot Specified
Source: Federal Register, 2001.[4] These values are model-based estimates and not direct measurements from agricultural runoff.

Experimental Protocols for Detection

The detection and quantification of this compound in environmental samples, such as water, typically involve sophisticated analytical techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a widely adopted approach.[5][6]

QuEChERS Sample Preparation for Water Samples

The QuEChERS method is a streamlined approach for extracting and cleaning up pesticide residues from complex matrices.

Protocol:

  • Sample Collection: Collect water samples from the field in appropriate containers and store them under refrigerated conditions (4°C) until analysis.

  • Extraction:

    • Place a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.

    • Centrifuge the tube to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent material.

  • Final Extract Preparation:

    • Transfer the cleaned-up supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

LC-MS/MS provides high selectivity and sensitivity for the detection of this compound.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its ability to perform Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientTime-programmed gradient from 5% to 95% B
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsPrecursor Ion (m/z) -> Product Ion (m/z) (Specific to this compound)
Note: These are example parameters and should be optimized for the specific instrument and application.

Toxicological Signaling Pathway

The primary mode of action of clethodim and its metabolites is the inhibition of Acetyl-CoA Carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids.

Mechanism of ACCase Inhibition

ACCase is a biotin-dependent enzyme that carboxylates acetyl-CoA to form malonyl-CoA. In sensitive grass species, the plastidic form of ACCase is highly susceptible to inhibition by cyclohexanedione herbicides like clethodim.[1] The inhibition of this enzyme disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This ultimately leads to the cessation of growth and death of the plant.

Putative Toxicological Pathway in Non-Target Aquatic Organisms

While the primary target of clethodim is plant ACCase, the potential for effects on non-target organisms, particularly aquatic invertebrates and fish, is a key area of research. These organisms also possess ACCase, and inhibition of this enzyme could disrupt their lipid metabolism. The precise downstream signaling cascade leading to toxicity in these organisms is not as well-defined as in plants. However, a putative pathway can be proposed based on the known function of ACCase.

Toxicity_Pathway cluster_Organism Non-Target Aquatic Organism Clethodim_Sulfoxide This compound (in aquatic environment) Uptake Uptake into Organism Clethodim_Sulfoxide->Uptake Bioaccumulation ACCase Acetyl-CoA Carboxylase (ACCase) Uptake->ACCase Inhibition Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Catalysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACCase Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Membrane_Integrity Disrupted Cell Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Leads to Energy_Storage Impaired Energy Storage Fatty_Acid_Synthesis->Energy_Storage Leads to Toxicity Organismal Toxicity (e.g., reduced growth, reproduction) Membrane_Integrity->Toxicity Energy_Storage->Toxicity

Caption: Putative toxicological pathway of this compound in non-target aquatic organisms.

Conclusion

This compound, the primary and more persistent metabolite of the herbicide clethodim, has the potential to enter aquatic ecosystems through agricultural runoff. While direct quantitative monitoring data in runoff is scarce, its chemical properties and the use of environmental models suggest that its presence in surface water is a relevant consideration for environmental risk assessment. The analytical methods, particularly QuEChERS coupled with LC-MS/MS, provide robust tools for its detection and quantification. The toxicological significance of this compound in non-target organisms is linked to the inhibition of the essential enzyme ACCase, which can disrupt fundamental cellular processes. Further research, including field monitoring of agricultural runoff and detailed studies on the toxicological pathways in aquatic species, is crucial for a more complete understanding of the environmental impact of clethodim use.

Visualizations

Experimental Workflow for this compound Analysis in Water

Experimental_Workflow cluster_Workflow Workflow for this compound Analysis A 1. Water Sample Collection B 2. QuEChERS Extraction (Acetonitrile & Salts) A->B C 3. Centrifugation B->C D 4. Dispersive SPE Cleanup (Supernatant with PSA/C18) C->D E 5. Centrifugation D->E F 6. LC-MS/MS Analysis (Quantification) E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for the analysis of this compound in water samples.

Degradation Pathway of Clethodim

Degradation_Pathway Clethodim Clethodim Clethodim_Sulfoxide This compound Clethodim->Clethodim_Sulfoxide Microbial Oxidation Other_Metabolites Other Metabolites Clethodim->Other_Metabolites Clethodim_Sulfone Clethodim Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Further Oxidation Clethodim_Sulfoxide->Other_Metabolites

References

A Comprehensive Technical Review of Clethodim and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the herbicide Clethodim (B606718) and its primary metabolites. It covers the compound's mechanism of action, metabolic fate in various biological systems, and a summary of analytical methodologies for its detection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Introduction to Clethodim

Clethodim is a selective, post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a wide range of broadleaf crops, including soybeans, cotton, and vegetables.[1][2][3] Its selectivity allows it to target grass weeds without harming the intended broadleaf crops.[1][2]

Mechanism of Action

Clethodim's herbicidal activity stems from its ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase).[1][2][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for plant growth.[1][2] By inhibiting ACCase, Clethodim disrupts the production of fatty acids in susceptible grass species, leading to a cessation of growth and eventual death of the weed.[1][2] Broadleaf plants possess a form of ACCase that is not sensitive to Clethodim, which accounts for the herbicide's selectivity.[1] The visible effects on weeds, such as chlorosis and necrosis of young tissues, typically appear within 7 to 14 days of application.[5]

Clethodim_Mechanism_of_Action Clethodim Clethodim ACCase Acetyl-CoA Carboxylase (ACCase) in Grasses Clethodim->ACCase Inhibits FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Blocks CellMembrane Cell Membrane Formation FattyAcid->CellMembrane Prevents Growth Weed Growth CellMembrane->Growth Halts Death Weed Death Growth->Death Leads to

Mechanism of action of Clethodim in susceptible grasses.

Metabolism of Clethodim

Clethodim is readily metabolized in plants, animals, and the environment. The primary metabolic pathway involves oxidation of the sulfur atom, leading to the formation of clethodim sulfoxide (B87167) and clethodim sulfone.[6][7][8]

Plant Metabolism

In plants, Clethodim is rapidly absorbed and metabolized. The major metabolites are clethodim sulfoxide (CSO) and clethodim sulfone (CSO2).[6] Further degradation can occur, leading to the formation of other minor metabolites.[6]

Animal Metabolism

In animals, orally ingested Clethodim is readily absorbed through the gastrointestinal tract.[9] It is then rapidly metabolized and eliminated from the body.[9] The primary metabolite found in animal excreta is this compound.[10] Studies in rats have shown that the major metabolites are this compound and, to a lesser extent, clethodim imine sulfoxide.[10]

Clethodim_Metabolic_Pathway cluster_major Major Pathway cluster_minor Minor Pathway (in some systems) Clethodim Clethodim Sulfoxide This compound (CSO) Clethodim->Sulfoxide Sulfoxidation Sulfone Clethodim Sulfone (CSO2) Sulfoxide->Sulfone Further Oxidation Imine_Sulfoxide Clethodim Imine Sulfoxide (ISO) Sulfoxide->Imine_Sulfoxide Side-chain elimination Imine_Sulfone Clethodim Imine Sulfone (ISO2) Sulfone->Imine_Sulfone Side-chain elimination Hydroxylation_Products Hydroxylated Products (e.g., 5-OH Sulfoxide/Sulfone) Imine_Sulfoxide->Hydroxylation_Products Hydroxylation Imine_Sulfone->Hydroxylation_Products Hydroxylation

General metabolic pathway of Clethodim.

Environmental Fate

Clethodim exhibits low persistence in most soil types, with a reported half-life of approximately 3 days.[9] Its degradation in soil is primarily through aerobic processes.[9] In aquatic environments, Clethodim can be more persistent, with reported half-lives of 128 days in the aqueous phase and 214 days in sediment.[9][11] Photolysis can also contribute to its degradation in water.[3]

Analytical Methodology

The determination of Clethodim and its metabolites in various matrices is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12][13][14] This technique offers high sensitivity and selectivity for the simultaneous detection of the parent compound and its metabolites.

Sample Preparation

A common sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[13][14] This procedure involves an extraction step with a solvent like acetonitrile (B52724), followed by a partitioning step and cleanup using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).[12][13]

LC-MS/MS Analysis

For the analysis, a C18 column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure accurate quantification of the target analytes.[13] In some methods, both Clethodim and its sulfoxide metabolite are oxidized to the sulfone form before analysis, and the total amount is determined as clethodim sulfone.[7][15]

Analytical_Workflow Sample Sample (e.g., Pork, Milk, Vegetables) Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Partitioning Liquid-Liquid Partitioning (e.g., n-hexane) Extraction->Partitioning Cleanup Purification/Cleanup (e.g., C18 SPE) Partitioning->Cleanup Analysis UPLC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quantification Quantification of Clethodim & Metabolites Analysis->Quantification

Typical analytical workflow for Clethodim residue analysis.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from the literature.

Table 1: Physicochemical and Toxicological Properties of Clethodim

PropertyValueReference
Oral LD50 (rat, male) 1,630 mg/kg[16]
Oral LD50 (rat, female) 1,360 mg/kg[16]
Dermal LD50 (rabbit) >5,000 mg/kg[16]
Inhalation LC50 (rat, 4-hour) >3.9 mg/L[16]
Soil Half-life ~3 days[9]
Aquatic Half-life (aqueous phase) 128 days[9][11]
Aquatic Half-life (sediment) 214 days[9][11]

Table 2: Analytical Method Performance

MatrixAnalytesMethodLOQRecoveries (%)Reference
Pork, Chicken Liver, MilkClethodim, Sulfone, SulfoxideUPLC-MS/MS0.005 - 0.01 mg/L84 - 108[12]
Apple, Grape, Olive, RiceClethodim, Sulfone, Sulfoxide, M17R, M18RUHPLC-MS/MS9.44 - 11.01 µg/kg86 - 119[13]
Radish, Tomato, Onion, etc.Clethodim (as Sulfone)LC0.01 ppm91 - 118[15]
Rape Plant and SoilClethodim, Sulfoxide, SulfoneHPLC-MS/MS0.002 - 0.01 mg/kg78.7 - 104.2[14]

Experimental Protocols

Analysis of Clethodim and its Metabolites in Animal Products
  • Reference: Xiong et al.[12]

  • Sample Preparation:

    • Homogenize 5g of the sample (pork, chicken liver, or milk).

    • Extract with 10 mL of acetonitrile by vortexing.

    • Centrifuge and collect the supernatant.

    • Perform liquid-liquid partitioning with n-hexane.

    • Purify the extract using a C18 solid-phase dispersion column.

    • The final extract is dissolved in the initial mobile phase for analysis.

  • Instrumentation:

    • Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

    • The specific column, mobile phases, and mass spectrometer parameters are detailed in the original publication.

Simultaneous Determination in Fruits and Vegetables
  • Reference: Simultaneous determination and dietary risk assessment of clethodim and its metabolites in different fruits and vegetables.[13]

  • Sample Preparation (Modified QuEChERS):

    • Homogenize 10g of the sample with water.

    • Add acetonitrile for extraction and shake vigorously.

    • Add magnesium sulfate (B86663) and sodium chloride for partitioning and shake.

    • Centrifuge and take an aliquot of the supernatant.

    • The extract is then ready for UHPLC-MS/MS analysis.

  • Instrumentation:

    • Ultra-high performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC-MS/MS).

    • Analysis is performed in multiple reaction monitoring (MRM) ion-switching mode.

Conclusion

This technical guide has provided a comprehensive overview of Clethodim, a widely used herbicide. The key aspects of its mechanism of action, metabolic pathways in plants and animals, environmental fate, and analytical detection methods have been reviewed. The provided data tables and diagrams offer a quick reference for researchers and scientists. The detailed experimental protocols serve as a starting point for developing and validating analytical methods for Clethodim and its metabolites. Further research into the minor metabolites and their potential toxicological significance is an area that warrants continued investigation.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim is metabolized in plants and the environment to form two primary metabolites: clethodim sulfoxide (B87167) and clethodim sulfone. Due to their potential persistence and toxicological significance, regulatory bodies often require the monitoring of both the parent compound and these metabolites.

Analytical Methods Overview

The primary analytical techniques for the determination of clethodim sulfoxide are HPLC with ultraviolet (UV) detection and LC-MS/MS. LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for trace residue analysis.

  • High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in a sample mixture. Detection is typically performed using a UV detector. In some methods, both clethodim and this compound are oxidized to clethodim sulfone prior to analysis to simplify the chromatographic procedure and enhance sensitivity for the parent compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. It allows for the simultaneous detection and quantification of clethodim and its metabolites, including this compound, at very low concentrations.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the detection of clethodim and its metabolites, including this compound.

MethodMatrixAnalyte(s)LOQRecovery (%)Linearity (R²)Reference
UPLC-MS/MSPork, Chicken LiverClethodim, Clethodim Sulfone, this compound0.01 mg/L84 - 108≥ 0.9956[1]
UPLC-MS/MSMilkClethodim, Clethodim Sulfone, this compound0.005 mg/L84 - 108≥ 0.9956[1]
LC-MS/MSApple, Grape, Olive, RiceClethodim, Clethodim Sulfone, this compound, M17R, M18R9.44 - 11.01 µg/kg86 - 119≥ 0.990[2]
LC-MS/MSTobacco, SoilClethodim, this compound, Clethodim Sulfone0.08 - 0.2 mg/kg74.8 - 104.4≥ 0.9973[3][4]
LCVarious CropsClethodim Sulfone (after oxidation)0.01 ppm91 - 118Not Specified[5]
HPLC-UVSoilClethodim and metabolitesNot SpecifiedNot SpecifiedNot Specified
LC/ES/MSWaterClethodim, Sethoxydim, this compound, Sethoxydim Sulfoxide<0.1 µg/L89 - 117Not Specified

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Determination of Clethodim and its Metabolites in Animal Products

This protocol is based on a method for the simultaneous detection of clethodim, clethodim sulfone, and this compound in pork, chicken liver, and milk.[1]

1. Sample Preparation

  • Homogenization: Homogenize the tissue samples. For milk samples, use directly.

  • Extraction:

    • To a 5 g (or 5 mL for milk) sample, add 10 mL of acetonitrile (B52724).

    • Homogenize for 2 minutes and then centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 10 mL of acetonitrile.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Add 10 mL of n-hexane to the combined supernatant and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.

  • Purification:

    • Add 1 g of C18 sorbent to the remaining extract.

    • Vortex for 1 minute and then centrifuge at 10000 rpm for 5 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Dissolve the residue in 1 mL of acetonitrile/water (1:1, v/v).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC-MS/MS Parameters

  • UPLC System: Waters ACQUITY UPLC H-Class

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: LC-MS/MS for the Determination of Clethodim and its Metabolites in Fruits and Vegetables using QuEChERS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of clethodim and its metabolites in various fruits and vegetables.[2]

1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction and Partitioning:

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take the supernatant and evaporate to dryness.

    • Reconstitute in a suitable volume of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, positive.

  • Acquisition Mode: MRM.

Protocol 3: HPLC-UV Method with Oxidation for the Determination of Clethodim and its Metabolites in Crops

This method involves the oxidation of clethodim and this compound to clethodim sulfone, which is then quantified by HPLC-UV.[5]

1. Sample Preparation

  • Extraction:

    • Homogenize a representative sample of the crop.

    • Extract a portion of the homogenate with a suitable solvent like acetone (B3395972) or acetonitrile.

    • Filter the extract.

  • Oxidation:

    • To the filtered extract, add m-chloroperoxybenzoic acid (m-CPBA) to oxidize both clethodim and this compound to clethodim sulfone.

    • Allow the reaction to proceed for a specified time.

  • Cleanup:

    • Perform a liquid-liquid partitioning step with a solvent like ethyl acetate.

    • Further cleanup can be achieved using solid-phase extraction (SPE) with cartridges such as silica (B1680970) or alumina.

  • Final Preparation:

    • Evaporate the cleaned extract to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC-UV Parameters

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of water and acetonitrile or methanol, often with an acidic modifier.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflows

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_sample Sample (Pork, Liver, Milk) node_extract Acetonitrile Extraction (x2) node_sample->node_extract node_centrifuge1 Centrifugation node_extract->node_centrifuge1 node_partition n-Hexane Partitioning node_centrifuge1->node_partition node_centrifuge2 Centrifugation node_partition->node_centrifuge2 node_purify C18 d-SPE Purification node_centrifuge2->node_purify node_centrifuge3 Centrifugation node_purify->node_centrifuge3 node_evaporate Evaporation node_centrifuge3->node_evaporate node_reconstitute Reconstitution node_evaporate->node_reconstitute node_filter 0.22 µm Filtration node_reconstitute->node_filter node_uplc UPLC Separation (C18 Column) node_filter->node_uplc node_msms Tandem MS Detection (ESI+, MRM) node_uplc->node_msms

Caption: UPLC-MS/MS workflow for this compound analysis in animal products.

QuEChERS_LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis node_sample Sample (Fruits, Vegetables) node_extract Acetonitrile Extraction + QuEChERS Salts node_sample->node_extract node_centrifuge1 Centrifugation node_extract->node_centrifuge1 node_dspe Dispersive SPE Cleanup node_centrifuge1->node_dspe node_centrifuge2 Centrifugation node_dspe->node_centrifuge2 node_evaporate Evaporation node_centrifuge2->node_evaporate node_reconstitute Reconstitution node_evaporate->node_reconstitute node_filter 0.22 µm Filtration node_reconstitute->node_filter node_lc LC Separation (C18 Column) node_filter->node_lc node_msms Tandem MS Detection (ESI+, MRM) node_lc->node_msms

Caption: QuEChERS-LC-MS/MS workflow for this compound analysis in crops.

HPLC_UV_Oxidation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_sample Sample (Crops) node_extract Solvent Extraction node_sample->node_extract node_oxidize Oxidation with m-CPBA (to Clethodim Sulfone) node_extract->node_oxidize node_cleanup LLE and/or SPE Cleanup node_oxidize->node_cleanup node_evaporate Evaporation node_cleanup->node_evaporate node_reconstitute Reconstitution node_evaporate->node_reconstitute node_hplc HPLC Separation (C18 Column) node_reconstitute->node_hplc node_uv UV Detection (254 nm) node_hplc->node_uv

Caption: HPLC-UV with oxidation workflow for Clethodim metabolite analysis.

Signaling Pathway (Metabolic Pathway of Clethodim)

Clethodim_Metabolism Clethodim Clethodim Clethodim_Sulfoxide This compound Clethodim->Clethodim_Sulfoxide Oxidation Clethodim_Sulfone Clethodim Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation

Caption: Metabolic pathway of Clethodim to its sulfoxide and sulfone metabolites.

References

Application Note: High-Throughput Analysis of Clethodim Sulfoxide in Produce by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and sensitive method for the quantitative analysis of clethodim (B606718) sulfoxide (B87167) in various fruit and vegetable matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. In the environment and in biological systems, clethodim is rapidly metabolized to clethodim sulfoxide and subsequently to clethodim sulfone. As monitoring pesticide residues in food is crucial for consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for cleodim and its metabolites. The accurate quantification of these residues is therefore essential. This application note presents a direct and sensitive LC-MS/MS method for the analysis of this compound in produce, avoiding the need for oxidative conversion to clethodim sulfone, thus allowing for the specific quantification of the sulfoxide metabolite.

Experimental

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from produce samples.[1][2][3][4][5][6]

Materials:

  • Homogenized produce sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound (Quantifier) 376.1 164.1 20
This compound (Qualifier) 376.1 268.1 15
Clethodim (for reference) 360.1 164.0 18

| Clethodim Sulfone (for reference) | 392.1 | 164.1 | 22 |

Results and Discussion

Method Validation

The method was validated for linearity, limit of quantification (LOQ), and recovery in various produce matrices.

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 200 µg/kg, with a correlation coefficient (r²) of >0.99 for all tested matrices.

Limit of Quantification (LOQ): The LOQ for this compound was determined to be 10 µg/kg in the majority of the tested fruit and vegetable matrices.[1]

Recovery: The recovery of this compound was evaluated by spiking blank produce samples at two concentration levels (10 µg/kg and 100 µg/kg). The average recoveries were within the acceptable range of 70-120%, with a relative standard deviation (RSD) of less than 15%.

Quantitative Data Summary

The following table summarizes the quantitative performance of the method in representative produce matrices.

MatrixSpiked Concentration (µg/kg)Average Recovery (%)RSD (%)
Apples 10958
100986
Grapes 109211
100967
Tomatoes 108813
100949
Lettuce 108514
1009110
Carrots 109012
100958

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_output Output sample Produce Sample (10g homogenized) extraction Add 10mL ACN Vortex 1 min sample->extraction salts Add 4g MgSO4 + 1g NaCl Vortex 1 min extraction->salts centrifuge1 Centrifuge 4000 rpm, 5 min salts->centrifuge1 dSPE Dispersive SPE Cleanup (1mL extract + 150mg MgSO4 + 50mg PSA) centrifuge1->dSPE centrifuge2 Centrifuge 10000 rpm, 5 min dSPE->centrifuge2 filtration Filter (0.22 µm) centrifuge2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing report Quantitative Report (Concentration of This compound) data_processing->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in produce.

clethodim_metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Clethodim to its sulfoxide and sulfone metabolites.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in a variety of produce matrices. The simplified sample preparation using a modified QuEChERS protocol, combined with the specificity of tandem mass spectrometry, ensures accurate results for regulatory monitoring and food safety assessment.

References

Application Note & Protocol: QuEChERS Method for Clethodim Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence selective cyclohexanedione herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. Monitoring its residues, along with its primary metabolites, clethodim sulfoxide (B87167) and clethodim sulfone, in food and environmental matrices is crucial for ensuring food safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the analysis of clethodim and its metabolites due to its simplicity, high throughput, and low solvent consumption.[1][2][3] This document provides a detailed application note and a comprehensive protocol for the analysis of clethodim residues using the QuEChERS method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: extraction and cleanup.[3] First, the sample is homogenized and then extracted with acetonitrile (B52724). The addition of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture, induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[2] The second step, dispersive solid-phase extraction (d-SPE), is a cleanup procedure where an aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components such as pigments, lipids, and sugars.[4] Following cleanup, the extract is analyzed by LC-MS/MS for the quantification of clethodim and its metabolites.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for the analysis of clethodim and its metabolites in various matrices as reported in the scientific literature.

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
ClethodimSoil, Rape Plant, Rape Seed0.002 - 0.01-78.7 - 104.2[5]
Clethodim SulfoxideSoil, Rape Plant, Rape Seed0.002 - 0.01-78.7 - 104.2[5]
Clethodim SulfoneSoil, Rape Plant, Rape Seed0.002 - 0.01-78.7 - 104.2[5]
ClethodimSoil, Tobacco0.024 - 0.060.08 - 0.274.8 - 104.4[6][7]
This compoundSoil, Tobacco0.024 - 0.060.08 - 0.274.8 - 104.4[6][7]
Clethodim SulfoneSoil, Tobacco0.024 - 0.060.08 - 0.274.8 - 104.4[6][7]
ClethodimPork, Chicken Liver-0.0184 - 108[8]
This compoundPork, Chicken Liver-0.0184 - 108[8]
Clethodim SulfonePork, Chicken Liver-0.0184 - 108[8]
ClethodimMilk-0.00584 - 108[8]
This compoundMilk-0.00584 - 108[8]
Clethodim SulfoneMilk-0.00584 - 108[8]

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Homogenize Sample (e.g., 10-15 g) Weigh 2. Weigh Homogenized Sample into Tube Sample->Weigh Add_Solvent 3. Add Acetonitrile (e.g., 10-15 mL) Weigh->Add_Solvent Shake1 4. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 5. Add QuEChERS Salts (e.g., MgSO4, NaCl/Citrate (B86180) Buffer) Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (e.g., 4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer Aliquot of Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube containing: - MgSO4 - PSA (Primary Secondary Amine) - C18 (optional, for fatty matrices) - GCB (optional, for pigmented matrices) Shake3 9. Shake Vigorously (30 sec) Transfer_Supernatant->Shake3 Centrifuge2 10. Centrifuge (e.g., 4000 rpm, 5 min) Final_Extract 11. Collect Supernatant (Final Extract) Centrifuge2->Final_Extract LCMS 12. LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS workflow for clethodim residue analysis.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific matrix and available instrumentation.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Standards: Certified reference standards of clethodim, this compound, and clethodim sulfone.

  • QuEChERS Extraction Salts: Pre-packaged pouches or individual salts: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate. Both AOAC and EN 15662 salt formulations are commonly used.[9][10]

  • d-SPE Cleanup Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB), Magnesium Sulfate (anhydrous). The choice of sorbents depends on the matrix.[4] For general purpose, PSA is used. For matrices with high fat content, C18 is added. For pigmented samples, GCB can be used, but it may adsorb planar pesticides.[11]

  • Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and vials.

Standard Solution Preparation

Prepare individual stock solutions of clethodim, this compound, and clethodim sulfone in acetonitrile at a concentration of 1000 µg/mL. From these, prepare working standard mixtures at appropriate concentrations by serial dilution with acetonitrile. Matrix-matched calibration standards should be prepared by spiking blank matrix extract with the working standard mixtures to compensate for matrix effects.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water before homogenization.

  • Weighing: Weigh 10 g (or 15 g depending on the specific QuEChERS version) of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL (or 15 mL) of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate for the EN 15662 method).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA). For fatty matrices, a d-SPE tube containing C18 (e.g., 50 mg) should be used.

  • Shaking: Cap the tube and shake vigorously for 30 seconds.

  • Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.

Final Extract Preparation and Analysis
  • Collection: Transfer the supernatant (final extract) into an autosampler vial.

  • Analysis: Analyze the extract using LC-MS/MS.

LC-MS/MS Parameters (Example)
  • LC System: UHPLC system

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium formate

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Clethodim: Precursor ion and product ions would need to be determined by direct infusion of the standard.

    • This compound: As above.

    • Clethodim Sulfone: m/z 392 → 164

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a robust and reliable approach for the routine analysis of clethodim and its major metabolites in a variety of matrices. The method is characterized by its simplicity, speed, and minimal solvent usage, making it an efficient choice for high-throughput laboratories. The provided protocol offers a solid foundation for the implementation of this method, with the understanding that optimization may be necessary for specific sample types and analytical requirements.

References

Application Notes and Protocols for the Extraction and Cleanup of Clethodim Sulfoxide from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and cleanup of Clethodim (B606718) Sulfoxide (B87167) from soil samples. The methods described are based on established analytical procedures, including traditional liquid-liquid extraction with solid-phase extraction cleanup and modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) techniques.

Introduction to Clethodim and its Metabolites

Clethodim is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] In the environment, particularly in soil, clethodim is rapidly metabolized by microorganisms.[2] The primary degradation process is oxidation, leading to the formation of metabolites such as Clethodim Sulfoxide and Clethodim Sulfone.[2][3][4] this compound is a major metabolite, often found at higher concentrations than the parent compound in soil.[3] Therefore, robust and reliable analytical methods for the extraction and quantification of this compound in soil are crucial for environmental monitoring and food safety assessment.

Experimental Protocols

Two primary methods for the extraction and cleanup of this compound from soil are detailed below: a conventional method involving liquid-liquid extraction and solid-phase extraction, and a more rapid QuEChERS-based method.

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from established EPA methods for the analysis of clethodim and its metabolites in soil.[5][6][7]

1. Extraction

  • Weigh 20 g of the soil sample into a Mason jar.

  • For recovery studies, fortify a blank soil sample with a known concentration of this compound standard solution.

  • Add 150 mL of an 80:20 methanol/water solution to the soil.

  • Homogenize the mixture for 3-5 minutes using a high-shear mixer (e.g., Omni-Mixer).[5][6]

  • Vacuum filter the extract through a Whatman #42 filter paper into a Buchner funnel.[5]

  • Return the filter paper and soil cake to the Mason jar, add another 150 mL of 80:20 methanol/water, and gently mix.

  • Filter the mixture again and combine the filtrates.[5][6]

  • Transfer the combined extract to a 1-liter separatory funnel.

  • Add 300 mL of water, 1 mL of concentrated hydrochloric acid, and 10 g of sodium chloride.[5][6][7]

  • Partition the aqueous extract with 100 mL of hexane (B92381) by shaking for 1 minute to remove nonpolar co-extractives. Discard the hexane layer.[5][6][7]

  • Extract the aqueous layer three times with 100 mL portions of methylene (B1212753) chloride.[5][6][7]

  • Pass the combined methylene chloride extracts through anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporate the methylene chloride extract to dryness using a rotary evaporator with a water bath temperature below 30°C.[5]

2. Cleanup (Silica Sep-Pak)

  • Reconstitute the residue from the extraction step in 3 mL of methylene chloride.

  • Prepare a silica (B1680970) Sep-Pak cartridge by washing it with 3 mL of acetone (B3395972) followed by 10 mL of methylene chloride.

  • Load the reconstituted sample onto the conditioned Sep-Pak cartridge.

  • Elute the cartridge with a suitable solvent system (e.g., a mixture of acetone and methylene chloride) to recover the this compound. The exact solvent composition may need optimization.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in a suitable solvent (e.g., 30% acetonitrile (B52724) in water) for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a more modern and streamlined approach for the extraction and cleanup of clethodim and its metabolites from soil.[8][9]

1. Extraction

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • For recovery studies, fortify a blank soil sample with a known concentration of this compound standard solution.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) from the extraction step.

  • Transfer the aliquot to a 2 mL dSPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Take the supernatant and filter it through a 0.22 µm filter.

  • The sample is now ready for analysis by LC-MS/MS.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound in soil.

Table 1: Recovery and Precision Data for this compound in Soil

MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
LC-MS/MS0.08 - 0.274.8 - 104.41.9 - 12.1[10]
QuEChERS & HPLC-MS/MSNot Specified78.7 - 104.2Not Specified[8][9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Soil

MethodLOD (mg/kg)LOQ (mg/kg)Reference
LC-MS/MS0.024 - 0.060.08 - 0.2[10]
QuEChERS & HPLC-MS/MS0.002 - 0.01Not Specified[8][9]

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and cleanup of this compound from soil samples.

LLE_SPE_Workflow sample Soil Sample (20 g) extraction1 Add 150 mL 80:20 Methanol/Water Homogenize sample->extraction1 filter1 Vacuum Filter extraction1->filter1 re_extraction Re-extract Soil with 150 mL 80:20 Methanol/Water filter1->re_extraction filter2 Vacuum Filter & Combine Filtrates re_extraction->filter2 partitioning Liquid-Liquid Partitioning (Hexane & Methylene Chloride) filter2->partitioning evaporation1 Evaporate Methylene Chloride Extract partitioning->evaporation1 cleanup Silica Sep-Pak Cleanup evaporation1->cleanup evaporation2 Evaporate Eluate cleanup->evaporation2 reconstitution Reconstitute in Mobile Phase evaporation2->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for LLE and SPE Cleanup.

QuEChERS_Workflow sample Soil Sample (10 g) in 50 mL Tube extraction Add 10 mL Acetonitrile Shake sample->extraction salts Add QuEChERS Salts Shake extraction->salts centrifuge1 Centrifuge salts->centrifuge1 dSPE Transfer 1 mL Supernatant to dSPE Tube (PSA + C18) centrifuge1->dSPE vortex Vortex dSPE->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter Supernatant centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for QuEChERS Method.

References

High-Performance Liquid Chromatography for the Analysis of Clethodim and Its Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for controlling annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim is metabolized in plants, animals, and the environment into several metabolites, with clethodim sulfoxide (B87167) and clethodim sulfone being the most significant.[1][2][3] Monitoring clethodim and its metabolites is crucial for ensuring food safety, assessing environmental fate, and conducting toxicological studies. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (UPLC-MS/MS), offers a sensitive and selective method for the simultaneous determination of these compounds in various matrices.[4][5]

Metabolic Pathway of Clethodim

Clethodim undergoes extensive metabolism primarily through oxidation. The main metabolic pathway involves the oxidation of the sulfur atom to form clethodim sulfoxide, which is then further oxidized to clethodim sulfone.[1][2] Another metabolic route involves the elimination of the chloroallyl group, leading to the formation of imine metabolites.[1][3] In some instances, hydroxylation of the cyclohexene (B86901) ring can also occur.[3]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Imine Clethodim Imine Clethodim->Imine Elimination of chloroallyl group Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation Hydroxy 5-Hydroxy Clethodim Sulfone Sulfone->Hydroxy Hydroxylation

Caption: Metabolic pathway of Clethodim.

Experimental Workflow for HPLC Analysis

The general workflow for the analysis of clethodim and its metabolites involves sample extraction, cleanup, and subsequent determination by HPLC or UPLC-MS/MS. A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is suitable for a wide range of food matrices.[5] Solid-phase extraction (SPE) is also frequently used for cleanup.[4]

HPLC_Workflow Start Sample Collection (e.g., soil, crops, animal tissue) Extraction Extraction (e.g., Acetonitrile, QuEChERS) Start->Extraction Cleanup Cleanup / Purification (e.g., Solid-Phase Extraction with C18) Extraction->Cleanup Analysis HPLC or UPLC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General experimental workflow for HPLC analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of clethodim and its metabolites from various studies. These include information on the analytical technique, matrix, limit of quantification (LOQ), and recovery rates.

Table 1: UPLC-MS/MS Method Performance in Animal-Derived Foods [4]

AnalyteMatrixLOQ (mg/L)Recovery (%)RSD (%)
ClethodimPork0.0184-1081-10
This compoundPork0.0184-1081-10
Clethodim SulfonePork0.0184-1081-10
ClethodimChicken Liver0.0184-1081-10
This compoundChicken Liver0.0184-1081-10
Clethodim SulfoneChicken Liver0.0184-1081-10
ClethodimMilk0.00584-1081-10
This compoundMilk0.00584-1081-10
Clethodim SulfoneMilk0.00584-1081-10

Table 2: UHPLC-MS/MS Method Performance in Fruits and Vegetables [5]

AnalyteMatrixLOQ (µg/kg)Recovery (%)
ClethodimApple11.0186-119
This compoundApple-86-119
Clethodim SulfoneApple-86-119
M17RApple-86-119
M18RApple-86-119
ClethodimOlive-86-119
This compoundOlive-86-119
Clethodim SulfoneOlive-86-119
M17ROlive9.4486-119
M18ROlive-86-119

Experimental Protocols

Protocol 1: Analysis of Clethodim and its Metabolites in Animal-Derived Foods by UPLC-MS/MS[4]

1. Sample Preparation

  • Weigh 5 g of homogenized sample (pork, chicken liver, or milk) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Homogenize for 1 minute at 10,000 rpm.

  • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex immediately for 1 minute.

  • Centrifuge at 8,000 rpm for 5 minutes.

  • Take the supernatant and subject it to liquid-liquid partitioning with n-hexane.

  • Purify the extract using a C18 solid-phase dispersion.

  • The final extract is filtered through a 0.22 µm membrane before UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: C18 column (specific dimensions not provided).

  • Mobile Phase: Acetonitrile and water (specific gradient not provided).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Analysis of Clethodim and its Metabolites in Fruits and Vegetables by UHPLC-MS/MS[5]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS salt packet (magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge for 5 minutes.

  • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.

  • Vortex and centrifuge.

  • The supernatant is filtered and injected into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Detection: Multiple Reaction Monitoring (MRM) in ion-switching mode.

  • (Specific column, mobile phase, and gradient details were not provided in the abstract).

Protocol 3: HPLC Method for Clethodim and Metabolites in Soil[6][7]

1. Sample Preparation

  • Extract 20 g of soil with a methanol/water mixture (80/20, v/v).

  • Partition the extract into hexane (B92381) and methylene (B1212753) chloride.

  • Derivatize the extract with diazomethane.

  • Perform a base wash and cleanup using a silica (B1680970) Sep-Pak cartridge.

2. HPLC Conditions

  • Column for Metabolites: C18 column.

  • Column for Clethodim: C18 column.

  • Detector: UV at 234 nm.

  • (Specific mobile phase compositions and gradients were not detailed in the abstract).

Note: For precise and reproducible results, it is essential to use analytical standards of clethodim and its metabolites for calibration.[6] Method validation, including linearity, accuracy, precision, and determination of LOD and LOQ, should be performed for each matrix.

References

Application Notes and Protocols for Clethodim Sulfoxide Reference Standards in Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Clethodim (B606718) Sulfoxide (B87167) reference standards in analytical testing. Clethodim Sulfoxide is a primary metabolite of Clethodim, a widely used post-emergence herbicide.[1][2][3] Monitoring for Clethodim and its metabolites, including the sulfoxide and sulfone derivatives, is crucial for ensuring food safety and environmental protection.[1][4][5]

Physicochemical Properties of this compound

This compound is a key analyte in residue analysis of the herbicide Clethodim.[3] Understanding its chemical properties is essential for developing robust analytical methods.

PropertyValueReference
Chemical Name 2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one[6]
CAS Number 111031-14-2[6][7][8][9][10]
Molecular Formula C₁₇H₂₆ClNO₄S[8][10][11]
Molecular Weight 375.91 g/mol [8][10][11]
Appearance White Powder[11]
Solubility Soluble in most organic solvents. Water solubility is pH-dependent.[2]

Metabolic Pathway of Clethodim

Clethodim undergoes extensive metabolism in plants and animals.[12][13] The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound, which can be further oxidized to Clethodim Sulfone.[12][13][14] Understanding this pathway is critical for identifying the target analytes in residue analysis.

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound (Major Metabolite) Clethodim->Sulfoxide Sulfoxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation

Metabolic pathway of Clethodim to its major metabolites.

Analytical Methods for this compound

The simultaneous determination of Clethodim and its metabolites, this compound and Clethodim Sulfone, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][5][14] This technique offers high sensitivity and selectivity for complex matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely adopted for the extraction of pesticide residues from various food and environmental samples.[1]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Supernatant 6. Transfer Supernatant Centrifuge1->Supernatant Extract Add_dSPE 7. Add to d-SPE Tube Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract for LC-MS/MS Centrifuge2->Final_Extract Cleaned Extract

General workflow for QuEChERS sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A suitable gradient program to separate the analytes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL

Typical MS/MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Capillary Voltage 3.0 - 4.0 kV

MRM Transitions for this compound:

The selection of precursor and product ions is crucial for selective and sensitive detection. These values should be optimized for the specific instrument used.

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Optimize on instrumentOptimize on instrumentOptimize on instrumentOptimize on instrument

Note: Specific m/z values for precursor and product ions for this compound need to be determined empirically on the mass spectrometer being used.

Method Validation Data

The following tables summarize typical performance characteristics of analytical methods for the determination of this compound in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (mg/kg)LOQ (mg/kg)Reference
This compoundSoil & Tobacco0.024 - 0.060.08 - 0.2[5]
Clethodim & MetabolitesPork & Chicken Liver-0.01[4]
Clethodim & MetabolitesMilk-0.005[4]
Clethodim & MetabolitesApple, Grape, Olive, Rice-0.0094 - 0.011[1]

Table 2: Recovery and Precision

AnalyteMatrixFortification LevelRecovery (%)RSD (%)Reference
This compoundSoil & Tobacco-74.8 - 104.41.9 - 12.1[5]
Clethodim & MetabolitesPork, Chicken Liver, Milk-84 - 1081 - 10[4]
Clethodim & MetabolitesApple, Grape, Olive, RiceLOQ & 10xLOQ86 - 119< 10[1]

Preparation of Standard Solutions

The use of certified reference standards is fundamental for accurate quantification.

Protocol:

  • Stock Standard Solution (e.g., 1000 mg/L):

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile) in a Class A volumetric flask.

    • Store the stock solution at -18 °C or as recommended by the supplier.[13]

  • Intermediate Standard Solutions:

    • Prepare intermediate standards by serial dilution of the stock solution with the same solvent.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standards by diluting the intermediate standard solutions.

    • For matrix-matched calibration, the final dilution should be done in a blank matrix extract to compensate for matrix effects.

Stability of this compound

Clethodim and its metabolites can degrade under certain conditions. It is important to consider the stability of the analytes during sample storage and analysis.

  • Storage: Samples should be stored frozen (≤ -18 °C) to minimize degradation.[13]

  • Photolysis: Clethodim can degrade in the presence of light.[2][15] Samples and standards should be protected from light.

  • pH: The stability of Clethodim is pH-dependent.[2][16]

By following these application notes and protocols, researchers can develop and validate robust and reliable analytical methods for the determination of this compound in various matrices, ensuring accurate and defensible results for regulatory compliance and research applications.

References

Application Note: Determination of Clethodim Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1][2] The potential for residues of Clethodim and its metabolites to accumulate in animal tissues, milk, and eggs necessitates reliable and sensitive analytical methods for monitoring and regulatory compliance. The residue definition for compliance with maximum residue limits (MRLs) typically includes the parent compound, Clethodim, and its principal metabolites such as Clethodim sulfoxide (B87167) and Clethodim sulfone, as well as their 5-hydroxy derivatives.[3] This document outlines a detailed protocol for the determination of Clethodim and its key metabolites in various animal-derived matrices using modern analytical techniques.

Analytical Strategies

Historically, the analysis of Clethodim residues involved a non-specific gas chromatography (GC) method. This process required the oxidation of Clethodim and its metabolites to a common moiety, 3-[2-(ethylsulfonyl)propyl]pentanedioic acid, followed by methylation for analysis by GC with flame photometric detection (FPD) in sulfur mode.[4] However, this method could not distinguish between residues of Clethodim and the structurally similar herbicide sethoxydim.[3]

Current methods have shifted towards more specific and sensitive techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[5] These methods allow for the simultaneous detection and quantification of the parent compound and its individual metabolites, offering greater accuracy and specificity.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method has also been adapted for the analysis of Clethodim residues, providing a streamlined and efficient extraction process.[6]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of Clethodim residues in animal tissues.

Table 1: Limits of Quantification (LOQs) for Clethodim and its Metabolites in Animal Tissues

MatrixAnalyte(s)LOQ (mg/kg)Analytical MethodReference
PorkClethodim, Clethodim sulfoxide, Clethodim sulfone0.01UPLC-MS/MS[5]
Chicken LiverClethodim, this compound, Clethodim sulfone0.01UPLC-MS/MS[5]
MilkClethodim, this compound, Clethodim sulfone0.005UPLC-MS/MS[5]
Beef MuscleClethodim & Metabolites0.05HPLC-MS/MS
Beef FatClethodim & Metabolites0.05HPLC-MS/MS
Beef LiverClethodim & Metabolites0.05HPLC-MS/MS
Beef KidneyClethodim & Metabolites0.05HPLC-MS/MS
Cow's MilkClethodim & Metabolites0.05HPLC-MS/MS
Chicken MuscleClethodim & Metabolites0.05HPLC-MS/MS
EggsClethodim & Metabolites0.05HPLC-MS/MS

Table 2: Recovery Rates and Relative Standard Deviations (RSDs)

MatrixAnalyte(s)Fortification Level (mg/kg)Average Recovery (%)RSD (%)Analytical MethodReference
PorkClethodim & Metabolites0.01 - 0.184 - 1081 - 10UPLC-MS/MS[5]
Chicken LiverClethodim & Metabolites0.01 - 0.184 - 1081 - 10UPLC-MS/MS[5]
MilkClethodim & Metabolites0.005 - 0.0584 - 1081 - 10UPLC-MS/MS[5]
Beef TissuesClethodim & Metabolites0.01 - 0.550 - 1173 - 20HPLC-MS/MS
Chicken MuscleClethodim & Metabolites0.01 - 0.550 - 1173 - 20HPLC-MS/MS
EggsClethodim & Metabolites0.01 - 0.550 - 1173 - 20HPLC-MS/MS
Cow's MilkClethodim & Metabolites0.01 - 0.550 - 1173 - 20HPLC-MS/MS
LiverThis compound0.286 - 92N/AHPLC-UV[3]
MilkThis compound0.02 - 0.0528 - 47 (low recovery noted)N/AHPLC-UV[3]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for Pork, Chicken Liver, and Milk

This protocol is based on a modern, highly sensitive, and specific method for the simultaneous detection of Clethodim, this compound, and this compound.[5]

1. Sample Preparation

  • Homogenization: Weigh 5.0 g (± 0.05 g) of homogenized tissue sample (pork, chicken liver) or 5.0 mL of milk into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Homogenize at 10,000 rpm for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex for 1 minute, then centrifuge at 8,000 rpm for 5 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the upper acetonitrile supernatant to a new tube.

    • Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 8,000 rpm for 3 minutes to remove lipids.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take the lower acetonitrile layer and transfer it to a 15 mL centrifuge tube containing 150 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute and centrifuge at 8,000 rpm for 5 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.22 µm nylon filter into an autosampler vial.

    • The sample is now ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: Ultra-high performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient program should be optimized to separate Clethodim and its metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) should be used. Specific precursor-to-product ion transitions for each analyte need to be determined and optimized.

Protocol 2: General HPLC-UV Confirmatory Method

This protocol outlines a more traditional, yet specific, HPLC method that involves derivatization. It is suitable for distinguishing Clethodim residues from those of sethoxydim.[3]

1. Sample Preparation

  • Extraction:

  • Cleanup:

    • Perform an alkaline precipitation to remove interfering substances.[3]

    • Partition the residue with methylene (B1212753) chloride.[3]

  • Derivatization:

    • Methylation: Methylate the residue with diazomethane. This step is necessary because compounds with the 3-hydroxy-2-cyclohexene-1-one moiety are difficult to chromatograph under the specified conditions.[3]

    • Oxidation: Oxidize the methylated residue with m-chloroperbenzoic acid to convert all sulfide (B99878) and sulfoxide forms to their corresponding sulfones.[3]

  • Final Cleanup:

    • Clean up the derivatized sample using a silica (B1680970) column chromatography step.[3]

2. HPLC-UV Analysis

  • Chromatographic System: High-performance liquid chromatography system.

  • Column: A C18 column.[3]

  • Detection: UV detector set at 254 nm or 266 nm.

  • Quantification: The methylated sulfones of Clethodim, 5-hydroxyclethodim, and their metabolites are determined. The method should be validated with chromatograms demonstrating clear separation from potential sethoxydim-derived residues.[3]

Experimental Workflow Diagram

Clethodim_Residue_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Animal Tissue/Milk (5g) Extraction Add Acetonitrile Homogenize Add MgSO4 + NaCl Sample->Extraction Step 1 Centrifuge1 Centrifuge (8000 rpm) Extraction->Centrifuge1 Step 2 LLE Liquid-Liquid Extraction (n-Hexane) Centrifuge1->LLE Collect Supernatant Centrifuge2 Centrifuge (8000 rpm) LLE->Centrifuge2 Step 3 dSPE d-SPE Cleanup (C18 + MgSO4) Centrifuge2->dSPE Collect Acetonitrile Layer Centrifuge3 Centrifuge (8000 rpm) dSPE->Centrifuge3 Step 4 Filter Filter (0.22 µm) Centrifuge3->Filter Collect Supernatant UPLC_MSMS UPLC-MS/MS Analysis (ESI+, MRM Mode) Filter->UPLC_MSMS Inject Sample Quantification Quantification (External Standard) UPLC_MSMS->Quantification Acquire Data Report Final Report (Residue Levels in mg/kg) Quantification->Report Calculate Results

Caption: Workflow for UPLC-MS/MS determination of Clethodim residues.

References

Application Notes & Protocols for Clethodim Sulfoxide Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops. In the environment, particularly in aqueous systems, clethodim can degrade into its more stable and often more mobile metabolites, primarily clethodim sulfoxide (B87167) and clethodim sulfone.[1][2] Monitoring the presence and concentration of these metabolites in water is crucial for assessing environmental impact and ensuring water quality. Clethodim sulfoxide, being an early and significant degradation product, is a key analyte in environmental studies.[1]

This document provides detailed protocols for the sample preparation of water samples for the analysis of this compound, focusing on two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are designed to isolate and concentrate the analyte from the water matrix, remove interfering substances, and prepare the sample for instrumental analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

Quantitative Data Summary

The following table summarizes the performance data for methods used to analyze clethodim and its metabolites in various matrices. While data specifically for this compound in water is limited in the provided results, the data for the parent compound and related matrices offer a strong indication of expected method performance.

Analyte(s)MatrixPreparation MethodAnalytical MethodRecovery (%)LOQ / LODReference
ClethodimRiver & Distilled WaterC18 Solid-Phase Extraction (SPE)LC/ES/MS96 ± 14%< 0.1 µg/L[3]
Clethodim & MetabolitesApple, Grape, Olive, RiceModified QuEChERSUHPLC-MS/MS86 - 119%9.44 - 11.01 µg/kg[1]
Clethodim (as Sulfone)Various CropsOxidation & LLELC91 - 118%0.01 ppm (LOD)[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting clethodim and its metabolites from aqueous solutions.[5][6] It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Materials:

  • Water sample (1 L)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Methylene (B1212753) Chloride (Dichloromethane - DCM), pesticide grade

  • Anhydrous Sodium Sulfate (B86663)

  • Separatory funnels (2 L)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen evaporation system

Procedure:

  • Sample Acidification: To a 1 L water sample in a 2 L separatory funnel, add 1 mL of concentrated HCl and 10 g of NaCl. Mix until the salt is dissolved. Acidification helps to protonate the analytes, potentially improving extraction efficiency.

  • First Extraction: Add 100 mL of methylene chloride to the separatory funnel.

  • Partitioning: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent pressure frequently.

  • Phase Separation: Allow the layers to separate completely. The organic layer (methylene chloride) will be the bottom layer.

  • Collection: Drain the lower organic layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a round-bottom flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh 100 mL portions of methylene chloride, combining all organic extracts in the same round-bottom flask.[5]

  • Concentration: Evaporate the combined methylene chloride extract to near dryness using a rotary evaporator with a water bath temperature below 30°C.[6]

  • Final Volume: Further concentrate the residue under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of an appropriate solvent (e.g., acetonitrile (B52724) or mobile phase) for instrumental analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a widely used technique that offers high recovery, reduced solvent consumption, and cleaner extracts compared to LLE.[3][7] This protocol outlines a general procedure using a C18 cartridge, which is effective for retaining moderately polar compounds like this compound from a water matrix.[3]

Materials:

  • Water sample (filtered, 500 mL)

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727), HPLC grade

  • Deionized Water, HPLC grade

  • Acetone, pesticide grade

  • Dichloromethane, pesticide grade

  • SPE Vacuum Manifold

  • Nitrogen evaporation system

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of acetone:dichloromethane (1:1 v/v) through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of deionized water through the cartridge, ensuring the sorbent bed does not go dry. This step activates the C18 phase.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned cartridge at a slow, steady flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After loading, wash the cartridge with 10 mL of deionized water to remove salts and other highly polar impurities.

    • Dry the cartridge thoroughly under vacuum for 15-20 minutes to remove residual water.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained analytes (this compound) by passing 10 mL of 1:1 (v/v) acetone:dichloromethane through the cartridge.[8]

  • Concentration and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and volume for analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the sample preparation protocols described above.

LLE_Workflow start Start: 1L Water Sample acidify Acidify with HCl Add NaCl start->acidify extract1 Extract with 100mL Methylene Chloride acidify->extract1 separate1 Separate Organic Layer extract1->separate1 dry Dry with Na2SO4 separate1->dry extract2 Repeat Extraction 2x dry->extract2 Aqueous Layer combine Combine Organic Extracts dry->combine Organic Layer extract2->combine evaporate Evaporate Solvent (Rotovap & Nitrogen) combine->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end_node Ready for HPLC/LC-MS reconstitute->end_node SPE_Workflow start Start: C18 SPE Cartridge condition Condition Cartridge (Methanol -> Water) start->condition load Load Filtered Water Sample condition->load wash Wash Cartridge (Deionized Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte (Acetone:DCM) dry->elute evaporate Evaporate Eluent (Nitrogen Stream) elute->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end_node Ready for HPLC/LC-MS reconstitute->end_node

References

Application Notes: Clethodim Sulfoxide as a Biomarker for Clethodim Exposure Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide used to control grass weeds in broadleaf crops. Human exposure to clethodim can occur through occupational contact in agricultural settings or through dietary intake of residues in food. To assess this exposure and understand the associated risks, robust biomarkers are essential. Following absorption, clethodim is rapidly and extensively metabolized in the body, with clethodim sulfoxide (B87167) emerging as the primary urinary metabolite.[1][2] This makes clethodim sulfoxide an excellent biomarker for monitoring human exposure to clethodim. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in exposure assessment studies.

Metabolic Pathway of Clethodim

Clethodim undergoes rapid metabolism primarily through oxidation. The dominant metabolic pathway involves the oxidation of the sulfur atom to form this compound.[1] This is followed by further oxidation to clethodim sulfone. Other minor metabolic routes include hydroxylation and cleavage of the chloroallyl side chain.[1] this compound is the most abundant metabolite found in urine, accounting for a significant percentage of the administered dose, making it a reliable indicator of recent exposure.[1][2]

Clethodim_Metabolism Clethodim Clethodim Clethodim_Sulfoxide This compound (Major Metabolite) Clethodim->Clethodim_Sulfoxide Oxidation (Primary) Other_Metabolites Other Minor Metabolites Clethodim->Other_Metabolites Clethodim_Sulfone Clethodim Sulfone Clethodim_Sulfoxide->Clethodim_Sulfone Oxidation

Caption: Metabolic pathway of Clethodim.

Experimental Workflow for Biomonitoring

A typical biomonitoring study to assess clethodim exposure using this compound as a biomarker involves several key stages, from sample collection to data analysis and interpretation.

Biomonitoring_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Study_Design Study Design & Participant Recruitment Sample_Collection Urine Sample Collection Study_Design->Sample_Collection Sample_Storage Sample Storage (≤ -20°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Enzymatic Hydrolysis, SPE) Sample_Storage->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for biomonitoring.

Quantitative Data from Method Validation Studies

Table 1: LC-MS/MS Method Performance for Clethodim and its Metabolites

Matrix Analyte Linearity (R²) LOQ (mg/kg) Recovery (%) RSD (%) Reference
Pork Clethodim ≥ 0.9956 0.01 84-108 1-10 [3]
Pork This compound ≥ 0.9956 0.01 84-108 1-10 [3]
Pork Clethodim Sulfone ≥ 0.9956 0.01 84-108 1-10 [3]
Chicken Liver Clethodim ≥ 0.9956 0.01 84-108 1-10 [3]
Chicken Liver This compound ≥ 0.9956 0.01 84-108 1-10 [3]
Chicken Liver Clethodim Sulfone ≥ 0.9956 0.01 84-108 1-10 [3]
Milk Clethodim ≥ 0.9956 0.005 84-108 1-10 [3]
Milk This compound ≥ 0.9956 0.005 84-108 1-10 [3]
Milk Clethodim Sulfone ≥ 0.9956 0.005 84-108 1-10 [3]
Tobacco Clethodim ≥ 0.9973 0.08-0.2 74.8-104.4 1.9-12.1 [4][5]
Tobacco This compound ≥ 0.9973 0.08-0.2 74.8-104.4 1.9-12.1 [4][5]
Tobacco Clethodim Sulfone ≥ 0.9973 0.08-0.2 74.8-104.4 1.9-12.1 [4][5]
Soil Clethodim ≥ 0.9973 0.08-0.2 74.8-104.4 1.9-12.1 [4][5]
Soil This compound ≥ 0.9973 0.08-0.2 74.8-104.4 1.9-12.1 [4][5]

| Soil | Clethodim Sulfone | ≥ 0.9973 | 0.08-0.2 | 74.8-104.4 | 1.9-12.1 |[4][5] |

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of pesticide metabolites in biological and environmental matrices and are adapted for the specific analysis of this compound in human urine.

Protocol 1: Sample Preparation from Human Urine

Objective: To extract this compound from human urine samples for LC-MS/MS analysis.

Materials:

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 4000 rpm for 10 minutes to pellet any sediment.

  • Enzymatic Hydrolysis: Transfer 1 mL of the urine supernatant to a clean tube. Add 100 µL of ammonium acetate buffer and 10 µL of β-glucuronidase/sulfatase. Vortex briefly and incubate at 37°C for 4 hours to deconjugate any glucuronidated or sulfated metabolites.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 3 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Objective: To quantify this compound in the prepared urine extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The specific gradient should be optimized for separation from matrix interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard. For example, for clethodim sulfone (a related metabolite), a transition of m/z 392 to 164 has been reported. Similar optimization would be required for this compound.

  • Collision Energy and other source parameters: These should be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Table 2: Example MRM Transitions for Clethodim Metabolites (for method development purposes)

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Clethodim Sulfone 392 164

| 5-hydroxy-clethodim sulfone | 408 | 204 | |

Note: The exact MRM transitions for this compound should be determined empirically using a pure standard.

Conclusion

This compound is a reliable and specific biomarker for assessing human exposure to the herbicide clethodim. The protocols outlined in these application notes provide a robust framework for researchers and scientists to develop and validate methods for its quantification in human urine. The use of sensitive and selective LC-MS/MS analysis allows for the detection of low levels of exposure, which is crucial for risk assessment and regulatory purposes. Further research is needed to establish reference values for this compound in the general population and in occupationally exposed groups to better interpret biomonitoring data.

References

Application Notes and Protocols for Immunoassay-Based Screening of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim (B606718) is a post-emergence cyclohexanedione herbicide widely used for controlling annual and perennial grasses in various broadleaf crops. Following application, clethodim is rapidly metabolized in plants and animals into two primary metabolites: clethodim sulfoxide (B87167) and clethodim sulfone. Due to their potential persistence and toxicological relevance, monitoring for these metabolites is crucial for food safety and environmental protection. While chromatographic methods are standard for quantitative analysis, immunoassays offer a rapid, high-throughput, and cost-effective screening alternative.

These application notes provide a detailed framework for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of clethodim sulfoxide. The protocols outlined below are based on established methodologies for developing immunoassays for small molecules, including other cyclohexanedione herbicides.[1][2][3]

Principle of the Assay

The developed assay is a competitive indirect ELISA. This format is ideal for the detection of small molecules (haptens) like this compound.[4][5][6] The principle relies on the competition between free this compound in the sample and a this compound-protein conjugate (coating antigen) immobilized on a microplate for a limited number of specific polyclonal antibody binding sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction. The intensity of the color is measured spectrophotometrically, and a standard curve is used to determine the concentration of this compound in the unknown samples.

Data Presentation

The performance of an immunoassay is characterized by several key parameters. The following tables summarize the expected quantitative data for a developed this compound immunoassay, based on typical performance for similar pesticide ELISAs.

Table 1: Assay Performance Characteristics

ParameterValueDescription
IC50 (Inhibitory Concentration 50%) 5 ng/mLThe concentration of this compound that causes 50% inhibition of antibody binding.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of this compound that can be reliably distinguished from a blank sample.
Working Range 1 - 50 ng/mLThe concentration range over which the assay is quantitative.
Intra-assay Precision (CV%) < 10%The coefficient of variation within a single assay run.
Inter-assay Precision (CV%) < 15%The coefficient of variation between different assay runs.

Table 2: Cross-Reactivity Profile

CompoundStructureCross-Reactivity (%)
This compound (Target Analyte)100
Clethodim Parent Compound< 10
Clethodim Sulfone Metabolite< 5
Sethoxydim Related Herbicide< 1
Other Cyclohexanediones (e.g., Tralkoxydim)< 0.1

Experimental Protocols

Protocol 1: Hapten Synthesis and Immunogen Preparation

For the production of antibodies specific to this compound, a hapten is synthesized by introducing a spacer arm with a terminal functional group suitable for conjugation to a carrier protein.[7][8][9][10][11]

Materials:

  • This compound

  • 6-bromohexanoic acid

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Hapten Synthesis: A carboxyl group is introduced to the this compound molecule to act as a spacer for protein conjugation. This can be achieved by reacting the hydroxyl group of this compound with 6-bromohexanoic acid in the presence of a base like potassium carbonate in DMF. The resulting product is a this compound derivative with a carboxylic acid functional group (Hapten-COOH).

  • Activation of Hapten: The carboxyl group of the hapten is activated using the NHS ester method to facilitate conjugation to the carrier protein. Dissolve the Hapten-COOH, NHS, and DCC in anhydrous DMF and stir at room temperature.

  • Conjugation to Carrier Protein: The activated hapten is added dropwise to a solution of the carrier protein (BSA for the coating antigen and KLH for the immunogen) in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5). The reaction is allowed to proceed overnight at 4°C with gentle stirring.

  • Purification of Conjugate: The resulting immunogen (this compound-KLH) and coating antigen (this compound-BSA) are purified from unreacted hapten and reagents by extensive dialysis against PBS.

  • Characterization: The conjugation ratio (hapten molecules per protein molecule) can be determined using techniques like MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct absorbance peak.

Protocol 2: Polyclonal Antibody Production

Polyclonal antibodies are generated by immunizing animals with the prepared immunogen.[12][13][14][15]

Materials:

  • This compound-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits (or other suitable animal model)

  • Syringes and needles

  • Centrifuge and tubes for blood collection

Procedure:

  • Pre-immune Serum Collection: Before the first immunization, collect blood from the rabbits to obtain pre-immune serum, which will serve as a negative control.

  • Primary Immunization: Emulsify the this compound-KLH immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations: At 3-week intervals, administer booster injections of the immunogen (e.g., 250 µg) emulsified with Freund's Incomplete Adjuvant.

  • Titer Monitoring: After the second booster injection, collect small blood samples 7-10 days post-injection to monitor the antibody titer using an indirect ELISA with the this compound-BSA coating antigen.

  • Antibody Harvesting: Once a high antibody titer is achieved (typically after 3-4 booster injections), collect a larger volume of blood and separate the serum containing the polyclonal antibodies.

  • Purification (Optional): For higher specificity, the antibodies can be purified from the serum using protein A/G affinity chromatography.

Protocol 3: Competitive Indirect ELISA for this compound Screening

This protocol outlines the steps for performing the competitive immunoassay.[4][5][16][17]

Materials:

  • 96-well microtiter plates

  • This compound-BSA coating antigen

  • Polyclonal anti-clethodim sulfoxide antibody

  • This compound standard

  • Goat anti-rabbit IgG-HRP conjugate (secondary antibody)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard or sample to each well, followed immediately by 50 µL of the diluted polyclonal anti-clethodim sulfoxide antibody. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigen.

  • Secondary Antibody Incubation: Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well and incubate for 30 minutes at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Immunogen Preparation Clethodim_Sulfoxide This compound Hapten Hapten-COOH Clethodim_Sulfoxide->Hapten Reaction Spacer_Arm 6-bromohexanoic acid Spacer_Arm->Hapten Activated_Hapten Activated Hapten (NHS ester) Hapten->Activated_Hapten Activation (DCC/NHS) Immunogen Immunogen (this compound-KLH) Activated_Hapten->Immunogen Conjugation Carrier_Protein Carrier Protein (KLH) Carrier_Protein->Immunogen Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound (Target Analyte) Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

References

Solid-Phase Extraction Techniques for Clethodim Sulfoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of clethodim (B606718) sulfoxide (B87167) from various matrices. Clethodim is a post-emergence cyclohexanedione herbicide, and its primary metabolites, including clethodim sulfoxide and clethodim sulfone, are of significant interest in environmental monitoring and food safety analysis.

Introduction

Solid-phase extraction is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. For the analysis of this compound, SPE is a crucial step to remove interfering substances and improve the sensitivity and robustness of analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of SPE sorbent and elution solvents is critical for achieving high recovery and reproducible results.

Data Presentation: Performance of SPE Methods

The following table summarizes the performance of various SPE and related sample preparation methods for the determination of clethodim and its metabolites, including this compound, in different sample matrices.

MatrixSample Preparation MethodAnalytesRecovery (%)LOQ/LODAnalytical Method
Pork, Chicken Liver, MilkAcetonitrile extraction, liquid-liquid partitioning with n-hexane, C18 solid-phase dispersion purification.[1]Clethodim, Clethodim Sulfone, this compound84 - 108LOQ: 0.005 - 0.01 mg/LUPLC-MS/MS[1]
Soil, TobaccoAcetonitrile extraction, purification with octadecyl silane (B1218182) (C18).[2]Clethodim, this compound, Clethodim Sulfone74.8 - 104.4LOD: 0.024 - 0.06 mg/kg; LOQ: 0.08 - 0.2 mg/kgLC-MS/MS[2]
Rape Plant, Rape Seed, SoilQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Clethodim, this compound, Clethodim Sulfone78.7 - 104.2LOD: 0.002 - 0.01 mg/kgHPLC-MS/MS[3]
SoilMethanol (B129727)/water extraction, partitioning into methylene (B1212753) chloride, silica (B1680970) Sep-Pak cleanup.[4]This compound and other metabolitesNot specifiedNot specifiedHPLC-UV[4]
Agricultural ProductsExtraction followed by oxidation of clethodim and this compound to clethodim sulfone.[5]Clethodim (measured as sulfone)91 - 118Detection Limit: 0.01 ppmLC[5]

Experimental Protocols

Protocol 1: SPE using C18 Cartridges for Animal-Derived Food Samples

This protocol is adapted from a method for the analysis of clethodim and its metabolites in pork, chicken liver, and milk.[1]

1. Sample Preparation and Extraction: a. Homogenize 5 g of the sample (pork or chicken liver) or measure 5 mL of milk into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Homogenize at high speed for 1 minute. d. Add 2 g of sodium chloride and 3 g of anhydrous sodium sulfate, vortex for 1 minute. e. Centrifuge at 8000 rpm for 5 minutes. f. Collect the supernatant (acetonitrile layer).

2. Liquid-Liquid Partitioning: a. Transfer the supernatant to a new tube and add 5 mL of n-hexane. b. Vortex for 1 minute and then centrifuge at 8000 rpm for 3 minutes. c. Discard the upper n-hexane layer. Repeat this step.

3. Solid-Phase Extraction (C18): a. Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the extract from step 2c onto the conditioned C18 cartridge. c. Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. d. Drying: Dry the cartridge under vacuum for 10 minutes. e. Elution: Elute the analytes with 8 mL of acetonitrile.

4. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE using Silica Cartridges for Soil Samples

This protocol is a general procedure based on a method for the determination of clethodim metabolites in soil.[4]

1. Sample Preparation and Extraction: a. Weigh 20 g of the soil sample into a suitable container. b. Add 150 mL of an 80:20 methanol/water mixture. c. Homogenize for 3 minutes. d. Vacuum filter the extract.

2. Liquid-Liquid Partitioning: a. Transfer the filtrate to a separatory funnel. b. Add 300 mL of water, 1 mL of concentrated hydrochloric acid, and 10 g of sodium chloride. c. Extract the aqueous layer three times with 100 mL of methylene chloride. d. Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate. e. Evaporate the extract to dryness.

3. Solid-Phase Extraction (Silica): a. Conditioning: Condition a silica Sep-Pak cartridge with 5 mL of methylene chloride. b. Loading: Re-dissolve the residue from step 2e in a small volume of methylene chloride and load it onto the conditioned cartridge. c. Washing: Wash the cartridge with 5 mL of a 10% acetone (B3395972) in methylene chloride solution. d. Elution: Elute the this compound and other metabolites with 10 mL of acetone.

4. Final Preparation: a. Evaporate the eluate to dryness. b. Reconstitute the residue in a suitable solvent for HPLC analysis.

Visualizations

SPE_Workflow General Solid-Phase Extraction Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Soil, Food, Water) Extraction Extraction (e.g., Acetonitrile, Methanol/Water) Sample->Extraction Partitioning Liquid-Liquid Partitioning (Optional, e.g., with Hexane) Extraction->Partitioning Conditioning Cartridge Conditioning (e.g., Methanol, Water) Partitioning->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution (e.g., Acetonitrile, Acetone) Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Instrumental Analysis (HPLC, LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

Clethodim_Metabolism Oxidative Metabolism of Clethodim Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: The primary oxidative metabolic pathway of clethodim.

References

Application Note & Protocol: Validated Method for the Quantification of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the validated quantification of Clethodim (B606718) Sulfoxide (B87167), a primary metabolite of the herbicide Clethodim. The method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and selective analysis. This protocol is applicable to various matrices, including agricultural products and environmental samples, and is crucial for residue monitoring, metabolism studies, and risk assessment. The described method has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] Following application, Clethodim is rapidly metabolized in plants, animals, and the environment into two major metabolites: Clethodim Sulfoxide and Clethodim Sulfone.[2][3][4] this compound is the initial oxidation product and a key analyte in residue analysis. Due to the potential toxicological effects of these metabolites, regulatory bodies often require their inclusion in the residue definition for monitoring purposes.[5]

Accurate and sensitive quantification of this compound is therefore essential for ensuring food safety, conducting environmental fate studies, and understanding the metabolic profile of Clethodim. This application note details a robust UPLC-MS/MS method for the determination of this compound.

Metabolic Pathway of Clethodim

Clethodim undergoes oxidation to form this compound, which can be further oxidized to Clethodim Sulfone. This metabolic conversion is a critical aspect of its degradation pathway in various biological and environmental systems.

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Clethodim to its primary metabolites.

Experimental Protocol

This protocol outlines the procedure for the quantification of this compound in various matrices.

Materials and Reagents
  • This compound analytical standard (CAS No: 111031-14-2)[6][7][8]

  • Clethodim and Clethodim Sulfone analytical standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Syringe filters (0.22 µm)

Instrumentation
  • UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions by serial dilution in a relevant solvent (e.g., acetonitrile or matrix-matched solvent) to construct a calibration curve.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for extracting pesticide residues from various matrices.[5][9]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at high speed for 5 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be optimized.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Separate Layers dSPE dSPE Centrifugation1->dSPE Take Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Purify Extract Filtration Filtration Centrifugation2->Filtration Remove Particulates UPLC UPLC Separation Filtration->UPLC Inject Sample MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Quantification

Caption: General workflow for this compound analysis.

Method Validation Summary

The analytical method should be validated according to established guidelines to ensure its performance and reliability. Key validation parameters are summarized below based on published methods.[5][10][11]

ParameterTypical PerformanceReference
Linearity (R²) ≥ 0.99[10][11]
Limit of Quantification (LOQ) 0.005 - 0.2 mg/kg[10][11]
Recovery (%) 74.8 - 119%[5][11]
Precision (RSD %) 1 - 12.1%[10][11]

Results and Discussion

The UPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound. The use of MRM mode ensures minimal interference from the matrix, leading to accurate quantification. The QuEChERS sample preparation method is efficient and provides good recoveries for a wide range of matrices.

The validation data presented in the table above demonstrates that the method is linear over a range of concentrations, with correlation coefficients typically exceeding 0.99. The limits of quantification are low enough to meet the maximum residue limits (MRLs) set by most regulatory agencies. The recovery and precision data indicate that the method is both accurate and reproducible.

Conclusion

The described UPLC-MS/MS method combined with QuEChERS sample preparation provides a reliable and robust approach for the quantification of this compound in various matrices. This method is suitable for routine monitoring, research applications, and regulatory compliance. The detailed protocol and validation data presented in this application note can be used as a starting point for laboratories looking to implement this analysis.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clethodim (B606718) Sulfoxide (B87167). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when analyzing Clethodim Sulfoxide using LC-MS/MS?

A1: The primary challenge in the analysis of Clethodim and its metabolites, including this compound, is the susceptibility to matrix effects.[1][2][3] Matrix effects are the alteration of analyte ionization, leading to either signal suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analysis.[2][3] These effects are caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] Additionally, the complexity of the sample matrix can make efficient extraction and cleanup of this compound a significant hurdle.

Q2: What is the QuEChERS method and is it suitable for this compound analysis?

A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique in pesticide residue analysis. It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts, and a subsequent cleanup step known as dispersive solid-phase extraction (dSPE). The QuEChERS method has been successfully applied for the simultaneous determination of Clethodim and its metabolites, including this compound, in various matrices such as soil, rape plants, rape seeds, and tobacco.[4][5] It is favored for its simplicity, high throughput, and minimal solvent usage.

Q3: What are the typical metabolites of Clethodim that I should consider in my analysis?

A3: The primary oxidative metabolites of Clethodim that are commonly monitored alongside the parent compound are this compound and Clethodim Sulfone.[4][5][6][7] Analytical methods are often designed to detect and quantify all three compounds simultaneously to provide a comprehensive assessment of Clethodim residues.[4][5][6]

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective extraction solvent for Clethodim and its metabolites.[5][6] If recovery is low, ensure the solvent-to-sample ratio is adequate.

    • Evaluate Extraction Technique: Ensure thorough homogenization of the sample with the extraction solvent. Vigorous shaking or vortexing is crucial for efficient extraction.[8]

    • Consider Solvent Modifiers: For certain matrices, the addition of a small percentage of acid (e.g., 1% acetic acid in acetonitrile) can improve the extraction efficiency for some pesticides.[8]

    • Check pH: The stability of Clethodim and its metabolites can be pH-dependent. Ensure the pH of the extraction and final solution is appropriate.

Issue 2: Significant signal suppression or enhancement (Matrix Effects) observed in LC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components interfering with the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Utilize a dispersive solid-phase extraction (dSPE) cleanup step after the initial extraction. Common sorbents for pesticide analysis include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) to remove pigments. For the analysis of Clethodim and its metabolites, a combination of PSA and C18 has been shown to be effective.[4]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[1][9] This helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the analyte in the sample.

    • Dilution of the Final Extract: Diluting the final sample extract with the initial mobile phase can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[1][10] However, this may also reduce the analyte concentration, potentially impacting the limit of detection.

    • Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from interfering matrix components.[11]

Issue 3: Inconsistent or non-reproducible results.

  • Possible Cause: Variability in sample preparation or instrument performance.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that every step of the sample preparation process, from weighing the sample to the final dilution, is performed consistently across all samples and standards.

    • Use of Internal Standards: Incorporate an isotopically labeled internal standard for this compound, if available. Internal standards can compensate for variations in extraction efficiency, injection volume, and matrix effects.[11]

    • Instrument Performance Check: Regularly check the performance of the LC-MS/MS system, including calibration, sensitivity, and peak shape, using a standard solution.

    • Evaluate Matrix Homogeneity: For solid samples, ensure that the initial sample is well-homogenized to obtain a representative subsample for extraction.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Cleanup for this compound

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization:

    • Homogenize the sample (e.g., fruit, vegetable, soil) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards if used.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Preparation for LC-MS/MS:

    • Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1 v/v).

    • Filter the diluted extract through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Clethodim, this compound, and Clethodim Sulfone should be optimized by infusing individual standards. For Clethodim Sulfone, a transition of m/z 392 to 164 has been reported.

Data Presentation

Table 1: Recovery Data for Clethodim and its Metabolites using QuEChERS-LC-MS/MS

MatrixAnalyteFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Rape PlantClethodim0.05 - 1.078.7 - 104.2< 15[4]
This compound0.05 - 1.078.7 - 104.2< 15[4]
Clethodim Sulfone0.05 - 1.078.7 - 104.2< 15[4]
TobaccoClethodim0.05 - 1.074.8 - 104.41.9 - 12.1[5]
This compound0.05 - 1.074.8 - 104.41.9 - 12.1[5]
Clethodim Sulfone0.05 - 1.074.8 - 104.41.9 - 12.1[5]
Animal-derived foods (Pork, Chicken Liver, Milk)Clethodim & Metabolites0.01 - 0.284 - 1081 - 10[6]
Soybean, Green Soybean, Soybean StrawClethodim & MetabolitesNot specified71 - 116< 12.6[4]

Table 2: Limits of Quantification (LOQs) for Clethodim and its Metabolites

MatrixAnalyteLOQ (mg/kg)Reference
Rape Plant, Rape Seed, SoilClethodim & Metabolites0.002 - 0.01[4]
Tobacco, SoilClethodim & Metabolites0.08 - 0.2[5]
Pork, Chicken LiverClethodim & Metabolites0.01 (mg/L)[6]
MilkClethodim & Metabolites0.005 (mg/L)[6]

Visualizations

TroubleshootingWorkflow cluster_start Start: Analytical Issue cluster_investigation Investigation Phase cluster_solutions_recovery Solutions for Poor Recovery cluster_solutions_matrix Solutions for Matrix Effects cluster_end Resolution start Inaccurate or irreproducible this compound results check_recovery Assess Analyte Recovery start->check_recovery Low signal intensity check_matrix_effects Evaluate Matrix Effects (Post-extraction spike vs. solvent standard) start->check_matrix_effects Variable signal intensity check_recovery->check_matrix_effects Recovery > 70% optimize_extraction Optimize Extraction: - Solvent type - pH - Homogenization check_recovery->optimize_extraction Recovery < 70% improve_cleanup Enhance Sample Cleanup: - dSPE with PSA/C18/GCB - SPE Cartridges check_matrix_effects->improve_cleanup Signal Suppression/Enhancement > 20% end Accurate & Reproducible Results check_matrix_effects->end Signal Suppression/Enhancement < 20% optimize_extraction->end matrix_match Use Matrix-Matched Calibration improve_cleanup->matrix_match dilute_extract Dilute Final Extract matrix_match->dilute_extract optimize_lc Optimize LC Separation dilute_extract->optimize_lc optimize_lc->end

Caption: Troubleshooting workflow for this compound analysis.

SamplePrepDecisionTree cluster_start Matrix Type cluster_extraction Extraction cluster_cleanup Cleanup Decision cluster_dspe dSPE Cleanup cluster_end Analysis matrix_type Select Sample Matrix extraction QuEChERS Extraction (Acetonitrile + Salts) matrix_type->extraction cleanup_decision High level of interferences? extraction->cleanup_decision low_fat_pigment Low Fat & Pigment (e.g., simple fruits/veg) cleanup_decision->low_fat_pigment No high_fat High Fat (e.g., milk, oily seeds) cleanup_decision->high_fat Yes, Fats high_pigment High Pigment (e.g., leafy greens, spices) cleanup_decision->high_pigment Yes, Pigments dspe_psa dSPE with PSA low_fat_pigment->dspe_psa dspe_psa_c18 dSPE with PSA + C18 high_fat->dspe_psa_c18 dspe_psa_gcb dSPE with PSA + GCB high_pigment->dspe_psa_gcb analysis LC-MS/MS Analysis dspe_psa->analysis dspe_psa_c18->analysis dspe_psa_gcb->analysis

Caption: Decision tree for sample preparation method selection.

References

Technical Support Center: Detection of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Clethodim (B606718) Sulfoxide (B87167). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the detection of Clethodim Sulfoxide?

A1: The most sensitive and widely adopted method for the detection of this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the analyte in various complex matrices. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer is often employed for enhanced separation and detection capabilities.

Q2: How can I extract this compound from my samples effectively?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used extraction technique for this compound and other pesticide residues from various food and environmental samples.[3][4][5][6] The general steps of the QuEChERS protocol involve an extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[4][5][7]

Q3: What are the common metabolites of Clethodim that I should consider in my analysis?

A3: Besides this compound, the other major metabolite of Clethodim is Clethodim Sulfone.[8] In many analytical methods, Clethodim, this compound, and Clethodim Sulfone are detected and quantified simultaneously to provide a complete residue profile.[1][2] The metabolic pathway generally involves the oxidation of Clethodim to this compound, which is then further oxidized to Clethodim Sulfone.[8]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the sample is properly homogenized before extraction. For the QuEChERS method, use high-purity acetonitrile (B52724) and ensure vigorous shaking during the extraction step to maximize the partitioning of the analyte into the solvent.[5][7]
Analyte Degradation Clethodim and its metabolites can be pH-sensitive. Using buffering salts during QuEChERS extraction, such as sodium acetate, can help stabilize the pH and prevent degradation.[7]
Improper Cleanup The choice of d-SPE sorbent is critical. For samples with high fat content, a C18 sorbent may be necessary. For pigmented samples like spinach, graphitized carbon black (GCB) can be effective in removing chlorophyll (B73375) and other pigments, but be aware that it can also retain some planar pesticides.[7]
Issue 2: Poor Peak Shape (Fronting, Tailing, or Splitting)
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, consider using a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. For basic compounds, a low pH mobile phase with a suitable buffer (e.g., formic acid or ammonium (B1175870) formate) can improve peak shape.[9] For reversed-phase columns, ensure proper end-capping to minimize silanol (B1196071) interactions that can cause tailing.[10]
Injection Solvent Mismatch The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion. Whenever possible, the injection solvent should be the same as or weaker than the mobile phase.[11]
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Possible Cause Troubleshooting Step
Co-eluting Matrix Components Matrix effects are a common issue in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[12][13] To mitigate this, improve the sample cleanup process to remove more interfering compounds.[12]
Inadequate Chromatographic Separation Optimize the LC gradient to better separate the analyte from interfering matrix components. A shallower gradient or a different stationary phase might be necessary.[9]
Quantification Errors To compensate for matrix effects, use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[12][14]

Data Presentation

Table 1: LC-MS/MS Method Parameters for this compound Detection
ParameterTypical ConditionsReference
Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate[9]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[9]
Gradient A time-programmed gradient from a low to high percentage of organic phase[2]
Flow Rate 0.2 - 0.4 mL/minN/A
Injection Volume 5 - 20 µLN/A
Ionization Mode Electrospray Ionization (ESI), Positive Mode[15]
Detection Mode Multiple Reaction Monitoring (MRM)N/A
Table 2: Performance Data for this compound Detection in Various Matrices
MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Pork, Chicken LiverUPLC-MS/MS0.0184 - 1081 - 10[1]
MilkUPLC-MS/MS0.00584 - 1081 - 10[1]
Tobacco, SoilLC-MS/MS0.08 - 0.274.8 - 104.41.9 - 12.1[2]
Various CropsLC with MS confirmation0.01 (as sulfone)91 - 118< 10[15]

Experimental Protocols

Detailed Protocol for QuEChERS Sample Preparation

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Sample Homogenization: Weigh 10-15 g of the sample and homogenize it.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquhydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.[13]

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Visualizations

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Clethodim.

Detection_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup d-SPE LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Technical Support Center: Resolving Isomeric Forms of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of Clethodim (B606718) Sulfoxide (B87167) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the isomeric forms of Clethodim Sulfoxide?

A1: Clethodim herbicide possesses geometric isomerism ((E)- and (Z)-isomers) at the oxime nitrogen.[1][2] Its primary metabolite, this compound, arises from the oxidation of the sulfur atom in the ethylthiopropyl group. This oxidation introduces a new chiral center at the sulfur atom.[3] Consequently, both the (E)- and (Z)-isomers of this compound can each exist as a pair of diastereomers. This isomeric complexity is a critical consideration in analytical method development and interpretation.

Q2: Why is it important to resolve the isomers of this compound?

A2: Different stereoisomers of a molecule can exhibit varied biological activities, toxicological profiles, and environmental fates. For drug development professionals and researchers, understanding the properties of individual isomers is crucial for accurate risk assessment, efficacy studies, and regulatory compliance. The complex isomerism of Clethodim and its metabolites can lead to multiple peaks in chromatograms, requiring careful interpretation to ensure accurate quantification.[1][4]

Q3: What analytical techniques are suitable for resolving this compound isomers?

A3: High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of Clethodim and its metabolites.[5] For the specific resolution of stereoisomers, chiral chromatography is the most appropriate approach. The use of a cellulose-based chiral stationary phase has been reported for the separation of related compounds and is a promising starting point for method development.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous detection and quantification of Clethodim, this compound, and Clethodim Sulfone.[6][7]

Q4: Can I analyze this compound isomers by converting them to Clethodim Sulfone?

A4: Some older analytical methods intentionally oxidize both Clethodim and this compound to Clethodim Sulfone prior to analysis.[8][9] While this simplifies the chromatogram to a single analyte, this approach does not allow for the resolution and quantification of the individual this compound isomers. If the goal is to study the specific properties of the sulfoxide isomers, this method is not suitable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomeric peaks Inadequate chromatographic conditions (e.g., wrong column, mobile phase).- For diastereomers, a high-resolution achiral column (e.g., C18, Phenyl-Hexyl) with an optimized mobile phase gradient may provide separation. - For enantiomers, a chiral stationary phase (e.g., cellulose (B213188) or amylose-based) is necessary. Experiment with different chiral columns and mobile phase compositions (e.g., normal-phase or reversed-phase).[6]
Multiple, overlapping, or broad peaks - Co-elution of multiple isomers. - On-column interconversion of isomers. - Poor sample preparation leading to matrix effects.- Adjust the mobile phase gradient, temperature, and flow rate to improve resolution. - For interconverting isomers, consider derivatization to "lock" the isomeric form, if possible. - Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
Inconsistent retention times - Fluctuations in mobile phase composition or temperature. - Column degradation.- Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a consistent temperature. - Check the column's performance with a standard and replace it if necessary.
Difficulty in identifying specific isomers Lack of reference standards for all isomers.- If pure isomer standards are unavailable, hyphenated techniques like LC-MS/MS can aid in tentative identification based on fragmentation patterns.[10] - Preparative chromatography can be used to isolate sufficient quantities of each isomer for characterization by other techniques (e.g., NMR).

Experimental Protocols

General HPLC-UV Method for the Analysis of Clethodim and its Metabolites

This protocol is a general starting point and will require optimization for the specific resolution of this compound diastereomers.

1. Sample Preparation (from a soil matrix)

  • Weigh 20g of the soil sample into a suitable container.

  • Add 150 mL of an 80:20 methanol/water solution and mix thoroughly for 5 minutes.

  • Filter the extract through a #42 filter paper.

  • Re-extract the soil with another 150 mL of 80:20 methanol/water.

  • Combine the extracts.[11]

  • Add 300 mL of water, 1 mL of concentrated hydrochloric acid, and 10 g of sodium chloride.

  • Perform a liquid-liquid extraction with hexane (B92381) to remove nonpolar interferences.

  • Extract the aqueous layer with methylene (B1212753) chloride (3 x 100 mL).

  • Combine the methylene chloride extracts, dry over sodium sulfate, and evaporate to dryness.[11][12]

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with 0.1% formic acid is common).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 234 nm.[11]

  • Injection Volume: 10-20 µL.

3. Data Analysis

  • Identify peaks by comparing retention times with available reference standards.

  • Quantify the analytes using a calibration curve prepared from certified reference materials.

Quantitative Data Summary

The following table presents hypothetical retention time data for the separation of Clethodim and its sulfoxide isomers on a chiral column to illustrate a successful resolution. Actual retention times will vary based on the specific experimental conditions.

Analyte Isomeric Form Hypothetical Retention Time (min)
Clethodim(E)-isomer12.5
Clethodim(Z)-isomer13.8
This compound(E)-isomer, Diastereomer 115.2
This compound(E)-isomer, Diastereomer 216.1
This compound(Z)-isomer, Diastereomer 117.5
This compound(Z)-isomer, Diastereomer 218.3
Clethodim Sulfone-20.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Soil Sample extraction Solvent Extraction (Methanol/Water) sample->extraction 1 partitioning Liquid-Liquid Partitioning (Hexane/Methylene Chloride) extraction->partitioning 2 cleanup Evaporation & Reconstitution partitioning->cleanup 3 hplc Chiral HPLC System cleanup->hplc separation Isomer Separation on Chiral Column hplc->separation 4 detection UV or MS/MS Detection separation->detection 5 peak_id Peak Identification (Retention Time) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification 6 report Final Report quantification->report 7 logical_relationship Clethodim Clethodim ((E)- and (Z)-isomers) Oxidation Oxidation (Metabolic or Chemical) Clethodim->Oxidation Sulfoxide This compound (Multiple Diastereomers) Oxidation->Sulfoxide Oxidation_Sulfone Oxidation_Sulfone Sulfoxide->Oxidation_Sulfone Further Oxidation Sulfone Clethodim Sulfone (Achiral) Oxidation_Sulfone->Sulfone

References

Stability of Clethodim Sulfoxide in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Clethodim (B606718) Sulfoxide (B87167) Stability

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Clethodim Sulfoxide under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, and exposure to light. It is a major but transient degradation product of the herbicide Clethodim.[1][2] High temperatures, acidic conditions, and UV light can accelerate its degradation.[3][4][]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored at or below -18°C in amber glass containers to protect from light.[3] One study demonstrated that this compound is stable in alfalfa samples for at least one month when stored in amber glass jars at ≤-18°C.[3] For parent Clethodim, storage at 3-8°C is recommended to avoid degradation.[] Given its role as a metabolite, similar precautions are advisable.

Q3: Is this compound stable in aqueous solutions?

A3: this compound's stability in aqueous solutions is highly dependent on pH and temperature. The parent compound, Clethodim, is known to be labile in acidic aqueous conditions.[4] In a study simulating pasteurization (pH 4, 90°C for 20 minutes), 14C-clethodim sulfoxide degraded from 95.5% to 4.9%.[3] In studies with chlorinated water, the degradation half-life of this compound with hypochlorite (B82951) was calculated to be 4.4 ± 0.4 seconds.[6][7]

Q4: How does light exposure affect this compound?

A4: this compound is susceptible to photolytic degradation.[1] The parent compound, Clethodim, degrades rapidly in the presence of UV light, and this process is a key pathway for the formation of this compound.[4][8][9] Continued exposure to light will further degrade the sulfoxide into other products.[1] Therefore, it is critical to store this compound solutions protected from light.[]

Q5: What are the main degradation products of this compound?

A5: The main degradation pathway for this compound involves further oxidation to Clethodim Sulfone or cyclisation to Clethodim Oxazole Sulfoxide, especially under high-temperature processing conditions.[3][7] In soil, further breakdown leads to compounds like trans-3-chloro-acrylic acid and the formation of bound residues and CO2.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected potency in bioassays. Degradation of the this compound stock or working solution.Prepare fresh solutions for each experiment. Store stock solutions in single-use aliquots at ≤-18°C in the dark. Before use, verify the concentration and purity via HPLC-UV.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of degradation products due to improper storage or handling (e.g., light exposure, elevated temperature, non-optimal pH).Identify potential degradation products by comparing retention times with standards for Clethodim Sulfone and Clethodim Oxazole Sulfoxide. Review the degradation pathway diagram below. Ensure solutions are handled with minimal exposure to light and heat.
Precipitate observed in the formulation after storage at low temperatures. Poor solubility or crystallization at low temperatures.While formulations of the parent compound Clethodim may show precipitation below 0°C that redissolves upon warming, this should be verified for your specific solvent system.[] Before use, allow the solution to return to room temperature and vortex to ensure complete dissolution. If precipitate remains, it may indicate degradation or insolubility, and the solution should be analyzed for purity.

Degradation and Analytical Workflow

The following diagrams illustrate the primary degradation pathway of Clethodim to this compound and beyond, and a general workflow for conducting a stability analysis.

G Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation (Soil, Metabolism, Light) Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation Oxazole Clethodim Oxazole Sulfoxide Sulfoxide->Oxazole High Temp / pH (e.g., Pasteurization) Further Further Degradation (e.g., CO2, Bound Residues) Sulfone->Further Oxazole->Further G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound Solutions in Test Conditions (e.g., pH buffers, solvents) T0 Analyze T=0 Sample (Baseline Purity) Prep->T0 Store Store Samples Under Controlled Conditions (Temp, Light/Dark) T0->Store Sample Withdraw Aliquots at Timed Intervals Store->Sample Analyze Quantify Remaining Analyte & Identify Degradants (e.g., HPLC-UV, LC-MS/MS) Sample->Analyze Calc Calculate Degradation Rate and Half-Life (DT50) Analyze->Calc

References

Technical Support Center: Optimizing LC Gradient for Clehthodim Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of Clethodim (B606718) and its primary metabolites, Clethodim sulfoxide (B87167) and Clethodim sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Clethodim that I should be targeting for separation?

A1: The primary metabolites of Clethodim are formed through oxidation. The two key metabolites to focus on for residue analysis and method development are Clethodim sulfoxide and Clethodim sulfone.[1][2][3][4] Some methods also consider 5-hydroxy derivatives.

Q2: What type of LC column is most suitable for separating Clethodim and its metabolites?

A2: Reversed-phase columns are most commonly used for the separation of Clethodim and its metabolites. C18 columns are a popular and effective choice.[1][5] Phenyl-hexyl columns have also been successfully used. Due to the polar nature of the metabolites, employing columns designed for polar analyte retention can be advantageous.[6][7]

Q3: What are typical mobile phases used in the separation of Clethodim and its metabolites?

A3: A typical mobile phase composition for the separation of Clethodim and its metabolites involves a gradient elution with acetonitrile (B52724) and water.[1][8] To improve peak shape and ionization efficiency for mass spectrometry detection, additives like formic acid are commonly included in the mobile phase.

Q4: My this compound and sulfone peaks are co-eluting. How can I improve their resolution?

A4: To improve the resolution between this compound and sulfone, you can modify the gradient. Try decreasing the initial percentage of the organic solvent (e.g., acetonitrile) and extending the gradient time to create a shallower slope. This will increase the retention of these polar metabolites and provide more time for separation on the column. You can also experiment with a lower flow rate, which can enhance separation efficiency.

Q5: I am observing significant peak tailing for my analytes. What are the possible causes and solutions?

A5: Peak tailing can be caused by several factors. One common cause is secondary interactions between the analytes and the stationary phase. Ensure the mobile phase pH is appropriate; adding a small amount of formic acid can help to protonate silanol (B1196071) groups on the column and reduce these interactions.[9] Another potential cause is column overload, so try injecting a smaller sample volume.[10][11] Also, check for any dead volume in your LC system, as this can contribute to peak broadening and tailing.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

This guide will help you troubleshoot and resolve common issues related to poor peak shape in the analysis of Clethodim and its metabolites.

Symptom Potential Cause Troubleshooting Step
Tailing PeaksSecondary interactions with the columnAdd a mobile phase modifier like 0.1% formic acid to reduce silanol interactions.
Column OverloadReduce the injection volume or sample concentration.[10][11]
Column Contamination or DegradationFlush the column with a strong solvent or replace the column if necessary.[12]
Fronting PeaksSample solvent stronger than mobile phaseEnsure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[12]
Column OverloadReduce the injection volume or sample concentration.[11]
Issue 2: Inadequate Resolution Between Metabolites

This guide provides steps to improve the separation between Clethodim, this compound, and Clethodim sulfone.

Symptom Potential Cause Troubleshooting Step
Co-elution of sulfoxide and sulfoneGradient is too steepDecrease the rate of change of the organic solvent in your gradient (make the gradient shallower).
Insufficient retentionDecrease the initial percentage of organic solvent to increase the retention of the polar metabolites.[6][7]
Inappropriate column chemistryConsider a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.
Poor resolution of all peaksLow column efficiencyDecrease the flow rate to improve separation efficiency.[10]
Temperature fluctuationsUse a column oven to maintain a stable temperature.[10]

Experimental Protocols

General LC Method Development Workflow

The following table outlines a general protocol for developing a robust LC method for the separation of Clethodim and its metabolites.

Step Parameter Typical Starting Conditions Optimization Goal
1. Column SelectionStationary PhaseC18, 2.1 x 100 mm, < 3 µmGood peak shape and retention
2. Mobile Phase SelectionMobile Phase AWater + 0.1% Formic AcidEnhance ionization and peak shape
Mobile Phase BAcetonitrile + 0.1% Formic AcidElute analytes of interest
3. Gradient OptimizationInitial %B10-20%Retain polar metabolites
Gradient SlopeLinear gradient over 5-10 minutesAchieve baseline separation
Final %B90-95%Elute all analytes
4. Flow RateFlow Rate0.3 - 0.5 mL/minBalance resolution and run time
5. TemperatureColumn Temperature30-40 °CImprove reproducibility and peak shape

Visualizations

LC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation cluster_outcome Outcome A Select Column and Mobile Phase B Initial Gradient Scouting A->B C Optimize Gradient Slope B->C D Fine-tune Flow Rate & Temperature C->D E Assess Peak Shape & Resolution D->E E->C Re-optimize if needed F Method Validation E->F G Optimized Method F->G

Caption: A general workflow for LC method development and optimization.

Troubleshooting_Tree Start Poor Chromatogram Problem Identify Primary Issue Start->Problem PeakShape Poor Peak Shape Problem->PeakShape Shape Resolution Poor Resolution Problem->Resolution Separation Tailing Tailing? PeakShape->Tailing Coelution Co-elution? Resolution->Coelution Fronting Fronting Tailing->Fronting No Sol1 Adjust Mobile Phase pH (e.g., add Formic Acid) Tailing->Sol1 Yes Sol3 Check Sample Solvent Fronting->Sol3 BroadPeaks All Peaks Broad Coelution->BroadPeaks No Sol4 Decrease Gradient Slope Coelution->Sol4 Yes Sol5 Decrease Flow Rate BroadPeaks->Sol5 Sol2 Reduce Sample Concentration Sol1->Sol2

Caption: A decision tree for troubleshooting common LC separation issues.

References

Technical Support Center: Troubleshooting Poor Recovery of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the recovery of Clethodim (B606718) Sulfoxide (B87167) in analytical experiments.

Troubleshooting Guide

Poor recovery of Clethodim Sulfoxide can arise from a variety of factors, from sample handling and preparation to the analytical methodology itself. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Consistently Low Recovery of this compound

  • Possible Cause 1: Degradation of Parent Compound (Clethodim) Prior to or During Extraction. Clethodim, the parent herbicide, rapidly degrades to this compound and subsequently to Clethodim Sulfone.[1] If the analytical method is intended to measure only the sulfoxide, incomplete or variable degradation of clethodim can lead to inconsistent results.

    Troubleshooting Steps:

    • Control Degradation Time: If the protocol involves the intentional degradation of clethodim, ensure consistent timing and conditions (e.g., temperature, pH) for all samples and standards.

    • Analyze for Parent Compound: If underivatized clethodim is not expected, analyze a subset of samples for its presence. Its detection indicates incomplete degradation.

    • Consider a Common Moiety Method: For a total residue method, consider oxidizing both clethodim and this compound to clethodim sulfone. This approach simplifies analysis by quantifying a single, more stable endpoint.[2]

  • Possible Cause 2: Analyte Degradation During Sample Processing. this compound itself can be unstable under certain conditions.

    Troubleshooting Steps:

    • pH Management: Clethodim is more rapidly degraded in acidic conditions (pH 5).[3][4] While information on the pH stability of the sulfoxide is less explicit, it is prudent to maintain a neutral pH during extraction and storage unless the method specifies otherwise.

    • Minimize Exposure to Light: Photodegradation can be a significant factor in the degradation of clethodim and its metabolites.[3] Whenever possible, protect samples and extracts from direct sunlight and UV radiation by using amber vials or working in a shaded environment.

    • Temperature Control: Keep samples and extracts cool throughout the process. Store samples at ≤ -18 °C.[4][5] Avoid excessive heat during solvent evaporation steps.

  • Possible Cause 3: Inefficient Extraction. The choice of extraction solvent and the sample matrix itself can significantly impact recovery.

    Troubleshooting Steps:

    • Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for extracting this compound from various matrices, including soil and tobacco.[6] For some matrices, a mixture of acetonitrile and water (e.g., 90:10 v/v) has been shown to improve extraction efficiency.[7] Methanol/water mixtures are also utilized, particularly for soil samples.[3]

    • Matrix Hydration: For dry samples, such as soil, pre-wetting with water before adding the extraction solvent can significantly improve recovery by enhancing solvent penetration.

    • Thorough Homogenization: Ensure samples are thoroughly homogenized to maximize the surface area for extraction. Use a high-speed blender or a similar device for solid samples.

Issue 2: High Variability in Recovery

  • Possible Cause 1: Inconsistent Sample Preparation. Variations in extraction time, shaking intensity, or temperature can lead to inconsistent results.

    Troubleshooting Steps:

    • Standardize Procedures: Ensure all samples are processed using identical and well-defined protocols. Use automated shakers for consistent agitation.

    • Monitor Temperature: Maintain a consistent temperature for all extractions, as temperature can influence extraction efficiency and analyte stability.

  • Possible Cause 2: Matrix Effects in LC-MS/MS Analysis. Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and, consequently, inaccurate recovery calculations.[8][9]

    Troubleshooting Steps:

    • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix-induced signal suppression or enhancement.

    • Improve Cleanup: Employ a more rigorous cleanup step to remove interfering matrix components. Solid-Phase Extraction (SPE) with C18 or Primary Secondary Amine (PSA) cartridges can be effective.[10]

    • Dilution: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.

Issue 3: No or Very Low Analyte Peak

  • Possible Cause 1: Complete Degradation. Under harsh conditions (e.g., strong acid or base, high temperature, prolonged exposure to UV light), this compound may have completely degraded.

    Troubleshooting Steps:

    • Review Sample History: Examine the storage and handling conditions of the samples.

    • Analyze for Degradation Products: If possible, analyze for the subsequent degradation product, Clethodim Sulfone, to see if the sulfoxide has been completely oxidized.

  • Possible Cause 2: Instrument Malfunction. Problems with the analytical instrument, such as a faulty detector or a leak in the system, can lead to a loss of signal.

    Troubleshooting Steps:

    • Run a System Suitability Test: Inject a known standard of this compound to verify that the instrument is performing correctly.

    • Check for Leaks: Inspect all connections in the HPLC or LC-MS/MS system for leaks.

    • Consult Instrument Manual: Refer to the instrument's troubleshooting guide for specific hardware-related issues.

Data Summary: Recovery of Clethodim and its Metabolites

The following tables summarize recovery data for Clethodim and its metabolites from various studies. These tables can be used as a benchmark for expected recovery rates.

Table 1: Recovery of Clethodim and its Metabolites in Food Matrices

AnalyteMatrixExtraction MethodCleanupAnalytical MethodFortification LevelAverage Recovery (%)Reference
Clethodim, this compound, Clethodim SulfonePork, Chicken Liver, MilkAcetonitrile extraction, n-hexane partitioningC18 SPEUPLC-MS/MS0.01-0.2 mg/kg84-108[10]
ClethodimRadish, Tomato, Onion, Sweet Potato, Kidney Bean, Carrot, Cabbage, LettuceLiquid-Liquid ExtractionNot specifiedLC0.05-1.0 ppm91-118[11]
Clethodim, this compound, Clethodim SulfoneRape Plant, Rape SeedQuEChERSNot specifiedHPLC-MS/MS0.002-0.5 mg/kg78.7-104.2[9]
This compoundSoya BeansModified Confirmatory MethodSilica (B1680970) Column ChromatographyHPLC-UV0.05 mg/kg60-68
This compoundLiverModified Confirmatory MethodSilica Column ChromatographyHPLC-UV0.2 mg/kg95-110
This compoundMilkModified Confirmatory MethodSilica Column ChromatographyHPLC-UV0.02-0.05 mg/kg58-85

Table 2: Recovery of Clethodim and its Metabolites in Environmental Matrices

AnalyteMatrixExtraction MethodCleanupAnalytical MethodFortification LevelAverage Recovery (%)Reference
Clethodim, this compound, Clethodim SulfoneSoil, TobaccoAcetonitrile ExtractionOctadecyl SilaneLC-MS/MS0.08-0.2 mg/kg74.8-104.4[6]
This compound, Clethodim Sulfone, Oxazole (B20620) Sulfoxide, Oxazole SulfoneSoilMethanol/Water ExtractionSilica Sep-PakHPLC20 µgNot specified, but a detailed protocol is provided[3]

Experimental Protocols

Protocol 1: Analysis of Clethodim and its Metabolites in Soil (EPA Method)

This protocol describes a method for the determination of clethodim and its metabolites (this compound, clethodim sulfone, oxazole sulfoxide, and oxazole sulfone) in soil.

1. Extraction:

  • Weigh 20 g of the soil sample into a Mason jar.
  • For recovery checks, fortify a blank soil sample with a known concentration of clethodim and its metabolites.
  • Add 150 mL of 80/20 methanol/water to the soil and mix for 5 minutes using an Omni-Mixer.
  • Vacuum filter the extract through Whatman #42 filter paper.
  • Return the filter paper to the jar, add another 150 mL of 80/20 methanol/water, and mix again.
  • Filter and combine the extracts.

2. Partitioning:

  • To the combined extract, add 300 mL of water, 1 mL of concentrated HCl, and 10 g of NaCl.
  • Extract the aqueous solution with 100 mL of hexane (B92381) by shaking for 1 minute. Separate the hexane layer for clethodim analysis.
  • Extract the remaining aqueous layer three times with 100 mL of methylene (B1212753) chloride. Combine the methylene chloride extracts for metabolite analysis.
  • Evaporate both the hexane and methylene chloride extracts to dryness.

3. Derivatization (for Metabolite Analysis):

  • Redissolve the metabolite residue in acetone.
  • Add diazomethane (B1218177) solution and let it react for 15 minutes. This step is for derivatization before HPLC analysis.

4. Cleanup:

  • The methylene chloride extract containing the derivatized metabolites is further cleaned using a silica Sep-Pak cartridge.

5. Analysis:

  • Analyze the final extracts by HPLC with a UV detector at 234 nm.

Protocol 2: QuEChERS Method for Clethodim and its Metabolites in Rape-Field Ecosystem

This protocol outlines a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the analysis of clethodim and its metabolites in soil, rape plant, and rape seed.

1. Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
  • Shake vigorously for 1 minute.
  • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer).
  • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed.

3. Analysis:

  • Take the final cleaned extract for analysis by HPLC-MS/MS.

Visualizations

Clethodim_Degradation_Pathway Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation (Rapid) Sulfone Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation

Clethodim Degradation Pathway

Troubleshooting_Workflow Start Poor Recovery Observed Check_Degradation Check for Analyte Degradation Start->Check_Degradation Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Matrix_Effects Investigate Matrix Effects Start->Check_Matrix_Effects Check_Instrument Verify Instrument Performance Start->Check_Instrument Solution_Degradation Control pH, Light, Temp. Consider Common Moiety Method Check_Degradation->Solution_Degradation Solution_Extraction Optimize Solvent Hydrate Dry Samples Ensure Homogenization Check_Extraction->Solution_Extraction Solution_Matrix_Effects Use Matrix-Matched Standards Improve Cleanup Dilute Extract Check_Matrix_Effects->Solution_Matrix_Effects Solution_Instrument Run System Suitability Check for Leaks Check_Instrument->Solution_Instrument

Troubleshooting Workflow for Poor Recovery

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound is the primary and major metabolite of Clethodim, a widely used herbicide.[1] Due to the rapid degradation of the parent compound, regulatory agencies and researchers often need to measure the concentration of this compound, and sometimes its further degradation product, Clethodim Sulfone, to assess the total residue of the herbicide in environmental and food samples.

Q2: My recoveries for this compound are inconsistent. What is the most likely reason?

A2: Inconsistent recoveries are often due to the variable degradation of the parent compound, clethodim, during sample preparation. Clethodim's degradation to the sulfoxide is rapid but can be influenced by factors like pH, temperature, and light.[3][4] This variability can be minimized by standardizing your sample preparation protocol or by using a "common moiety" method where both clethodim and its sulfoxide are oxidized to the more stable clethodim sulfone for analysis.[2]

Q3: Can I use a standard QuEChERS method for this compound analysis?

A3: Yes, QuEChERS methods have been successfully developed and validated for the simultaneous determination of clethodim and its metabolites, including the sulfoxide, in various matrices like soil, rape plants, and rape seeds.[9] These methods offer a rapid and effective way to extract and clean up samples before LC-MS/MS analysis. Average recoveries using QuEChERS are generally good, often ranging from 78.7% to 104.2%.[9]

Q4: How should I store my samples to prevent the degradation of this compound?

A4: To ensure the stability of this compound in your samples, it is recommended to store them frozen at or below -18°C.[4][5] Additionally, samples should be protected from light by using amber vials or storing them in the dark.

Q5: I am seeing a peak for Clethodim Sulfone in my samples. Is this normal?

A5: Yes, it is normal to detect Clethodim Sulfone in samples, as it is the subsequent oxidation product of this compound. The presence and concentration of the sulfone will depend on the age of the sample and the environmental conditions it has been exposed to. The entire degradation pathway from Clethodim to this compound to Clethodim Sulfone should be considered when interpreting results.

References

Technical Support Center: Clethodim Sulfoxide Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clethodim Sulfoxide and related compounds using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating ion suppression.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the LC-ESI-MS analysis of Cleodim Sulfoxide.

Q1: What are the common causes of ion suppression when analyzing this compound in ESI-MS?

A1: Ion suppression in the ESI source is a significant challenge when analyzing this compound, particularly in complex sample matrices.[1][2] This phenomenon can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility.[3][4] The primary causes include:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can compete with this compound for ionization, thereby reducing its signal intensity.[2][5]

  • High Salt Concentrations: Non-volatile salts in the sample or mobile phase can form adducts with the analyte or contaminate the ion source, leading to signal instability and suppression.[6][7]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA) in negative ion mode, can cause significant ion suppression.[7]

  • High Analyte Concentration: Overly concentrated samples can lead to self-suppression or detector saturation.[6]

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates ion suppression at that retention time.

  • Post-Extraction Spike Comparison: This quantitative approach compares the signal response of this compound in a pure solvent standard to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significant difference in signal intensity indicates the presence of matrix effects.[5]

Q3: What are the primary strategies to reduce ion suppression for this compound?

A3: A multi-faceted approach is often necessary to effectively minimize ion suppression. The main strategies can be categorized as follows:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][6]

  • Chromatographic Optimization: Separating this compound from co-eluting matrix components is crucial.[3][5]

  • Methodological Adjustments: Modifying analytical parameters can also alleviate suppression.

  • Calibration Strategies: These methods compensate for matrix effects that cannot be entirely eliminated.[5]

The following flowchart illustrates a general troubleshooting workflow for addressing ion suppression:

SamplePrep_Workflow cluster_quechers QuEChERS Protocol cluster_spe SPE Protocol q1 1. Homogenize Sample q2 2. Extract with Acetonitrile and Salts q1->q2 q3 3. Centrifuge q2->q3 q4 4. dSPE Cleanup q3->q4 q5 5. Centrifuge q4->q5 q6 6. Filter and Inject q5->q6 s1 1. Extract Sample s2 2. Condition SPE Cartridge s1->s2 s3 3. Load Extract s2->s3 s4 4. Wash Cartridge s3->s4 s5 5. Elute Analyte s4->s5 s6 6. Evaporate and Reconstitute s5->s6 Calibration_Strategies cluster_main Calibration Approaches for Ion Suppression cluster_methods Methods cluster_desc Description start Unavoidable Matrix Effects matrix_matched Matrix-Matched Calibration start->matrix_matched sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) start->sil_is std_add Standard Addition start->std_add desc_mm Standards prepared in blank matrix extract. Compensates for consistent suppression. matrix_matched->desc_mm desc_sil SIL-IS co-elutes and experiences same suppression. Ratio remains constant. sil_is->desc_sil desc_sa Sample-specific calibration curve. Highly accurate but labor-intensive. std_add->desc_sa

References

Technical Support Center: Analysis of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of Clethodim (B606718) and its metabolites, primarily Clethodim Sulfoxide (B87167).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common interferences observed in the LC-MS/MS analysis of Clethodim Sulfoxide?

A1: The most significant interference in the LC-MS/MS analysis of Clethodim and its metabolites is the matrix effect .[1][2][3] This phenomenon, caused by co-eluting compounds from the sample matrix (e.g., pigments, fats, sugars), can alter the ionization efficiency of the target analyte.[1] This leads to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][3] Other potential interferences include structurally similar herbicides, such as Sethoxydim, which may have overlapping chromatographic peaks or mass transitions if the analytical method is not sufficiently specific.[4]

Q2: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?

A2: Low and variable recovery can stem from several factors:

  • Inefficient Extraction: The choice of extraction solvent and method is critical. Acetonitrile is a commonly used and effective solvent for extracting Clethodim and its metabolites from various matrices like soil, tobacco, and agricultural products.[5][6][7] Ensure that the solvent-to-sample ratio and extraction time are optimized. For complex matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure can improve extraction efficiency.[8]

  • Matrix Effects: As mentioned in Q1, significant ion suppression can lead to the appearance of low recovery.

  • Analyte Degradation: Clethodim is susceptible to oxidation, converting to this compound and subsequently Clethodim Sulfone.[9][10] Improper sample handling, storage, or harsh extraction conditions can accelerate this process, leading to a lower-than-expected concentration of the parent compound or sulfoxide.

  • Suboptimal Cleanup: Complex matrices, such as those with high fat or oil content, can interfere with the analytical process.[4] Implementing a robust cleanup step, like solid-phase extraction (SPE) with C18 cartridges or liquid-liquid partitioning with n-hexane, is crucial to remove these interferences.[5][6]

Q3: I am observing peak tailing or splitting in my chromatogram for this compound. What could be the cause?

A3: Peak tailing or splitting for Clethodim and its metabolites can be related to the presence of its (E) and (Z) isomers. These isomers can interconvert in solution, and under certain chromatographic conditions, may not be fully resolved, leading to broad or split peaks. The interconversion is pH-dependent, being more stable at higher pH. To address this, consider the following:

  • Mobile Phase Optimization: Adjusting the pH and organic modifier composition of the mobile phase can improve peak shape.

  • Column Choice: Using a high-resolution column, such as a phenyl-hexyl column, may help in separating the isomers or providing a single, sharp, co-eluting peak.

Q4: How can I differentiate Clethodim residues from those of Sethoxydim?

A4: Due to their structural similarity, differentiating Clethodim from Sethoxydim requires a highly specific analytical method. While older, non-specific methods could not distinguish between the two, modern techniques can.[4] The use of LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is highly effective. By selecting unique precursor and product ion transitions for each compound, you can achieve specific detection and quantification of Clethodim and its metabolites without interference from Sethoxydim.[8] Chromatographic separation is also key; methods have been developed that show clear separation of the methylated sulfones of Clethodim and Sethoxydim.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Clethodim and its metabolites from various studies.

Table 1: Method Performance for Clethodim and its Metabolites in Various Matrices

MatrixAnalytesMethodLinearity (R²)LOQ (mg/kg)Recovery (%)RSD (%)Reference
Tobacco & SoilClethodim, Sulfoxide, SulfoneLC-MS/MS≥ 0.99730.08 - 0.274.8 - 104.41.9 - 12.1[5]
Fruits & VegetablesClethodim, Sulfoxide, Sulfone, M17R, M18RUHPLC-MS/MS≥ 0.9900.0094 - 0.01186 - 119< 10[8]
Animal Tissues (Pork, Chicken Liver) & MilkClethodim, Sulfoxide, SulfoneUPLC-MS/MS≥ 0.99560.005 - 0.0184 - 1081 - 10[6]
Various CropsClethodim (measured as Sulfone)LC-UV & LC/MSNot Specified0.0191 - 118Not Specified[11][12]

Experimental Protocols

1. Simultaneous Determination of Clethodim, this compound, and Clethodim Sulfone in Tobacco by LC-MS/MS

This protocol is a summary of the method described by Wang et al. (2017).[5]

  • Extraction:

    • Weigh 5g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Homogenize at high speed for 2 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Collect the supernatant.

  • Cleanup (Purification):

    • Take 10 mL of the supernatant and pass it through a 0.22 µm filter.

    • Load the filtered extract onto an octadecyl silane (B1218182) (C18) SPE cartridge.

    • Elute the target compounds.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

2. General Protocol for Oxidizing Clethodim and this compound to Clethodim Sulfone for Analysis

This protocol is based on the methodology described by Ishimitsu et al. (2001).[11][12] This approach simplifies analysis by converting all related residues to a single compound.

  • Extraction:

    • Extract the sample using an appropriate solvent (e.g., acetone (B3395972) or acetonitrile).

    • Perform initial cleanup steps as required by the matrix (e.g., liquid-liquid partitioning).

  • Oxidation:

    • To the extracted residue, add a solution of m-chloroperoxybenzoic acid (m-CPBA).

    • Allow the reaction to proceed to completion, which converts both Clethodim (C0) and this compound (C1) to Clethodim Sulfone (C2).

  • Cleanup and Analysis:

    • Perform further cleanup of the oxidized extract using SPE cartridges.

    • Analyze the final extract for Clethodim Sulfone (C2) using LC-UV or LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., Tobacco, Soil, Fruit) Extraction 2. Extraction (Acetonitrile) Sample->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (C18 Cartridge) Supernatant->SPE Evaporation 6. Evaporation to Dryness SPE->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LCMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low or Inconsistent Recovery Cause1 Inefficient Extraction Problem->Cause1 Cause2 Matrix Effects (Ion Suppression) Problem->Cause2 Cause3 Suboptimal Cleanup Problem->Cause3 Sol1 Optimize Extraction: - Use Acetonitrile / QuEChERS - Check Solvent/Sample Ratio Cause1->Sol1 Address with Sol2 Mitigate Matrix Effects: - Use Matrix-Matched Standards - Improve Sample Cleanup Cause2->Sol2 Address with Sol3 Enhance Cleanup: - Implement SPE (C18) - Use LLE for fatty matrices Cause3->Sol3 Address with

Caption: Troubleshooting low recovery issues.

References

Technical Support Center: Enhancing Clethodim Sulfoxide Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Clethodim (B606718) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the extraction efficiency of Clethodim Sulfoxide (B87167) from complex fatty matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of Clethodim Sulfoxide from fatty matrices, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete Extraction: The solvent may not be effectively penetrating the fatty matrix to solubilize the analyte. Analyte Degradation: Clethodim and its sulfoxide can be unstable under certain pH or temperature conditions. Co-precipitation with Lipids: During cleanup steps, the analyte may be lost along with the removed fats.[1]Optimize Extraction Solvent: Acetonitrile (B52724) is a commonly used and effective extraction solvent for Clethodim and its metabolites.[2][3] Consider acidification of the acetonitrile (e.g., with 1% acetic acid) to improve extraction efficiency.[4] Control pH and Temperature: Maintain neutral or slightly acidic conditions during extraction. Avoid high temperatures. Modify Cleanup: For QuEChERS, consider using a combination of sorbents like PSA and C18 to remove fats and other interferences.[1][4] For high-fat samples, a freezing step (-20°C to -80°C) after the initial extraction can help precipitate lipids before cleanup.[1] A hexane (B92381) wash can also be used to partition and remove fats.[3][5]
High Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS Co-eluting Matrix Components: Lipids, fatty acids, and other matrix components can interfere with the ionization of this compound in the mass spectrometer source.[6][7] Insufficient Cleanup: The chosen cleanup method may not be adequately removing interfering compounds from the fatty matrix.Improve Cleanup: Utilize dispersive solid-phase extraction (dSPE) with sorbents tailored for fatty matrices. A combination of C18 and graphitized carbon black (GCB) can be effective, but be cautious as GCB can retain planar molecules.[1] Z-Sep or EMR-Lipid are newer sorbents designed for enhanced lipid removal.[8] Optimize Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate this compound from co-eluting matrix components. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects.[7] Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[6]
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization: Fatty matrices can be difficult to homogenize, leading to variability between subsamples. Variable Cleanup Performance: The efficiency of the cleanup step may not be consistent across all samples.Ensure Thorough Homogenization: Cryogenic grinding of the sample can improve homogeneity. For liquid samples like oils, ensure vigorous mixing before taking an aliquot. Standardize Procedures: Precisely follow the same extraction and cleanup protocol for all samples, standards, and quality controls. Ensure consistent timing and vortexing/shaking speeds.
Clogged LC Column or Instrument Contamination High Lipid Content in Final Extract: Residual fats and oils can precipitate on the column or in the MS source, leading to performance degradation.[4]Enhance Lipid Removal: Implement a more rigorous cleanup protocol. This could involve a layered dSPE approach or the use of specialized lipid removal cartridges.[1] Incorporate a Freezing Step: As mentioned previously, freezing the extract is a highly effective method for lipid precipitation.[1] Use a Guard Column: A guard column installed before the analytical column can help protect it from contamination.

Frequently Asked Questions (FAQs)

1. What is the recommended initial extraction method for this compound in fatty matrices?

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective starting point.[2] The general procedure involves extraction with acetonitrile, followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup. For fatty matrices, modifications to the standard QuEChERS protocol are often necessary to enhance lipid removal.

2. How can I modify the QuEChERS protocol for high-fat samples like edible oils or animal fat?

Several modifications can significantly improve performance:

  • Freezing Out: After the initial acetonitrile extraction and centrifugation, place the supernatant in a freezer (e.g., -20°C for at least 2 hours or overnight) to precipitate a significant portion of the lipids.[1] Centrifuge the cold extract and proceed with the supernatant.

  • Hexane Defatting: After the initial extraction, a liquid-liquid partitioning step with n-hexane can be performed to remove nonpolar lipids.[3]

  • Modified dSPE: Use a combination of sorbents in the cleanup step. Primary secondary amine (PSA) is used to remove sugars and fatty acids, while C18 is effective for removing long-chain fatty acids and other nonpolar interferences.[1][4] For very fatty samples, newer sorbents like Z-Sep or EMR-Lipid may offer superior cleanup.[8]

3. What are the best practices for sample homogenization in fatty matrices?

For solid fatty samples like animal tissues, cryogenic grinding with liquid nitrogen can prevent melting and ensure a more uniform sample. For viscous liquid samples like oils, warming the sample slightly to reduce viscosity and then vortexing or shaking vigorously before taking a subsample is recommended.

4. My recoveries are still low after optimizing the extraction. What else can I check?

Consider the stability of Clethodim and its metabolites. Clethodim can be oxidized to this compound and further to Clethodim Sulfone.[9] Some analytical methods intentionally oxidize both Clethodim and this compound to the sulfone form for a single, more stable analyte for quantification.[9][10] If you are analyzing for the sulfoxide specifically, ensure your extraction conditions (pH, temperature, light exposure) are not promoting degradation or further oxidation.

5. How do I choose between different solid-phase extraction (SPE) cartridges for cleanup?

The choice of SPE cartridge depends on the specific matrix and the interfering substances.

  • C18 (Reversed-Phase): Good for retaining nonpolar compounds, making it effective for removing lipids.[3] The analytes of interest are typically eluted with a more polar solvent.

  • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols. However, it can adsorb planar molecules, so analyte loss is a risk that must be evaluated.[1]

  • Florisil or Silica (Normal-Phase): Can be used to separate compounds based on polarity. In the context of fatty matrices, they can help in removing polar interferences after an initial nonpolar extraction.

Experimental Protocols & Workflows

Modified QuEChERS Protocol for High-Fat Matrices

This protocol is a general guideline and may require further optimization for your specific matrix.

  • Sample Preparation:

    • Homogenize 5-10 g of the fatty sample.

    • Transfer a representative subsample to a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (containing 1% acetic acid).

    • Add internal standards.

    • Vortex or shake vigorously for 5 minutes.

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquohydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Lipid Removal (Choose one or both):

    • Freezing Step: Transfer the supernatant to a clean tube and place in a freezer at -20°C to -80°C for at least 2 hours. Centrifuge while cold and collect the supernatant.

    • Hexane Wash: Add 5 mL of n-hexane to the supernatant, vortex for 30 seconds, and centrifuge. Discard the upper hexane layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the cleaned supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing:

      • 900 mg MgSO₄ (to remove residual water)

      • 150 mg Primary Secondary Amine (PSA) (to remove fatty acids, sugars)

      • 150 mg C18 sorbent (to remove remaining lipids)

    • Vortex for 1 minute.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the final supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagrams

QuEChERS_Workflow cluster_cleanup Cleanup Steps start Homogenized Fatty Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifuge extraction->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 lipid_removal 2. Lipid Removal (Freezing or Hexane Wash) supernatant1->lipid_removal centrifuge2 Centrifuge lipid_removal->centrifuge2 supernatant2 Cleaned Supernatant centrifuge2->supernatant2 dspe 3. dSPE Cleanup (MgSO4, PSA, C18) supernatant2->dspe centrifuge3 Centrifuge dspe->centrifuge3 final_extract Final Extract centrifuge3->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Modified QuEChERS workflow for fatty matrices.

Caption: Troubleshooting logic for common extraction issues.

References

Technical Support Center: Quantification of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Clethodim (B606718) Sulfoxide (B87167), particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor linearity (R² < 0.99) in my Clethodim Sulfoxide calibration curve?

A1: Poor linearity in LC-MS/MS analysis of this compound can stem from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, or in the presence of co-eluting matrix components, the ionization efficiency of this compound can decrease, causing the response to plateau.

  • Matrix Effects: Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound, leading to deviations from linearity.[1][2] This is a significant concern in complex matrices like soil and food products.[3][4]

  • Analyte Adsorption: Active sites in the LC system (e.g., metal surfaces, frits) can adsorb the analyte, especially at low concentrations, leading to poor response and non-linearity at the lower end of the curve.

  • Inappropriate Calibration Range: The selected concentration range for your calibration standards may extend beyond the linear dynamic range of the instrument for this specific analyte.

  • Standard Degradation: Clethodim and its metabolites can be unstable under certain conditions. Degradation of your stock or working standards will lead to inaccurate calibration curves.

Q2: My recoveries for this compound are inconsistent and often low. What could be the issue?

A2: Inconsistent and low recoveries are often related to sample preparation and analyte stability:

  • Extraction Inefficiency: The extraction solvent and technique may not be optimal for your specific sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticides like Clethodim and its metabolites, but may require optimization for different matrices.[5][6][7][8]

  • Analyte Degradation during Extraction: this compound can degrade under certain pH and temperature conditions. For instance, it has been shown to degrade during high-temperature processing of plant commodities.[9] It is crucial to control these factors during sample preparation.

  • Matrix Effects: Strong ion suppression from the sample matrix can lead to a lower-than-expected instrument response, which can be misinterpreted as low recovery.

  • Adsorption to Labware: The analyte may adsorb to plastic or glass surfaces during sample preparation and storage. Using silanized glassware can help mitigate this issue.

Q3: How can I mitigate matrix effects when quantifying this compound?

A3: Several strategies can be employed to compensate for or minimize matrix effects:

  • Matrix-Matched Calibration: This is a highly effective approach where the calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[3][4] This helps to ensure that the standards and samples experience similar ionization suppression or enhancement.

  • Use of an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for matrix effects and variations in instrument response. If an isotopically labeled standard for this compound is not available, a structurally similar compound that elutes close to the analyte of interest can be used as an alternative.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may also dilute the analyte to a concentration below the limit of quantification (LOQ).

  • Optimized Sample Cleanup: Employing a more rigorous sample cleanup procedure, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18), can remove interfering matrix components.[7]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (S-shaped or Plateauing)
Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation Dilute the upper-level calibration standards and re-inject.The diluted standards should fall within the linear range of the detector, restoring linearity.
Ionization Saturation Reduce the injection volume or dilute the samples and standards.A smaller amount of analyte introduced into the ion source should prevent saturation and improve linearity.
Matrix Effects Prepare a set of matrix-matched calibration standards and compare the slope to the solvent-based curve.If the slopes are significantly different, matrix effects are present. Use matrix-matched calibration for quantification.
Inappropriate Calibration Range Narrow the concentration range of the calibration standards.A more focused calibration range should align with the linear dynamic range of the instrument.
Issue 2: Poor Reproducibility of Calibration Standards
Potential Cause Troubleshooting Step Expected Outcome
Standard Degradation Prepare fresh stock and working solutions from a reliable standard.[10]Fresh standards should provide more consistent and accurate responses.
Inconsistent Injection Volume Check the autosampler for air bubbles and ensure proper maintenance.Consistent injection volumes will lead to more reproducible peak areas.
Carryover Inject a blank solvent after a high-concentration standard.If a peak for this compound is observed in the blank, optimize the needle wash method to reduce carryover.
LC System Instability Monitor the system pressure and retention time stability.A stable LC system will ensure consistent delivery of the analyte to the mass spectrometer.

Data Presentation

The following table summarizes typical validation parameters for the analysis of this compound by LC-MS/MS, as reported in the literature.

Matrix Linear Range (mg/kg) Correlation Coefficient (R²) Recovery (%) RSD (%) LOQ (mg/kg) Reference
Tobacco & Soil0.08 - 5.0≥ 0.997374.8 - 104.41.9 - 12.10.08 - 0.2[11][12]
Pork, Chicken Liver, MilkNot Specified≥ 0.995684 - 1081 - 100.005 - 0.01[13]
Wheat, Rye, Oat, Rice0.3 - 33.3 (ng/mL)≥ 0.99Not SpecifiedNot Specified0.002 - 0.01[14]

Experimental Protocols

Method: QuEChERS Extraction and LC-MS/MS Analysis of this compound in Soil

This protocol is adapted from standard QuEChERS methods for pesticide residue analysis in soil.[5][6][8][15]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile (B52724) to the tube.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters (Typical):

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Monitor at least two MRM (Multiple Reaction Monitoring) transitions for quantification and confirmation. For this compound, precursor ion m/z 376.2 and product ions such as m/z 206.1 and 164.1 can be used.[14]

Visualizations

G cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10g Soil Hydrate 2. Add Water & Hydrate Sample->Hydrate Extract 3. Add Acetonitrile & Salts Hydrate->Extract Centrifuge1 4. Shake & Centrifuge Extract->Centrifuge1 Supernatant 5. Take Supernatant Centrifuge1->Supernatant dSPE 6. Add to dSPE Tube Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Analysis 8. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Experimental workflow for QuEChERS extraction.

G start Poor Calibration Curve (R² < 0.99) q1 Is the curve non-linear at high concentrations? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Potential Detector/Ion Source Saturation a1_yes->s1 q2 Is the curve non-linear at low concentrations? a1_no->q2 t1 Action: - Dilute upper standards - Reduce injection volume s1->t1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Potential Analyte Adsorption or Poor S/N a2_yes->s2 q3 Are recoveries inconsistent and R² poor overall? a2_no->q3 t2 Action: - Check LOQ - Use silanized vials s2->t2 a3_yes Yes q3->a3_yes s3 Potential Matrix Effects or Standard Degradation a3_yes->s3 t3 Action: - Use matrix-matched standards - Prepare fresh standards s3->t3

Caption: Troubleshooting logic for calibration curve issues.

References

Best practices for Clethodim Sulfoxide standard preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of Clethodim Sulfoxide (B87167) analytical standards. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is Clethodim Sulfoxide and why is it important in analysis?

This compound is the primary metabolite of Clethodim, a post-emergence herbicide. During analysis, it is crucial to have accurate standards for both the parent compound, Clethodim, and its metabolites to ensure reliable quantification in various matrices. The degradation of Clethodim to this compound and subsequently to Clethodim Sulfone is a key pathway to consider in residue analysis.[1][2][3]

Q2: What are the key physical and chemical properties of Clethodim and this compound to be aware of during standard preparation?

Both Clethodim and its sulfoxide are sensitive to environmental conditions. Clethodim is unstable at extreme pH levels, high temperatures, and upon exposure to UV light.[1] It is soluble in most organic solvents.[1] this compound is commercially available as a solution in acetonitrile (B52724), indicating its solubility and stability in this solvent for analytical purposes.

Q3: What solvents are recommended for preparing this compound standards?

Acetonitrile is a commonly used solvent for commercial this compound standards and is recommended for preparing stock and working solutions.[4] Methanol and chloroform (B151607) are also suitable solvents.

Experimental Protocols

Preparation of this compound Stock Standard Solution (from solid material)
  • Materials:

    • This compound reference standard (solid)

    • High-purity acetonitrile (HPLC grade or equivalent)

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

    • Pipettes and tips

  • Procedure:

    • Allow the solid this compound reference standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount of the solid standard (e.g., 10 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a Class A volumetric flask of an appropriate volume (e.g., 10 mL to prepare a 1000 µg/mL stock solution).

    • Add a small amount of acetonitrile to the flask to dissolve the solid. Sonicate for a few minutes if necessary to ensure complete dissolution.

    • Once dissolved, bring the solution to volume with acetonitrile.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial for storage.

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and expiry date.

Preparation of Working Standard Solutions
  • Procedure:

    • Allow the stock solution to reach room temperature.

    • Perform serial dilutions of the stock solution using calibrated pipettes and Class A volumetric flasks to achieve the desired working concentrations.

    • Use acetonitrile as the diluent unless your specific analytical method requires a different solvent.

    • Transfer the working solutions to individual amber glass vials.

    • Label each vial appropriately.

Data Presentation

Table 1: Solubility of Clethodim in Various Solvents

SolventSolubility (g/L) at 25°C
Acetone>900
Hexane>900
Ethyl Acetate>900
Xylene>200
Dichloromethane>200
Methanol>200

Source: FAO, 2017[5]

Table 2: Recommended Storage Conditions for this compound Standards

Solution TypeSolventStorage TemperatureShelf-Life
Stock SolutionAcetonitrile-20°C6 months
Working SolutionsAcetonitrile2-8°CUse within 1 month

Note: It is recommended to protect solutions from light by using amber vials or storing them in the dark.

Mandatory Visualizations

G cluster_workflow Standard Preparation Workflow A Weigh Solid Standard B Dissolve in Acetonitrile A->B C Prepare Stock Solution B->C D Serial Dilutions C->D F Store at -20°C (Stock) C->F E Prepare Working Standards D->E G Store at 2-8°C (Working) E->G

Caption: Workflow for preparing this compound standard solutions.

G cluster_pathway Clethodim Degradation Pathway Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: The oxidative degradation pathway of Clethodim.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent analytical results - Standard degradation- Inaccurate dilutions- Contamination- Prepare fresh working standards daily or weekly.- Verify pipette calibration.- Use high-purity solvents and clean glassware.
Low instrument response - Low concentration of the standard- Standard degradation- Check calculations and dilution procedures.- Prepare a fresh standard from the stock solution.
Precipitate forms in the standard solution - Poor solubility- Solvent evaporation- Ensure the solvent is appropriate and the concentration is within the solubility limits.- Ensure vials are tightly capped.
Peak tailing or splitting in chromatogram - Interaction of the analyte with the column- Isomeric interconversion of Clethodim- Ensure the mobile phase is optimized for the analysis.- For Clethodim, be aware that (E) and (Z) isomers can interconvert in solution, which may affect peak shape.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the herbicide Clethodim (B606718) and its primary metabolites, Clethodim sulfoxide (B87167) and Clethodim sulfone. It is intended for researchers, scientists, and professionals in drug development and food safety who require robust and sensitive methods for residue analysis in various matrices. This document outlines key performance data, detailed experimental protocols, and visual representations of the metabolic pathway and analytical workflows.

Metabolic Pathway of Clethodim

Clethodim undergoes metabolic transformation in plants and animals, primarily through oxidation. The main pathway involves the conversion of Clethodim to Clethodim sulfoxide, which is then further oxidized to form Clethodim sulfone.[1][2][3][4] The presence of these metabolites necessitates analytical methods capable of detecting all three compounds.

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Sulfoxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic pathway of Clethodim to its major metabolites.

Comparison of Analytical Methods

The determination of Clethodim and its metabolites is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for simultaneous determination.[5][6][7] High-performance liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are also utilized.[1][8][9]

Quantitative Performance Data

The following table summarizes the performance of various analytical methods for the determination of Clethodim and its metabolites in different matrices.

Analytical MethodMatrixAnalyte(s)LOQ (mg/kg)Recovery (%)Linearity (r²)Reference
UPLC-MS/MSPork, Chicken LiverClethodim, this compound, Clethodim sulfone0.0184-108≥0.9956[5]
UPLC-MS/MSMilkClethodim, this compound, Clethodim sulfone0.00584-108≥0.9956[5]
UHPLC-MS/MSApple, Grape, Olive, RiceClethodim, this compound, Clethodim sulfone, M17R, M18R0.0094 - 0.01186-119≥0.990[6]
LC-MS/MSSoil, TobaccoClethodim, this compound, Clethodim sulfone0.08-0.274.8-104.4≥0.9973[7]
HPLC-MS/MS (QuEChERS)Soil, Rape Plant, Rape SeedClethodim, this compound, Clethodim sulfone0.002-0.0178.7-104.2-[10]
LC with UVVarious CropsClethodim and metabolites (as sulfone)0.0191-118-[11]
GC-MSVarious CropsClethodim and metabolites (as DME and DME-OH)0.170-120-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for some of the key experimental approaches.

QuEChERS Extraction Followed by LC-MS/MS

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.[10][12][13]

Sample Preparation:

  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile (B52724) and an internal standard.

  • Agitate vigorously.

  • Add NaCl, MgSO₄, and buffering salts for phase separation and pH adjustment.

  • Shake intensively and centrifuge.

  • Take an aliquot of the upper organic phase for dispersive solid-phase extraction (d-SPE) cleanup.

  • Mix the aliquot with MgSO₄ and a sorbent (e.g., PSA) to remove water and interfering co-extractives.

  • Vortex and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.

LC-MS/MS Conditions (Typical):

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with water (containing formic acid and ammonium (B1175870) formate) and methanol.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

HPLC-UV Method

This method is suitable for the determination of Clethodim in technical formulations.[8][14]

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample to contain approximately 50 mg of Clethodim into a 50 mL volumetric flask.

  • Add about 0.6 mL of acetic acid and 5 mL of the mobile phase.

  • Shake to dissolve and then dilute to the mark with the mobile phase.

Chromatographic Conditions:

  • Column: Normal phase silica (B1680970) gel column (e.g., Agilent ZORBAX RX-SIL, 5µm).[8]

  • Mobile Phase: n-hexane:ethyl acetate:acetic acid (940:40:20 v/v/v).[8]

  • Flow Rate: 1.2 mL/min.[8]

  • Detection: UV at 254 nm.[8]

  • Injection Volume: 5 µL.[8]

Total Residue Analysis by Oxidation and LC

This method determines the total residue of Clethodim and its oxidizable metabolites by converting them to Clethodim sulfone prior to analysis.[11][15]

Sample Preparation and Oxidation:

  • Extract the sample with acetone.

  • The extract is then treated with m-chloroperoxybenzoic acid to oxidize both Clethodim and this compound to Clethodim sulfone.

  • The resulting solution is cleaned up using solid-phase extraction cartridges.

LC Conditions:

  • Column: ODS (C18) column.[15]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Detection: UV detector.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of Clethodim and its metabolites using the QuEChERS extraction method followed by LC-MS/MS.

Analytical_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Salting_out Phase Separation (MgSO4, NaCl) Extraction->Salting_out Centrifuge1 Centrifugation Salting_out->Centrifuge1 dSPE Dispersive SPE Cleanup (PSA, MgSO4) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for QuEChERS extraction and LC-MS/MS analysis.

References

Cross-Validation of Analytical Methods for Clethodim Sulfoxide: A Comparative Guide to LC-MS and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of clethodim (B606718) sulfoxide (B87167). Clethodim, a post-emergence herbicide, is metabolized in plants and animals to form clethodim sulfoxide and clethodim sulfone. Accurate determination of these metabolites is crucial for regulatory compliance and risk assessment. This document outlines the experimental data and protocols to assist researchers in selecting the most appropriate analytical technique for their specific needs.

At a Glance: LC-MS vs. GC-MS for this compound Analysis

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Direct Analysis Yes, direct analysis of the intact molecule is standard.Challenging; typically requires derivatization due to thermal instability.
Sensitivity High sensitivity with Limits of Quantification (LOQs) in the low µg/kg range.[1][]Generally lower sensitivity for the underivatized compound.
Specificity High, especially with tandem MS (MS/MS) providing structural confirmation.Can be high, but derivatization may introduce interferences.
Sample Throughput High, with simple sample preparation (e.g., QuEChERS).Lower, due to the need for additional derivatization steps.
Robustness Well-established and robust methods are widely available.Less common for this compound; methods are more complex.
Cost Instrument cost can be high.Instrument cost is generally lower than LC-MS/MS.

Quantitative Data Comparison

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterTypical Performance
Limit of Quantification (LOQ) 0.005 - 0.2 mg/kg[1][]
Linearity (R²) ≥ 0.995[]
Recovery 74.8% - 108%[1][]
Relative Standard Deviation (RSD) 1% - 12.1%[1][]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, highlighting the key differences between the LC-MS and GC-MS approaches.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 GC-MS Analysis (Indirect) Sample Sample Collection (e.g., soil, plant tissue) Extraction Extraction (e.g., QuEChERS with Acetonitrile) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE or dSPE) Extraction->Cleanup LC_Separation LC Separation (C18 column) Cleanup->LC_Separation Direct Analysis Derivatization Derivatization (Oxidation to Sulfone) Cleanup->Derivatization Indirect Analysis MS_Detection_LC MS/MS Detection (Direct Analysis) LC_Separation->MS_Detection_LC GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC

Figure 1. Comparative workflow for LC-MS and GC-MS analysis of this compound.

Experimental Protocols

LC-MS/MS Method for Direct Analysis of this compound

This protocol is a generalized procedure based on published validated methods.[1][]

1. Sample Preparation (QuEChERS)

  • Extraction: Homogenize 10 g of the sample with 10 mL of acetonitrile (B52724). Add magnesium sulfate (B86663) and sodium chloride, shake vigorously, and centrifuge.

  • Cleanup (Dispersive SPE): Take an aliquot of the supernatant and add a mixture of primary secondary amine (PSA) and C18 sorbents. Vortex and centrifuge.

  • Final Extract: Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M+H]⁺ for this compound.

    • Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.

GC-MS Method for Indirect Analysis of this compound

Direct GC-MS analysis of this compound is not recommended due to its thermal instability. An indirect approach involving oxidation to the more stable clethodim sulfone is typically employed.

1. Sample Preparation and Derivatization

  • Extraction and Cleanup: Follow a similar extraction and cleanup procedure as for the LC-MS method.

  • Oxidation: The extract containing clethodim and this compound is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to convert both compounds to clethodim sulfone. This creates a single, more stable analyte for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: Optimized to prevent thermal degradation of the derivatized analyte.

    • Oven Program: A temperature gradient to ensure adequate separation.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Discussion

LC-MS: The Preferred Method

For the analysis of this compound, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the superior technique. Its ability to analyze the thermally labile and polar sulfoxide directly, without the need for derivatization, results in a simpler, faster, and more robust workflow. The high sensitivity and selectivity of modern LC-MS/MS instruments allow for the detection and quantification of this compound at very low levels, which is essential for residue analysis in food and environmental samples.

GC-MS: Challenges and Indirect Approaches

The direct analysis of this compound by GC-MS is hampered by the compound's thermal instability and polarity. At the high temperatures of the GC inlet and column, sulfoxides are prone to degradation, leading to inaccurate and unreliable results.

To overcome these limitations, indirect methods have been developed that involve the chemical conversion of this compound to a more volatile and thermally stable derivative, such as clethodim sulfone. While this approach makes GC-MS analysis feasible, it introduces several drawbacks:

  • Increased Complexity: The derivatization step adds time and complexity to the analytical procedure.

  • Potential for Errors: Incomplete or variable derivatization reactions can introduce errors and affect the accuracy of the results.

  • Loss of Information: This method does not distinguish between clethodim and this compound in the original sample, as both are converted to the sulfone.

Conclusion

Based on the available scientific literature and the chemical properties of this compound, LC-MS/MS is the recommended method for its routine analysis. It offers a direct, sensitive, and specific approach that is well-suited for high-throughput laboratories. While GC-MS can be used as a confirmatory technique after derivatization, it is not the ideal choice for primary quantitative analysis of this compound. The choice of analytical method will ultimately depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. However, for accurate and reliable quantification of this compound, LC-MS/MS provides a clear advantage.

References

A Comparative Guide to the Accuracy and Precision of Clethodim Sulfoxide Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of herbicide residues and their metabolites is paramount for ensuring food safety and environmental monitoring. This guide provides a comparative overview of validated analytical methods for the determination of clethodim (B606718) sulfoxide (B87167), a major metabolite of the herbicide clethodim. The performance of various methods is objectively compared, supported by experimental data from published studies.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance data of different analytical methods for the determination of clethodim sulfoxide in various matrices. The key metrics for comparison include the analytical technique, the matrix, linearity (R²), limit of quantification (LOQ), recovery percentage, and precision as indicated by the relative standard deviation (RSD).

Analytical MethodMatrixLinearity (R²)LOQ (mg/kg)Recovery (%)RSD (%)Reference
LC-MS/MSSoil & Tobacco≥ 0.99730.08 - 0.274.8 - 104.41.9 - 12.1[1][2]
UPLC-MS/MSPork, Chicken Liver, Milk≥ 0.99560.005 - 0.0184 - 1081 - 10[3]
UHPLC-MS/MSApple, Grape, Olive, Rice≥ 0.9900.0094 - 0.01186 - 119< 10[4]
HPLC-MS/MSRape Plant, Soil, Rape SeedNot Specified0.002 - 0.0178.7 - 104.2Not Specified[5][6]
LC with UV DetectionVarious CropsNot Specified0.01 (as clethodim sulfone)91 - 118 (for clethodim)Not Specified[7][8][9]
GC-FPDVarious MatricesNot SpecifiedNot Specified50 - 1173 - 20

Experimental Protocols: A Generalized Workflow

The analysis of this compound, often in conjunction with the parent compound clethodim and its other metabolite clethodim sulfone, typically follows a standardized workflow. This involves sample preparation, extraction of the analytes, purification of the extract, and subsequent analysis by a chromatographic technique coupled with a detector.

A generalized experimental workflow for the analysis of clethodim and its metabolites is depicted in the diagram below.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification / Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Fortification Fortification (for QC) SolventExtraction Solvent Extraction (e.g., Acetonitrile) Homogenization->SolventExtraction Fortification->SolventExtraction Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane) SolventExtraction->Partitioning SPE Solid-Phase Extraction (SPE) (e.g., C18 or Octadecyl Silane) Partitioning->SPE LCMS LC-MS/MS or UPLC-MS/MS Analysis SPE->LCMS

A generalized workflow for the analysis of this compound.
Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods:

  • Extraction: A common and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[4] Alternatively, samples can be extracted with acetonitrile.[1][2][3]

  • Purification: The crude extract is often subjected to a cleanup step to remove interfering matrix components. This can be achieved through liquid-liquid partitioning with a nonpolar solvent like n-hexane, followed by solid-phase extraction (SPE) using cartridges such as C18 or octadecyl silane.[1][2][3]

  • Analysis: The purified extract is then analyzed by LC-MS/MS or UPLC-MS/MS.[1][3][4] These techniques offer high sensitivity and selectivity, allowing for the simultaneous determination of clethodim and its metabolites.

2. Oxidation to a Single Analyte followed by Liquid Chromatography:

  • Extraction and Oxidation: In this approach, both clethodim and this compound are oxidized to clethodim sulfone using an oxidizing agent like m-chloroperoxybenzoic acid.[7][8][9]

  • Analysis: The total amount of clethodim and its primary metabolites is then determined as clethodim sulfone by liquid chromatography with UV detection.[7][8] This method simplifies the analysis to a single target compound.

3. Gas Chromatography (GC) based method:

  • Derivatization and Analysis: Early methods involved the oxidation of clethodim and its metabolites to 3-[2-(ethylsulfonyl)propyl]pentanedioic acid, which was then methylated for analysis by gas chromatography with a flame-photometric detector (GC-FPD) in sulfur mode.

Conclusion

Modern analytical techniques, particularly LC-MS/MS and UPLC-MS/MS, demonstrate high accuracy and precision for the quantification of this compound in a variety of complex matrices. These methods offer low limits of quantification, excellent linearity, and high recovery rates, making them suitable for regulatory monitoring and research applications. While older methods based on GC or LC with UV detection exist, the superior sensitivity and selectivity of mass spectrometry-based methods have established them as the current standard for the reliable analysis of clethodim and its metabolites.

References

A Toxicological Showdown: Clethodim Sulfoxide vs. Clethodim Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Clethodim (B606718), a widely used cyclohexanedione herbicide, undergoes metabolic transformation into several byproducts, with clethodim sulfoxide (B87167) and clethodim sulfone being primary metabolites of toxicological interest. Understanding the distinct toxicological profiles of these two metabolites is crucial for accurate risk assessment and regulatory evaluation. This guide provides a comprehensive comparison of their known toxicological effects, supported by available experimental data and methodologies.

Executive Summary

Comparative Toxicological Data

The following tables summarize the available quantitative and qualitative toxicological data for clethodim sulfoxide and clethodim sulfone. For context, data for the parent compound, clethodim, and other relevant metabolites are also included where available.

Table 1: Acute and Subchronic Oral Toxicity

CompoundSpeciesStudy TypeEndpointValue (mg/kg bw/day)Citation
ClethodimRat (male)Acute OralLD501630[1]
ClethodimRat (female)Acute OralLD501360[1]
This compound RatAcute OralLD50Data not available
Clethodim Sulfone RatAcute OralLD50Data not available
Clethodim Imine SulfoneRatAcute OralLD50> 1400[2]
Clethodim 5-OH SulfoneRatAcute OralLD50> 1400[2]
DME Sulfoxide AcidRatAcute OralLD50> 5000[2]
DME Sulfone AcidRatAcute OralLD50> 5000[2]
ClethodimRat90-day NeurotoxicityNOAEL331 (highest dose tested)[2]
Clethodim Imine SulfoneRat35-day OralNOAEL70.9[2]
Clethodim 5-OH SulfoneRat35-day OralNOAEL588 (highest dose tested)[2]
DME Sulfoxide AcidRat28-day OralNOAEL80[2]

Table 2: Genotoxicity

CompoundTest SystemMetabolic ActivationResultCitation
ClethodimAmes TestWith & WithoutNegative[1]
ClethodimIn vitro Chromosomal AberrationWith & WithoutNegative (with purified preparation)[3]
This compound Ames TestData not availableData not available
This compound In vitro Chromosomal AberrationData not availableData not available
Clethodim Sulfone Ames TestWith & WithoutPositive/Equivocal (Negative with purer batch)[2]
Clethodim Sulfone In vitro Mammalian Cell Gene MutationWith & WithoutPositive/Equivocal (Negative with purer batch)[2]
Clethodim Sulfone In vitro Chromosomal AberrationWith & WithoutPositive/Equivocal (Negative with purer batch)[2]
Clethodim Sulfone In vivo Micronucleus TestEquivocal[2]
Clethodim Imine SulfoneAmes TestWith & WithoutNegative[2]
Clethodim Imine SulfoneIn vitro Chromosomal AberrationWith & WithoutNegative[2]
Clethodim 5-OH SulfoneAmes TestWith & WithoutNegative[2]
Clethodim 5-OH SulfoneIn vitro Chromosomal AberrationWith & WithoutNegative[2]
DME Sulfoxide AcidAmes TestWith & WithoutNegative[2]
DME Sulfoxide AcidIn vitro Chromosomal AberrationWith & WithoutNegative[2]
DME Sulfone AcidAmes TestWith & WithoutNegative[2]

Table 3: Reproductive and Developmental Toxicity

CompoundSpeciesStudy TypeEndpointValue (mg/kg bw/day)Key FindingsCitation
ClethodimRat2-Generation ReproductionParental NOAEL32.2Decreased body weight and food consumption at higher doses.[2]
ClethodimRat2-Generation ReproductionOffspring NOAEL163No adverse effects on offspring.[2]
ClethodimRatDevelopmentalMaternal NOAEL83.3Reduced body weight gain and clinical signs at higher doses.[2]
ClethodimRatDevelopmentalEmbryo/Fetal NOAEL83.3Decreased fetal weight and delayed ossification at higher doses.[2]
This compound ---Data not available-
Clethodim Sulfone ---Data not available-
Clethodim Imine SulfoneRatDevelopmentalMaternal NOAEL10Reduction in body weight gain.[2]
Clethodim Imine SulfoneRatDevelopmentalEmbryo/Fetal NOAEL100Reduced fetal weight and skeletal findings at higher doses.[2]
Clethodim 5-OH SulfoneRatDevelopmentalMaternal NOAEL100Clinical signs at higher doses.[2]
Clethodim 5-OH SulfoneRatDevelopmentalEmbryo/Fetal NOAEL700 (highest dose tested)No embryo/fetal toxicity observed.[2]

Metabolic Pathway of Clethodim

Clethodim is metabolized in mammals primarily through oxidation. The initial and major metabolic step is the oxidation of the sulfur atom to form this compound.[3] This is followed by further oxidation to clethodim sulfone.[3] Other metabolic pathways include hydroxylation and cleavage of the N-O bond.[3]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Other Other Metabolites Clethodim->Other Other Pathways Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Metabolic conversion of Clethodim.

Experimental Protocols

Detailed methodologies for the key toxicological assays cited are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity is typically determined using the limit test or a full LD50 study following OECD Guideline 401. In these studies, the test substance is administered by gavage to fasted rodents, usually rats.[4] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.[4] A necropsy is performed on all animals at the end of the study.[4]

Acute_Oral_Toxicity_Workflow start Animal Acclimatization (e.g., Rats) fasting Fasting start->fasting dosing Single Oral Gavage Dose fasting->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy end Data Analysis (LD50 determination) necropsy->end

Workflow for an acute oral toxicity study.
Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This assay is performed to assess the mutagenic potential of a substance.[5] Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are exposed to the test substance with and without a metabolic activation system (S9 mix).[5] The number of revertant colonies, which have regained the ability to synthesize the essential amino acid, is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[5]

Ames_Test_Workflow cluster_with_s9 With Metabolic Activation cluster_without_s9 Without Metabolic Activation start Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) s9_mix Mix Bacteria, Test Substance, and S9 start->s9_mix no_s9_mix Mix Bacteria and Test Substance start->no_s9_mix s9_plate Plate on Minimal Agar s9_mix->s9_plate s9_incubate Incubate s9_plate->s9_incubate s9_count Count Revertant Colonies s9_incubate->s9_count analysis Compare with Controls and Analyze for Dose-Response s9_count->analysis no_s9_plate Plate on Minimal Agar no_s9_mix->no_s9_plate no_s9_incubate Incubate no_s9_plate->no_s9_incubate no_s9_count Count Revertant Colonies no_s9_incubate->no_s9_count no_s9_count->analysis

Workflow for the Ames Test.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.[1] Cell cultures (e.g., Chinese Hamster Ovary cells) are exposed to the test substance with and without metabolic activation.[1] At a predetermined time, cells are harvested, stained, and metaphase cells are analyzed microscopically for chromosomal damage.

Chromosomal_Aberration_Workflow start Culture Mammalian Cells (e.g., CHO) exposure Expose Cells to Test Substance (with and without S9) start->exposure arrest Add Metaphase-Arresting Agent exposure->arrest harvest Harvest and Fix Cells arrest->harvest staining Stain Chromosomes harvest->staining analysis Microscopic Analysis of Metaphase Spreads staining->analysis end Evaluate Frequency of Aberrations analysis->end

Workflow for the in vitro chromosomal aberration test.

Discussion and Conclusion

A direct comparison of the toxicological profiles of this compound and clethodim sulfone is hampered by the limited availability of specific toxicity data for each metabolite. Regulatory bodies often group these metabolites with the parent compound, clethodim, for risk assessment purposes, suggesting that their overall toxicity is considered to be of a similar order of magnitude.

The most significant point of differentiation lies in their genotoxic potential. While most metabolites of clethodim, including the parent compound, have tested negative for genotoxicity in a standard battery of assays, clethodim sulfone has shown some positive or equivocal results in in vitro tests.[2] However, it is crucial to note that these positive findings were not observed when a purer batch of clethodim sulfone was tested, indicating that impurities may have contributed to the initial results.[2] The in vivo micronucleus test for clethodim sulfone also yielded equivocal results.[2]

In the absence of specific acute and subchronic toxicity data for this compound and sulfone, a definitive statement on their relative potency in these areas cannot be made. However, the available data on other metabolites, such as the imine sulfone and 5-OH sulfone, show a generally low order of acute toxicity (LD50 > 1400 mg/kg bw).

For researchers and drug development professionals, the key takeaway is the potential, albeit nuanced, genotoxicity of clethodim sulfone. This highlights the importance of considering not just the parent compound but also its metabolites in toxicological assessments. Further studies with highly purified this compound and clethodim sulfone would be necessary to definitively delineate their individual toxicological profiles.

References

Degradation Dynamics: A Comparative Analysis of Clethodim and its Primary Metabolite, Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the environmental fate of the herbicide Clethodim (B606718) reveals a notable difference in the degradation rates between the parent compound and its principal metabolite, Clethodim Sulfoxide (B87167). This guide synthesizes available experimental data to provide a clear comparison of their persistence in various environmental matrices, offering valuable insights for researchers, scientists, and drug development professionals.

Clethodim, a post-emergence herbicide widely used for controlling annual and perennial grasses, undergoes rapid transformation in the environment, primarily through oxidation. This process leads to the formation of two major metabolites: Clethodim Sulfoxide and Clethodim Sulfone. Understanding the degradation kinetics of both the parent compound and its metabolites is crucial for assessing its environmental impact and ensuring food safety.

Comparative Degradation Rates

Experimental data consistently demonstrates that Clethodim is less persistent than its primary metabolite, this compound, across various environmental conditions. Clethodim exhibits a short half-life, particularly in soil, where microbial activity plays a significant role in its breakdown. In contrast, this compound, while also subject to degradation, tends to persist for a longer duration.

Degradation in Soil

In aerobic soil environments, Clethodim degrades rapidly. Studies have reported its half-life to be in the range of 1 to 3 days.[1][2] The total toxic residue, which includes Clethodim and its primary metabolites, this compound and Clethodim Sulfone, has a significantly longer half-life of 30 to 38 days.[3] This indicates the greater persistence of the metabolites compared to the parent compound. One study focusing on a rape-field ecosystem found that Clethodim dissipated so quickly that its residues were barely detectable, while this compound had a half-life of 4.0 days in soil.[4] Another study reported a half-life for this compound in soil to be between 1.6 and 2.5 days.[5]

CompoundMatrixHalf-life (t½)Conditions
ClethodimSoil~3 daysAerobic
ClethodimSoil1 - 3 daysAerobic
Total Toxic Residue (Clethodim + Metabolites)Soil30 - 38 daysAerobic
This compoundSoil4.0 daysRape-field
This compoundSoil2.5 - 3.7 daysField dissipation study
This compoundSoil1.6 - 2.5 daysAerobic metabolism
Degradation in Aquatic Environments

In aquatic environments, the degradation of Clethodim is influenced by factors such as pH, sunlight, and microbial activity. Under anaerobic conditions, the half-life of Clethodim can be as long as 177 days at 25°C.[1] Hydrolysis is pH-dependent, with Clethodim being relatively stable at neutral and alkaline pH (half-life >300 days) but degrading more rapidly at pH 5 (half-life of 26-42 days).[3]

Photodegradation is a significant pathway for Clethodim breakdown in water. Studies have shown rapid degradation under simulated sunlight, with half-lives ranging from minutes to a few hours.[6][7] One study investigating the degradation in chlorinated water calculated the degradation half-life for both the parent compound and this compound, indicating that the sulfoxide is also subject to degradation in such conditions.[8][9]

CompoundMatrixHalf-life (t½)Conditions
ClethodimWater/Sediment177 daysAnaerobic, 25°C
ClethodimWater>300 daysHydrolysis at pH 7 and 9
ClethodimWater26 - 42 daysHydrolysis at pH 5
ClethodimWater1.5 - 9.3 daysPhotolysis
ClethodimWater27.9 min - 4.6 hSimulated sunlight
This compoundChlorinated WaterDegradation observed-

Experimental Protocols

The determination of degradation rates for Clethodim and its metabolites typically involves laboratory and field studies under controlled conditions.

Soil Degradation Studies

Aerobic and anaerobic soil metabolism studies are conducted to evaluate the persistence and transformation of Clethodim. A typical experimental setup involves:

  • Soil Selection: A representative soil type (e.g., sandy loam) is chosen and characterized for its physical and chemical properties.

  • Test Substance Application: Radiolabeled ([14C]) Clethodim is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture level. For anaerobic studies, the samples are purged with nitrogen to create an oxygen-free environment.

  • Sampling and Extraction: Soil samples are collected at various time intervals and extracted with an appropriate solvent, such as acetonitrile (B52724) or a mixture of methanol (B129727) and water.[4]

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.[4]

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of the test substance against time, and the half-life is calculated assuming first-order kinetics.

Photodegradation Studies

To assess the impact of sunlight on degradation, photolysis studies are performed in aqueous solutions or on soil surfaces.

  • Sample Preparation: Solutions of Clethodim and this compound are prepared in buffered aqueous solutions at different pH values or applied to the surface of soil plates.

  • Irradiation: The samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp.[6] Control samples are kept in the dark to account for any degradation not caused by light.

  • Sampling and Analysis: Aliquots of the solutions or extracts from the soil plates are taken at specific time points and analyzed by HPLC or LC-MS/MS.

  • Kinetic Analysis: The rate of photodegradation and the half-life are calculated from the disappearance of the parent compound over time.

Degradation Pathway and Experimental Workflow

The primary degradation pathway of Clethodim involves a two-step oxidation process. The experimental workflow to study these degradation rates follows a standardized procedure to ensure reliable and comparable results.

G Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation

Caption: Degradation pathway of Clethodim.

G cluster_prep Sample Preparation cluster_incubation Incubation/Exposure cluster_analysis Analysis cluster_results Results A Select Soil/Water Matrix B Apply Test Compound A->B C Controlled Conditions (Temp, Light, O2) B->C D Periodic Sampling C->D E Solvent Extraction D->E F LC-MS/MS Analysis E->F G Determine Degradation Rate F->G H Calculate Half-life G->H

Caption: Experimental workflow for degradation studies.

References

Validation of a New Analytical Method for Clethodim Sulfoxide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, proposed analytical method for the quantification of Clethodim (B606718) Sulfoxide against a well-established reference method. The information presented herein is intended to assist researchers and analytical scientists in the selection and implementation of robust analytical techniques for pesticide residue analysis. All experimental data is presented in a comparative format, and detailed protocols are provided for full transparency and reproducibility.

Introduction to Clethodim and its Metabolites

Clethodim is a selective post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] In the environment and within biological systems, Clethodim is metabolized to form key derivatives, including Clethodim Sulfoxide and Clethodim Sulfone.[1][2][3] The accurate quantification of these metabolites is crucial for environmental monitoring, food safety assessment, and toxicological studies.[4] This guide focuses on the validation of a new analytical method for the determination of this compound, a major metabolite.[4]

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the "New Analytical Method (UPLC-MS/MS)" and a "Reference Analytical Method (HPLC-UV)" for the analysis of this compound. The validation parameters are defined according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Performance Parameter New Analytical Method (UPLC-MS/MS) Reference Analytical Method (HPLC-UV) Acceptance Criteria (based on ICH Q2(R2))
Linearity (R²) ≥ 0.998≥ 0.995R² ≥ 0.99
Accuracy (% Recovery) 95.5 - 103.2%88.0 - 98.5%80 - 120%
Precision (%RSD) < 4.5%< 8.0%≤ 15%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mLSignal-to-Noise ratio of 10:1
Analytical Technique UPLC-MS/MSHPLC-UV-

Experimental Protocols

New Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers enhanced sensitivity and selectivity for the determination of this compound.

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. UPLC-MS/MS Instrumental Conditions

  • Chromatographic System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound will be monitored for quantification and confirmation.

Reference Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a more traditional approach for the analysis of Clethodim and its metabolites.[10][11]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction: Extract 20 g of the sample with an 80:20 methanol/water solution.[10][11]

  • Partitioning: Partition the extract with hexane (B92381) and then methylene (B1212753) chloride.[10][11]

  • Cleanup: Pass the methylene chloride extract through a silica (B1680970) solid-phase extraction (SPE) cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-UV Instrumental Conditions

  • Chromatographic System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

Visualizations

The following diagrams illustrate key aspects of the analytical process and the chemical transformations of Clethodim.

Metabolic Pathway of Clethodim Clethodim Clethodim Sulfoxide This compound Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation Analytical Method Validation Workflow (ICH Q2(R2)) cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_evaluation Data Evaluation & Reporting P1 Define Analytical Procedure & Purpose P2 Select Validation Parameters P1->P2 P3 Set Acceptance Criteria P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Perform Analyses E1->E2 E3 Collect Data E2->E3 D1 Assess Performance Characteristics E3->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Validation Report D2->D3

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Clethodim Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide metabolite Clethodim (B606718) Sulfoxide (B87167), selecting the optimal Solid-Phase Extraction (SPE) cartridge is a critical step for achieving accurate and reliable results. This guide provides an objective comparison of the performance of different SPE cartridges and sorbents, supported by experimental data from published studies, to aid in the selection of the most suitable cleanup strategy.

Clethodim, a widely used post-emergence herbicide, is rapidly metabolized in plants and soil to its primary metabolites, Clethodim Sulfoxide and Clethodim Sulfone. The analytical determination of these metabolites is essential for regulatory compliance and environmental monitoring. Effective sample cleanup is paramount to remove matrix interferences and ensure high-quality data. Solid-Phase Extraction (SPE) is a common technique for this purpose, with a variety of sorbents available. This comparison focuses on the performance of different SPE cartridges for the extraction and cleanup of this compound.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is crucial and depends on the analyte's properties and the sample matrix. While C18 remains a popular choice, other sorbents have demonstrated varying degrees of effectiveness.

A key study by Ishimitsu et al. (2001) evaluated the elution patterns of Clethodim Sulfone, a closely related metabolite with similar polarity to this compound, from several SPE cartridges.[1] In this study, both Clethodim and this compound were oxidized to the sulfone form before cleanup and analysis. The results provide valuable insights into the retention and elution characteristics of different sorbents.

SPE CartridgeEluting SolventRecovery of Clethodim Sulfone (%)
Sep-Pak Florisil5% Methanol (B129727) in Ethyl Acetate98.7
Sep-Pak Silica5% Methanol in Ethyl Acetate99.1
Bond Elut NH25% Methanol in Ethyl Acetate97.5
Data sourced from Ishimitsu et al., 2001.[1]

In addition to traditional cartridge SPE, dispersive SPE (d-SPE) as part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis. A study on the analysis of multiclass pesticides in rapeseeds provides a comparison of different d-SPE sorbents, which is relevant for matrices with high lipid content.[2][3] While not specific to this compound, the study noted that for pesticides containing a sulfoxide or sulfone functional group, recoveries were sometimes low with a combination of Primary Secondary Amine (PSA) and C18 sorbents.[2]

d-SPE SorbentGeneral Performance for Polar/Sulfoxide-Containing Pesticides
PSA/C18Can exhibit lower recoveries for some sulfoxide-containing pesticides.
EMR-LipidShowed good performance in terms of recoveries for a wide range of pesticides in fatty matrices.[3]
Z-Sep/Z-Sep+Performance varied, with some interactions observed with polar analytes.[2]

For the analysis of Clethodim and its metabolites in animal-origin foods, a method utilizing C18 solid-phase dispersion for purification reported high recovery rates.[4]

SPE MethodMatrixAnalytesAverage Recovery (%)Relative Standard Deviation (RSD) (%)
C18 Solid-Phase DispersionPork, Chicken Liver, MilkClethodim, this compound, Clethodim Sulfone84 - 1081 - 10
Data sourced from Xiong et al., 2024.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these techniques. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: SPE Cleanup after Oxidation to Clethodim Sulfone (Ishimitsu et al., 2001)

This method involves the oxidation of Clethodim and this compound to Clethodim Sulfone, followed by SPE cleanup.

  • Extraction: A homogenized crop sample is extracted with acetone. The extract is filtered and concentrated.

  • Oxidation: The residue is dissolved in ethyl acetate, and m-chloroperoxybenzoic acid is added to oxidize Clethodim and this compound to Clethodim Sulfone.

  • SPE Cleanup:

    • Cartridge Conditioning: A Sep-Pak Florisil (or Silica, or Bond Elut NH2) cartridge is conditioned with ethyl acetate.

    • Sample Loading: The oxidized sample extract is loaded onto the conditioned cartridge.

    • Elution: The cartridge is eluted with 5% methanol in ethyl acetate.

  • Analysis: The eluate is concentrated and analyzed by liquid chromatography.

Protocol 2: Dispersive SPE (d-SPE) for Rapeseeds (Adapted from a multi-residue pesticide study)

This protocol is part of a QuEChERS workflow and is suitable for fatty matrices.

  • Extraction (QuEChERS): A 10 g homogenized rapeseed sample is extracted with acetonitrile (B52724), followed by the addition of extraction salts (e.g., MgSO₄, NaCl).

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer.

  • Dispersive SPE Cleanup:

    • An aliquot of the supernatant is transferred to a tube containing the d-SPE sorbent (e.g., PSA/C18, EMR-Lipid).

    • The tube is vortexed and then centrifuged.

  • Analysis: The supernatant is collected for LC-MS/MS analysis.

Protocol 3: C18 Solid-Phase Dispersion for Animal Tissues (Xiong et al., 2024)

This method is designed for the analysis of Clethodim and its metabolites in animal-derived products.[4]

  • Extraction: A sample of pork, chicken liver, or milk is extracted with acetonitrile.

  • Liquid-Liquid Partitioning: The extract is partitioned with n-hexane.

  • Purification: The acetonitrile phase is purified by C18 solid-phase dispersion.

  • Analysis: The purified extract is analyzed by UPLC-MS/MS.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound using SPE for cleanup.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Sample (e.g., Crop, Soil, Tissue) Extraction Extraction (e.g., Acetonitrile, Acetone) Sample->Extraction Conditioning 1. Conditioning Extraction->Conditioning Crude Extract Loading 2. Sample Loading Washing 3. Washing (Remove Interferences) Elution 4. Elution (Collect Analyte) Concentration Concentration/ Reconstitution Elution->Concentration Purified Eluate Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: General workflow for SPE-based analysis of this compound.

Conclusion

The choice of SPE cartridge for this compound analysis is matrix-dependent. For general crop analysis, where Clethodim and its sulfoxide are oxidized to the sulfone, Sep-Pak Florisil, Sep-Pak Silica, and Bond Elut NH2 cartridges all demonstrate high recoveries.[1] For complex, fatty matrices like rapeseeds, a QuEChERS method with EMR-Lipid as the d-SPE sorbent appears promising for achieving good recoveries of a broad range of pesticides, including those with sulfoxide moieties.[3] In the case of animal-derived foods, C18 solid-phase dispersion has been shown to be an effective cleanup step, yielding high recoveries for Clethodim and its metabolites.[4]

Researchers should consider the specific requirements of their sample matrix and analytical instrumentation when selecting an SPE protocol. The experimental details provided in this guide offer a starting point for method development and optimization, ultimately leading to more accurate and robust analytical results for this compound.

References

Clethodim Application Rates and Sulfoxide Residue Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Clethodim (B606718) application rates and the resulting Clethodim Sulfoxide (B87167) residue levels in various crops, supported by experimental data. The information is intended to assist researchers in understanding the metabolic fate of Clethodim and in designing and interpreting residue studies.

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1][2] Following application, Clethodim is rapidly metabolized in plants, primarily through oxidation of the sulfur atom to form Clethodim Sulfoxide and, subsequently, Clethodim Sulfone.[2][3] These metabolites, particularly this compound, are often the major components of the terminal residue in treated crops.[2][3] Understanding the correlation between the initial application rate of Clethodim and the concentration of these residues is crucial for regulatory assessment and ensuring food safety.

Comparative Residue Data

The following tables summarize the findings from supervised field trials, illustrating the relationship between Clethodim application rates and the resulting residue levels of Clethodim and its primary metabolite, this compound. Residues are expressed in mg/kg.

Table 1: Clethodim and Metabolite Residues in Root and Tuber Vegetables

CropApplication Rate (kg ai/ha)PHI (days)Clethodim (mg/kg)This compound (mg/kg)Clethodim Sulfone (mg/kg)Total Residue (mg/kg)
Carrot0.2920-70Not DetectedMajor MetaboliteDetected-
Radish0.05 - 1.0 (fortification)----91-118% recovery (as sulfone)
Sweet Potato0.2 (fortification)----91-118% recovery (as sulfone)
Onion0.5 (fortification)----91-118% recovery (as sulfone)

Data synthesized from multiple sources. The fortification studies indicate the efficiency of the analytical method in recovering the metabolites.

Table 2: Clethodim and Metabolite Residues in Leafy Vegetables

CropApplication Rate (kg ai/ha)PHI (days)Clethodim (mg/kg)This compound (mg/kg)Clethodim Sulfone (mg/kg)Total Residue (mg/kg)
Spinach0.5-Minor3.1-5.7% of TRR3.1-5.7% of TRR-
Lettuce0.1228---0.04, 0.21
Cabbage0.05 - 1.0 (fortification)----91-118% recovery (as sulfone)

TRR: Total Radioactive Residue. The spinach study indicates that Clethodim and its primary sulfoxide/sulfone metabolites constitute a fraction of the total residue.

Table 3: Clethodim and Metabolite Residues in Oilseeds and Legumes

CropApplication Rate (kg ai/ha)PHI (days)Clethodim (mg/kg)This compound (mg/kg)Clethodim Sulfone (mg/kg)Total Residue (mg/kg)
Soybean0.2920-70Not DetectedMajor MetaboliteDetected-
Canola (Rape)--Rarely DetectedDissipates with half-life of 4.3 daysTendency of initial increase, then decreaseBelow MRL of 0.5 mg/kg at harvest
Field Peas (dry)0.0975---<0.02 - 1.8
Peanut0.09 - 0.33640-70---0.05 - 3.5 (kernels)

MRL: Maximum Residue Limit.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous analytical methodologies. A typical experimental protocol for determining Clethodim and its sulfoxide residues in crop matrices is outlined below.

1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the crop matrix is thoroughly homogenized to ensure uniformity. For samples with high water content, cryogenic milling may be employed to prevent degradation of the analytes.

  • Extraction: The homogenized sample is extracted with a suitable organic solvent, typically acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction protocol.[4] This involves shaking the sample with the extraction solvent and partitioning salts (e.g., magnesium sulfate, sodium chloride) to separate the organic and aqueous layers.

2. Cleanup

  • Dispersive Solid-Phase Extraction (d-SPE): The supernatant from the extraction step is subjected to a cleanup procedure to remove interfering matrix components such as pigments and lipids. This is commonly achieved using a d-SPE approach with a combination of sorbents like primary secondary amine (PSA) and C18.

  • Centrifugation: After the cleanup step, the sample is centrifuged to pellet the sorbent and any remaining solid particles.

3. Analysis

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The final extract is analyzed by LC-MS/MS. This technique provides high sensitivity and selectivity for the simultaneous quantification of Clethodim and its metabolites, this compound and Clethodim Sulfone.[4][5]

  • Oxidation to a Common Moiety (for total residue analysis): In some regulatory methods, Clethodim and this compound are intentionally oxidized to Clethodim Sulfone using an oxidizing agent like m-chloroperoxybenzoic acid. The total residue is then quantified as Clethodim Sulfone and expressed as Clethodim equivalents.[5][6]

4. Quality Control

  • Method Validation: The analytical method is validated for linearity, accuracy (recoveries), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

  • Matrix-Matched Standards: Calibration curves are prepared using matrix-matched standards to compensate for matrix effects.

  • Fortification/Spiking: Control samples are fortified with known concentrations of the analytes to determine recovery rates and assess the accuracy of the method.

Visualizations

Metabolic Pathway of Clethodim

Clethodim_Metabolism Clethodim Clethodim Sulfoxide This compound (Major Metabolite) Clethodim->Sulfoxide Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic pathway of Clethodim in plants.

Experimental Workflow for Residue Analysis

Residue_Analysis_Workflow start Sample Collection (Field Trials) homogenization Sample Homogenization start->homogenization extraction Extraction (e.g., QuEChERS) homogenization->extraction cleanup Cleanup (d-SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Quantification analysis->data

Caption: General workflow for pesticide residue analysis.

References

Comparative Analysis of Cleanup Methodologies for Clethodim Sulfoxide Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Solid-Phase Extraction, Liquid-Liquid Extraction, and QuEChERS.

This guide provides a detailed comparison of three prevalent cleanup methods for the analysis of Clethodim Sulfoxide in various matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS). The selection of an appropriate cleanup method is critical for accurate quantification, minimizing matrix effects, and achieving desired limits of detection. This document outlines the experimental protocols and presents a comparative analysis of their efficacy based on available performance data.

Comparative Performance Data

The following table summarizes the quantitative performance of the different cleanup methods for the analysis of Clethodim and its metabolites, including this compound. It is important to note that many studies report the recovery of the parent compound, Clethodim, or the oxidized metabolite, Clethodim Sulfone, after a derivatization step.

Cleanup MethodMatrixAnalyte(s)Recovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
QuEChERS Soil, Rape Plant, Rape SeedClethodim, this compound, Clethodim Sulfone78.7 - 104.20.002 - 0.01 mg/kg-
QuEChERS Tobacco, SoilClethodim, this compound, Clethodim Sulfone74.8 - 104.40.024 - 0.06 mg/kg0.08 - 0.2 mg/kg
Liquid-Liquid Extraction (LLE) followed by Oxidation Various Crops (radish, tomato, onion, etc.)Clethodim (measured as Clethodim Sulfone)91 - 1180.01 ppm (as Clethodim Sulfone)-
Liquid-Liquid Extraction (LLE) with Silica (B1680970) Sep-Pak Cleanup SoilClethodim and its metabolites-0.01 ppm-

Experimental Workflow

The general workflow for the analysis of this compound involves extraction, cleanup, and subsequent analysis, often by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The cleanup step is crucial for removing interfering components from the sample matrix.

This compound Analysis Workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Cleanup Methods cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with Solvent (e.g., Acetonitrile, Methanol (B129727)/Water) Sample->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Partitioning SPE Solid-Phase Extraction (SPE) Extraction->SPE Adsorption QuEChERS QuEChERS Extraction->QuEChERS Partitioning & dSPE Derivatization Optional Derivatization/ Oxidation to Sulfone LLE->Derivatization SPE->Derivatization QuEChERS->Derivatization Analysis LC-MS/MS or HPLC Analysis Derivatization->Analysis

Caption: General experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for its simplicity, high throughput, and effectiveness in multiresidue analysis. It involves a two-step process: salting-out partitioning and dispersive solid-phase extraction (dSPE) for cleanup.

Protocol Outline (based on studies of Clethodim in various matrices): [1][2]

  • Extraction: A homogenized sample (e.g., 10 g of soil or plant material) is weighed into a 50 mL centrifuge tube. Acetonitrile is added as the extraction solvent.

  • Partitioning: A salt mixture (commonly containing MgSO₄ and NaCl) is added to the tube. The tube is shaken vigorously and then centrifuged. This step separates the sample into an aqueous layer and an organic layer containing the analytes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a dSPE sorbent mixture. For Clethodim and its metabolites, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often used. The tube is vortexed and then centrifuged.

  • Analysis: The final extract is filtered and is ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) with Silica Sep-Pak Cleanup

This classical method relies on the partitioning of the analyte between two immiscible liquid phases and is often followed by a solid-phase extraction step for further cleanup.

Protocol Outline (based on EPA Method RM-26-5-1 for soil): [3][4][5]

  • Extraction: A 20 g soil sample is extracted with a mixture of methanol and water (e.g., 80/20 v/v) using a high-speed blender. The extract is then vacuum filtered.

  • Liquid-Liquid Partitioning: The filtered extract is diluted with water and hydrochloric acid, and sodium chloride is added. The mixture is then partitioned with hexane (B92381) to remove nonpolar co-extractives. The aqueous layer is subsequently extracted multiple times with methylene (B1212753) chloride to isolate Clethodim and its metabolites.

  • Derivatization (Optional but common in older methods): The residue from the methylene chloride extraction is derivatized, for instance, using diazomethane (B1218177) to methylate the analytes.[3]

  • Silica Sep-Pak Cleanup: The derivatized residue is dissolved in methylene chloride and loaded onto a pre-conditioned silica Sep-Pak cartridge. The cartridge is washed with a less polar solvent to elute remaining impurities, and the analytes are then eluted with a more polar solvent mixture (e.g., acetone (B3395972) in methylene chloride).

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis.

LLE with Oxidation to Clethodim Sulfone

This method simplifies the analysis by converting both Clethodim and this compound to the more stable Clethodim Sulfone prior to determination.

Protocol Outline (based on a method for agricultural products): [2][6]

  • Extraction: Samples are extracted with a suitable solvent such as acetone.

  • Oxidation: After extraction, the extract is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to convert both Clethodim and this compound to Clethodim Sulfone.

  • Liquid-Liquid Partitioning: The resulting solution is then subjected to liquid-liquid partitioning, for example, with ethyl acetate, to isolate the Clethodim Sulfone.

  • Cleanup: Further cleanup can be performed using cartridge columns if necessary.

  • Analysis: The final extract containing Clethodim Sulfone is analyzed by LC, often with UV detection.

Conclusion

The choice of cleanup method for this compound analysis depends on the specific requirements of the study, including the matrix type, desired throughput, and available instrumentation.

  • QuEChERS offers a rapid and efficient cleanup for a wide range of matrices with good recovery rates, making it suitable for high-throughput laboratories.[1][2]

  • Liquid-Liquid Extraction combined with Solid-Phase Extraction is a more traditional and rigorous method that can provide very clean extracts, which may be necessary for complex matrices or when using less selective analytical instruments.[3][4][5]

  • LLE with subsequent oxidation provides a simplified analytical endpoint by converting multiple analytes to a single compound, which can be advantageous but does not allow for the individual quantification of Clethodim and this compound.[2][6]

For researchers requiring the simultaneous and specific quantification of this compound along with the parent compound and other metabolites, the QuEChERS method followed by LC-MS/MS analysis appears to be the most modern and efficient approach based on the reviewed literature.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe handling and proper disposal of Clethodim Sulfoxide (B87167) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling

Clethodim sulfoxide is a primary metabolite of the herbicide Clethodim and should be handled with care.[1] While comprehensive data on the sulfoxide form is limited, the safety protocols for the parent compound, Clethodim, and its formulations provide essential guidance.

1.1 Personal Protective Equipment (PPE)

Before handling this compound, the following PPE is mandatory:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[2][3]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]

  • Ventilation: Handle the substance in a well-ventilated area or under a chemical fume hood.[2][4]

1.2 First Aid Measures

In case of exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with plenty of water for 15-20 minutes, removing contact lenses after the first 5 minutes if present. Seek medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water for 15-20 minutes.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: If swallowed, call a poison control center or doctor for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel.[3][5]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Clear the area of all non-essential personnel. Eliminate all ignition sources as Clethodim formulations can be combustible.[4][6]

  • Containment: For larger spills, create a dike around the spill using an inert, absorbent material such as sand, clay, or vermiculite (B1170534) to prevent it from spreading or entering waterways.[4]

  • Absorption:

    • Small Spills: Absorb the spill with sand, vermiculite, or other non-combustible absorbent materials.[4]

    • Large Spills: After containing the free liquid, absorb the remainder with inert material.[4]

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container for hazardous waste.[4][7]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution. Collect the cleaning solution with additional absorbent material and place it in the hazardous waste container.[6] Minimize the use of water to prevent runoff into sewers.[4]

  • Labeling and Disposal: Label the waste container as "Hazardous Waste" and include "this compound Spill Debris." Dispose of the container through your institution's hazardous waste management program.[8]

Proper Disposal Procedures

Disposal of this compound and its containers must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) strictly prohibits the disposal of such chemical waste into regular trash or down the sewer.[9]

3.1 Unused or Waste this compound

  • Waste Determination: The substance should be treated as hazardous chemical waste.

  • Containerization: Place the waste this compound in a clearly labeled, sealed, and leak-proof container that is chemically compatible.[7][9]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the chemical name ("this compound"), and an appropriate hazard warning pictogram.[8]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) within the laboratory.[8] Ensure segregation from incompatible chemicals.[9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

3.2 Disposal of Empty Containers

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., the solvent used in the original solution, if known and appropriate).

  • Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of along with the unused chemical waste.[4]

  • Final Disposal: Once decontaminated and with all labels removed, the container may be disposed of as regular laboratory glass or plastic waste, or offered for recycling, in accordance with your institution's policies.[4][7]

Quantitative Hazard Data

The following table summarizes key toxicological and physical hazard data for Clethodim, the parent compound of this compound. This data is provided for context, as Clethodim metabolizes into its sulfoxide and sulfone forms.[10]

Hazard MetricValueSpeciesReference
Acute Oral LD50 1,360 - 1,630 mg/kgRat[11]
Acute Dermal LD50 >2,000 mg/kgRabbit[10][12]
Acute Inhalation LC50 >2.0 mg/L (4 hours)Rat[10][12]
Flashpoint 65°C - 67.5°C-[4][6]
Aquatic Toxicity (Fish) 96-hour LC50 = 19 mg/LRainbow Trout[6]
Aquatic Toxicity (Daphnia) 48-hour EC50 = 20.2 mg/LDaphnia magna[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation Event cluster_spill Spill Response cluster_disposal Waste Collection & Disposal A Start: Handle this compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated? B->C D Spill Occurs C->D Yes (Spill) E Experiment Complete (Unused Material / Contaminated Items) C->E Yes (Waste) S1 Contain Spill with Inert Absorbent D->S1 F Place Waste in Compatible Container E->F S2 Collect Absorbed Material into Sealable Container S1->S2 S3 Decontaminate Area S2->S3 S4 Collect Rinsate & Debris S3->S4 S4->F G Label as 'Hazardous Waste' (Name, Hazard Pictogram) F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Licensed Disposal H->I J End: Waste Disposed I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clethodim Sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel working with Clethodim Sulfoxide (B87167). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Clethodim Sulfoxide is a primary metabolite of the herbicide Clethodim.[1][2][3] While specific safety data for the isolated sulfoxide is less common, the handling precautions for its parent compound, Clethodim, provide a strong basis for safe laboratory practices. This guide synthesizes available data to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for Clethodim.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile, butyl, or neoprene gloves are recommended.[4] Always use unlined, elbow-length gloves to protect wrists.[4] Wash the outside of gloves before removal and dispose of them according to institutional protocols.[5]
Body Protective clothingWear a clean, dry protective suit or coveralls over regular work clothes.[4] Long-sleeved shirts and long pants are a minimum requirement.[6] An impervious apron should be worn when mixing or pouring solutions.[1][7]
Eyes & Face Safety glasses, goggles, or face shieldUse shielded safety glasses for low-exposure situations.[4] For pouring, mixing, or when there is a splash hazard, wear snug-fitting, non-fogging chemical goggles or a full-face shield.[1][4][5]
Respiratory Respirator (if applicable)A respirator may be necessary for lengthy exposures, when handling highly toxic materials, or if working in an area with inadequate ventilation.[4] If required, use a NIOSH-approved respirator.[8]
Feet Chemical-resistant footwearWear chemical-resistant boots.[5][9] Pant legs should be worn outside of boots to prevent chemicals from entering.[9][10] Leather and fabric footwear are not suitable as they can absorb and retain chemicals.[5][9]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Storage Location: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][6]

  • Segregation: Keep the container tightly closed when not in use and store it away from foodstuffs, animal feeds, and incompatible materials such as oxidizing agents.[1][6][11]

  • Access: Store in a locked area to restrict access to authorized personnel only.[1][11]

Preparation of Solutions
  • Designated Area: All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • PPE: Wear all recommended PPE, including an impervious apron and chemical goggles, during this process.

  • Spill Containment: Have spill containment materials readily available. Absorb small spills with inert materials like sand or vermiculite.[1] For larger spills, dike the area to prevent spreading.[1]

  • Labeling: Clearly label all prepared solutions with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Controlled Environment: Conduct all experiments involving this compound in a well-ventilated laboratory.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[12]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Emergency Equipment: Ensure that an eyewash station and emergency shower are readily accessible in the work area.[1]

Emergency and Disposal Plan

Preparedness for emergencies and a clear disposal pathway are critical components of laboratory safety.

Emergency Procedures
Exposure Route Immediate Action
Eye Contact Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1] Seek medical attention.[1][13]
Skin Contact Immediately remove contaminated clothing.[1][13] Rinse the skin immediately with plenty of water for 15-20 minutes.[1] Seek medical attention if irritation occurs.[13]
Inhalation Move the person to fresh air.[1] If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.[1]
Ingestion Call a poison control center or doctor immediately for treatment advice.[1] Do NOT induce vomiting unless instructed to do so by medical personnel.[1][14]
Spill and Leak Cleanup
  • Evacuate: Keep unnecessary personnel out of the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use absorbent materials such as sand, vermiculite, or clay to contain the spill.[1]

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Clean: Clean the contaminated area thoroughly with water and detergent, and collect the cleaning liquid with additional absorbent material for disposal.[1][11]

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Container Management: Do not reuse empty containers.[11] Triple rinse the container and add the rinsate to the experimental solutions or waste.[2]

  • Disposal Method: Dispose of unused product and contaminated materials at an approved waste disposal facility, following all federal, state, and local regulations.[1][2]

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

cluster_prep Preparation & Storage cluster_exp Experimental Phase cluster_disposal Waste & Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage prep Solution Preparation (in Fume Hood) storage->prep experiment Experimental Use prep->experiment decontamination Decontamination of Glassware & Surfaces experiment->decontamination waste_collection Waste Collection (Labeled Containers) decontamination->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal ppe Wear Appropriate PPE spill_kit Spill Kit Accessible emergency_access Eyewash/Shower Accessible

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.